Linoleylanilide
Description
Properties
IUPAC Name |
(9Z,12Z)-N-phenyloctadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRLHSQAZLWVEE-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69833-20-1 | |
| Record name | 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501314819 | |
| Record name | Linoleic acid anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19878-10-5 | |
| Record name | Linoleic acid anilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19878-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linoleic acid anilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Linoleylanilide chemical structure and properties
An In-Depth Technical Guide to Linoleylanilide
Abstract
Linoleylanilide, the amide conjugate of linoleic acid and aniline, presents a unique molecular scaffold with emergent biological and toxicological properties. As a member of the fatty acid anilide class, it has been investigated for its physiological effects, which are largely dictated by the interplay between its lipophilic fatty acid tail and the biologically active aniline head group. This guide provides a comprehensive technical overview of linoleylanilide, including its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed spectral analysis for unambiguous characterization. Furthermore, we delve into its known biological activities and toxicological profile, culminating in a proposed investigational framework for its potential application in drug development. This document is intended to serve as a foundational resource for researchers exploring the chemical biology of fatty acid anilides.
Chemical Identity and Structure
Linoleylanilide is a secondary amide formed from the condensation of linoleic acid, an omega-6 polyunsaturated fatty acid, and aniline, a primary aromatic amine.
-
IUPAC Name : (9Z,12Z)-N-phenyloctadeca-9,12-dienamide
-
Synonyms : Linoleic acid anilide, LAA
-
CAS Number : 19878-10-5
-
Molecular Formula : C₂₄H₃₇NO
-
Molecular Weight : 355.57 g/mol
The structure combines a long, flexible, and unsaturated C18 aliphatic chain with a rigid, aromatic N-phenyl amide group. This amphipathic character is central to its chemical behavior and biological interactions.
Physicochemical Properties
The physicochemical properties of linoleylanilide are critical for designing experimental protocols, including solvent selection for synthesis, purification, and biological assays. While extensive experimental data is not widely published, the following table summarizes its known and predicted properties.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₄H₃₇NO | [1] |
| Molecular Weight | 355.57 g/mol | [2] |
| Appearance | Predicted to be a waxy solid or viscous oil at room temperature, typical for long-chain fatty acid derivatives. | Inferred |
| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexane, ether, toluene) and polar aprotic solvents (e.g., DMSO, DMF, THF). Poorly soluble in water. | Inferred from structure & related compounds[3] |
| Lipophilicity (LogP) | Predicted to be high (>5.0) due to the long aliphatic chain, suggesting significant membrane permeability. | Inferred |
Synthesis and Characterization
The most direct route to linoleylanilide is the acylation of aniline with an activated form of linoleic acid. A common and effective method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with the amine.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process: activation of the fatty acid followed by nucleophilic acyl substitution.
Sources
The Etiological Role of Linoleic Acid Anilide in Toxic Oil Syndrome: A Mechanistic and Toxicological Guide
Executive Summary
Toxic Oil Syndrome (TOS) is a multisystemic disease that emerged as a massive epidemic in Spain in 1981, linked to the consumption of rapeseed oil fraudulently denatured with aniline. While the exact causative agent was heavily debated, extensive toxicological and epidemiological profiling isolated fatty acid anilides—specifically Linoleic Acid Anilide (LAA) and its thermally degraded counterpart, Heated Linoleic Acid Anilide (HLAA) —as the primary proximate markers and pathogenic drivers of the disease.
This whitepaper synthesizes the molecular pathogenesis of LAA, detailing its biphasic disruption of endothelial arachidonic acid metabolism, its role in Th2-mediated immune dysregulation, and the specific experimental frameworks required to validate its toxicity.
Molecular Pathogenesis: The LAA/HLAA Axis
Endothelial Dysfunction & Cyclooxygenase (COX) Modulation
The primary initiating incident in TOS is non-necrotizing endothelial damage leading to systemic vasculitis. LAA exerts a highly specific, biphasic effect on endothelial arachidonic acid (AA) metabolism. Upon initial exposure, LAA acts as a membrane disruptor, stimulating the conversion of exogenous AA and increasing the production of primary cyclooxygenase-derived prostanoids (6-keto-PGF1α and PGF2α) by 1-3 fold within 2-3 hours.
However, this acute stimulation is rapidly followed by a profound, time- and dose-dependent inhibition of COX activity by 24 hours. This impairment of prostanoid synthesis, coupled with the appearance of cytosolic lipid droplets, suggests that LAA directly compromises endothelial membrane integrity and lipid metabolism, driving the vascular lesions characteristic of TOS1[1].
Th2-Mediated Immune Dysregulation
The immunological hallmark of TOS is a Th2-driven hyper-immune response. Exposure to LAA, and particularly HLAA, induces significant alterations in lymphocyte subpopulations. In murine models, T-suppressor cells decrease significantly within the first 7 days of exposure, effectively breaking immune tolerance. This is accompanied by a sharp increase in serum IgA and IgG levels, alongside a transient decrease in IgM. The resulting cytokine shift (predominantly IL-4 and IL-5) drives profound eosinophilia and IgE hyperproduction, culminating in the deposition of major basic protein (MBP) in tissues and exacerbating systemic vascular damage2[2], 3[3].
Thermal Degradation and Epoxidation
A critical factor in TOS etiology is the thermal alteration of contaminated oils during cooking. Accelerated oxidation of LAA generates highly reactive epoxy-hydroxylated derivatives, specifically N-phenyl-9,10-epoxy-11-hydroxy-12-octadecenamide and N-phenyl-12,13-epoxy-11-hydroxy-9-octadecenamide. These oxidized metabolites act as reactive electrophiles, exhibiting significantly higher toxicity than unheated LAA, which explains the severe systemic reactions observed in patients who consumed cooked aniline-denatured oils4[4].
Pathophysiological signaling of Linoleic Acid Anilide in Toxic Oil Syndrome.
Quantitative Biomarkers of LAA/HLAA Toxicity
The following table synthesizes the temporal quantitative shifts in murine models exposed to 250 mg/kg of LAA versus HLAA, demonstrating the amplified immunotoxic and hepatotoxic profile of the heated compound2[2].
| Biomarker / Parameter | LAA Treatment (Unheated) | HLAA Treatment (Heated) | Critical Timepoint | Biological Implication |
| T-Suppressor Cells | Significant Decrease | Significant Decrease | Day 1, 7 | Loss of immune tolerance; Th2 dominance. |
| Serum IgA / IgG | Increased | Markedly Increased | Day 1, 7, 28 | Sustained Th2-driven hyper-immune response. |
| Serum IgM | Decreased | Decreased | Day 1 | Acute phase immune disruption. |
| Spleen Weight Ratio | Increased | Markedly Increased | Day 1, 7 | Splenic toxicity and red pulp expansion. |
| Serum LDH, GOT, GPT | Decreased | Markedly Decreased | Day 1, 7 | Altered hepatic enzyme clearance/metabolism. |
| RBC & Hemoglobin | Decreased | Decreased | Day 1 | Acute hemolytic stress and vascular damage. |
| Platelet Count | Increased | Increased | Day 1 | Pro-thrombotic vascular response. |
Self-Validating Experimental Methodologies
To investigate the etiology of TOS, drug development professionals and toxicologists must employ self-validating protocols that account for both the chemical instability of anilides and their complex biological interactions.
Protocol 1: Synthesis and Accelerated Oxidation Modeling
-
Causality & Rationale : Epidemiological data indicated a strict dose-response relationship between the consumption of cooked contaminated oil and illness severity5[5]. Heating LAA generates epoxides that act as reactive electrophiles, binding to cellular macromolecules.
-
Step-by-Step Methodology :
-
Conjugation : Synthesize N-phenyllinoleamide (LAA) by reacting linoleic acid with aniline hydrochloride under inert nitrogen to prevent premature oxidation.
-
Accelerated Oxidation : Subject the purified LAA to an accelerated oxidation model (e.g., heating at 100°C - 150°C for 2-4 hours with continuous aeration).
-
Derivatization : Convert the resulting oxidized mixture into trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS to stabilize hydroxyl groups for chromatographic analysis.
-
Analysis : Isolate fractions using Thin Layer Chromatography (TLC) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Validation Checkpoint : The protocol is self-validating only if the GC-MS output confirms the specific mass spectral fragmentation patterns of N-phenyl-9,10-epoxy-11-hydroxy-12-octadecenamide against an internally synthesized standard.
Protocol 2: Endothelial Exogenous Arachidonic Acid Metabolism Assay
-
Causality & Rationale : Because endothelial cells are the primary target in TOS vasculitis, tracking [14C]Arachidonic Acid allows researchers to precisely map the diversion of lipid signaling pathways and COX inhibition caused by LAA.
-
Step-by-Step Methodology :
-
Culture : Grow Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in standard media.
-
Pre-incubation : Treat cells with 100 µM and 1000 µM of LAA or HLAA for varying intervals (2h, 5h, 24h).
-
Radiolabeling : Pulse the cells with [1-14C]Arachidonic Acid (with or without calcium ionophore A-23187 to stimulate metabolism).
-
Extraction & Profiling : Extract the supernatant and analyze the eicosanoid profile (specifically 6-keto-PGF1α and PGF2α) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Validation Checkpoint : Concurrent measurement of Lactate Dehydrogenase (LDH) release in the medium is mandatory. If LDH levels remain stable while prostanoid synthesis drops, it validates that the COX inhibition is a specific enzymatic blockade rather than an artifact of generalized cell death.
Protocol 3: In Vivo Immunotoxicological Profiling
-
Causality & Rationale : The multisystemic nature of TOS requires an in vivo model to capture the interplay between hepatic metabolism and splenic immune responses, specifically the Th2 shift.
-
Step-by-Step Methodology :
-
Administration : Administer 250 mg/kg of LAA or HLAA suspended in mineral oil to male Sprague-Dawley rats via oral gavage on alternate days for 2 weeks (7 total doses).
-
Temporal Sacrifice : Sacrifice cohorts at Day 1, Day 7, and Day 28 following the final dose to capture acute, sub-acute, and recovery phases.
-
Flow Cytometry : Isolate splenic lymphocytes and utilize fluorochrome-conjugated antibodies to quantify T-helper (CD4+) and T-suppressor (CD8+) subsets via flow cytometry.
-
Serology : Quantify serum IgA, IgG, and IgM using enzyme-linked immunosorbent assays (ELISA).
-
-
Validation Checkpoint : Spleen-to-body weight ratios and flow cytometric data must be strictly cross-referenced with a vehicle-only (mineral oil) control group to isolate the specific immunotoxic effects of the fatty acid anilides from the carrier lipid.
Experimental workflow for validating LAA toxicity and etiology.
References
-
Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed - NIH Source: nih.gov URL:[Link]
-
Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed Source: nih.gov URL:[Link]
-
Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies - PubMed Source: nih.gov URL:[Link]
-
Chemical correlates of pathogenicity of oils related to the toxic oil syndrome epidemic in Spain - PubMed Source: nih.gov URL:[Link]
-
Toxic Oil Syndrome: Review of Immune Aspects of the Disease Source: tandfonline.com URL:[Link]
Sources
- 1. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical correlates of pathogenicity of oils related to the toxic oil syndrome epidemic in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenobiotic Triggers of Autoimmunity: The Mechanism of Action of Fatty Acid Anilides
Prepared by: Senior Application Scientist, Predictive Toxicology & Immunobiology Target Audience: Researchers, Immunologists, and Drug Development Professionals
Executive Summary
The intersection of environmental xenobiotics and autoimmune disease represents a critical frontier in predictive toxicology. Fatty acid anilides (FAAs)—specifically oleic acid anilide (OAA) and linoleic acid anilide—are potent immunotoxicants historically identified as the primary etiologic agents of the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain[1][2]. Exposure to these compounds triggers a devastating, multi-systemic autoimmune-like disease characterized by non-necrotizing vasculitis, eosinophilia, scleroderma-like fibrosis, and profound hypergammaglobulinemia.
This technical guide deconstructs the mechanism of action (MoA) of FAAs, detailing the biotransformation pathways, the innate and adaptive immunological cascades, and the self-validating experimental protocols required to model xenobiotic-induced autoimmunity in preclinical drug development.
Chemical Etiology and Biotransformation
FAAs are not inherently immunogenic due to their low molecular weight. Their capacity to break self-tolerance relies on hepatic and localized biotransformation. When aniline-denatured oils are subjected to high-temperature refining, aniline reacts with endogenous triglycerides to form FAAs and 3-(N-phenylamino)-1,2-propanediol (PAP) esters[3][4].
Upon ingestion, FAAs undergo cytochrome P450 (CYP450) and amidase-mediated metabolism. This process generates highly reactive intermediates, such as N-hydroxylaniline and nitrosobenzene derivatives. These electrophilic metabolites act as haptens, covalently binding to endogenous self-proteins to form immunogenic neo-antigens[5][6]. The rate of this biotransformation dictates toxicity; for instance, individuals or murine strains with a "slow acetylator" phenotype accumulate these reactive intermediates, leading to severe acute-phase toxicity[6].
Fig 1: Biotransformation of FAAs and subsequent haptenation of self-proteins.
Immunopathogenesis: The Autoimmune Cascade
The MoA of FAA-induced autoimmunity is a paradigm of xenobiotic-driven Th2 polarization and polyclonal B-cell activation. The causality of the disease follows a distinct multiphasic cascade:
Phase I: Innate Immune Sensing
Haptenated neo-antigens and FAA hydrolysis products activate innate immune receptors (e.g., Toll-like receptors) on Antigen Presenting Cells (APCs). This triggers the secretion of pro-inflammatory cytokines, specifically IL-1β and IL-6, which prime the immune system for a hypersensitivity response[5][7].
Phase II: Th2 Polarization
APCs present the haptenated peptides via MHC Class II molecules to naive CD4+ T-cells. In genetically susceptible hosts (e.g., humans with HLA-DR3/DR4 haplotypes), this presentation strongly skews T-cell differentiation toward a Th2 phenotype[3][8]. The activated Th2 cells secrete massive quantities of IL-4 and IL-5.
Phase III: Polyclonal B-Cell Activation
IL-4 acts as a potent survival and differentiation factor for B-cells. FAAs induce a cytokine-mediated polyclonal activation of B-cells, forcing an isotype switch. This results in isotype-restricted hyperimmunity, characterized by highly elevated serum levels of IgE and IgG1 (in murine models) or IgM/IgG (in humans)[7]. Crucially, this breaks B-cell tolerance, leading to the generation of autoantibodies against histones, denatured DNA, and the manifestation of intense anti-nuclear antibodies (ANA)[7][8].
Phase IV: Eosinophil-Mediated Tissue Injury
Simultaneously, IL-5 drives the profound proliferation and systemic recruitment of eosinophils. Upon reaching the vascular endothelium, these eosinophils degranulate, releasing Major Basic Protein (MBP) and reactive oxygen species. This localized oxidative stress causes endothelial apoptosis, resulting in non-necrotizing vasculitis and subsequent scleroderma-like fibrosis[2][3].
Fig 2: The Th2-driven immunological cascade leading to FAA-induced vasculitis and fibrosis.
Quantitative Data Summaries
To establish predictive models, it is essential to baseline the expected immunological shifts and genetic dependencies. The following tables synthesize the quantitative biomarker responses and strain-specific susceptibilities observed in FAA exposure models.
Table 1: Immunological Biomarkers in FAA-Induced Autoimmunity
| Biomarker | Cellular Source | Role in Pathogenesis | Expression Level (vs. Control) |
| IgE | B-Cells | Allergic overlap / Mast cell sensitization | Highly Elevated (+++) |
| IgG1 | B-Cells | Autoantibody formation / Immune complexes | Highly Elevated (+++) |
| IL-4 | Th2 Cells | Drives B-cell class switching to IgE/IgG1 | Elevated (++) |
| IL-5 | Th2 Cells | Eosinophil recruitment and activation | Elevated (++) |
| IL-1β / IL-6 | Macrophages / APCs | Innate immune activation / Pro-inflammatory | Elevated (++) |
| ANA | B-Cells | Loss of tolerance to nuclear self-antigens | Present (+) in 50% of subjects |
Table 2: Murine Strain Susceptibility to FAA Exposure
| Strain | MHC Haplotype | Acetylator Phenotype | Disease Manifestation |
| B10.S | H-2s | Fast/Intermediate | Chronic autoimmune form, splenomegaly, hypergammaglobulinemia. |
| MRL+/+ | H-2k | Intermediate | Accelerated spontaneous autoimmunity, high ANA titers, massive IgG1/IgE. |
| A/J | H-2a | Slow | Acute phase toxicity, rapid accumulation of reactive metabolites. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the specific immunotoxic effects of FAAs from background environmental noise.
Protocol 1: In Vivo Murine Model of FAA-Induced Autoimmunity
Rationale: Bolus injections fail to replicate the continuous dietary exposure seen in human epidemics. We utilize Alzet osmotic pumps to provide zero-order, continuous release of OAA. Female MRL+/+ or B10.S mice are selected due to their genetic predisposition, which accurately models the human HLA-DR3/DR4 susceptibility linkage[7][8].
Step-by-Step Methodology:
-
Formulation & Validation: Synthesize Oleic Acid Anilide (OAA) (>99% purity). Dissolve OAA in a sterile vehicle (e.g., polyethylene glycol/ethanol mixture). Self-Validation: Confirm OAA stability in the vehicle at 37°C for 6 weeks via HPLC prior to in vivo use.
-
Baseline Bleed: Collect 50 µL of blood via the submandibular vein from all mice (n=10 per group) on Day -1 to establish baseline IgE and IgG1 levels.
-
Pump Implantation: Under isoflurane anesthesia, subcutaneously implant Alzet osmotic pumps (Model 2006) calibrated to deliver OAA at a continuous rate equivalent to 0.8 mmol/kg twice weekly for 6 weeks. Implant vehicle-only pumps in the control cohort.
-
Longitudinal Sampling: Collect serum at Weeks 1, 3, and 6.
-
Quantification: Analyze serum using multiplex ELISA for total IgE, IgG1, and IgM. Perform indirect immunofluorescence on HEp-2 cells using Week 6 serum to detect and titer Anti-Nuclear Antibodies (ANA)[8].
Protocol 2: In Vitro Cytokine Profiling & Lymphocyte Activation
Rationale: To definitively prove that OAA acts via Th2 skewing, we must measure the ex vivo cytokine production of splenocytes isolated from exposed animals.
Step-by-Step Methodology:
-
Splenocyte Harvest: At Week 6, euthanize mice and aseptically excise the spleen. Mechanically dissociate the tissue through a 70 µm cell strainer to create a single-cell suspension.
-
Erythrocyte Lysis: Treat the suspension with ACK lysis buffer for 3 minutes. Wash twice with RPMI 1640 supplemented with 10% FBS. Self-Validation: Assess viability via Trypan Blue exclusion; proceed only if viability >95%.
-
Ex Vivo Restimulation: Plate splenocytes at
cells/mL in 24-well plates. Stimulate cells with either vehicle, direct OAA (10 µM), or a positive control (Concanavalin A, 5 µg/mL) to validate intrinsic cellular responsiveness. -
Supernatant Harvest & Analysis: Incubate for 48 hours at 37°C, 5% CO2. Centrifuge plates to pellet cells and harvest the supernatant.
-
Multiplex Cytokine Assay: Quantify IL-1β, IL-4, IL-5, and IL-6 using a Luminex bead-based multiplex assay to confirm the Th2-dominant cytokine signature[7].
References
-
Khan MF, et al. "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Journal of Biochemical and Molecular Toxicology, 1999. URL:[1]()
-
"The toxic oil syndrome: a perspective on immunotoxicological mechanisms." PubMed, NIH. URL:[2]()
-
"Immunotoxic Response of Oleic Acid Anilide and its Hydrolysis Products in Female MRL +/+ Mice." Taylor & Francis. URL:[8]()
-
"Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Taylor & Francis. URL:[3]()
-
"Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome." PubMed, NIH. URL:[7]()
-
"Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS)." ResearchGate. URL:[4]()
-
"Toxicology of Autoimmune Diseases." PMC, NIH. URL:[5]()
-
"Review Article Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Taylor & Francis. URL:[6]()
Sources
- 1. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxic oil syndrome: a perspective on immunotoxicological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Comparative Toxicological Profiling of Fatty Acid Anilides: Linoleylanilide vs. Oleylanilide
Executive Summary
This technical guide provides a rigorous comparative analysis of Linoleylanilide (LAA) and Oleylanilide (OAA) , the two primary fatty acid anilides (FAAs) implicated in the etiology of Toxic Oil Syndrome (TOS) . While historically grouped together as markers of aniline-denatured rapeseed oil, distinct structural differences dictate their specific toxicological mechanisms.
Key Distinction:
-
Oleylanilide (OAA - 18:1): The most abundant FAA marker. It is relatively stable and acts primarily through membrane integration and hydrolysis-dependent aniline release.
-
Linoleylanilide (LAA - 18:2): A more reactive congener. Its polyunsaturated nature drives enhanced lipid peroxidation, specific immunotoxicity (T-suppressor cell depletion), and potent inhibition of cyclooxygenase (COX) pathways.
This guide details the physicochemical determinants of their toxicity, specific signaling disruptions, and validated experimental protocols for their assessment in drug development and toxicology screening.
Structural & Physicochemical Determinants
The differential toxicity of LAA and OAA is fundamentally rooted in their fatty acid tail saturation.
| Feature | Oleylanilide (OAA) | Linoleylanilide (LAA) | Toxicological Implication |
| Lipid Tail | Oleic Acid (18:1 | Linoleic Acid (18:2 | LAA has a bis-allylic methylene group, highly susceptible to H-atom abstraction. |
| Oxidation Potential | Low (Mono-unsaturated) | High (Poly-unsaturated) | LAA rapidly forms hydroperoxides and reactive aldehydes (e.g., 4-HNE). |
| Membrane Fluidity | Moderate disruption | High disruption | LAA introduces "kinks" in the lipid bilayer, altering receptor kinetics. |
| Metabolic Fate | Hydrolysis to Aniline + Oleic Acid | Hydrolysis + Peroxidation | LAA generates secondary toxic metabolites before or during hydrolysis. |
The "Bis-Allylic" Factor
In LAA, the carbon atom between the two double bonds (C-11) is bis-allylic. The bond dissociation energy for these C-H bonds is significantly lower (~75 kcal/mol) compared to the allylic C-H bonds in OAA (~88 kcal/mol). This makes LAA a primary target for autoxidation , initiating the free radical cascades characteristic of TOS-associated vascular lesions.
Mechanistic Toxicology: The Divergence
While both compounds release aniline upon hydrolysis, their intact forms exert distinct biological effects.
A. Immunotoxicity & T-Cell Modulation
Research indicates that LAA—particularly when subjected to thermal stress (Heated LAA or HLAA)—exhibits a specific immunotoxic profile that OAA lacks.
-
LAA Effect: Causes a significant reduction in T-suppressor/cytotoxic (CD8+) lymphocyte populations. This loss of immune regulation contributes to the autoimmune-like vasculitis seen in TOS.
-
Mechanism: LAA integrates into the lymphocyte membrane, altering the conformation of surface receptors or inducing specific apoptosis in this subset.
B. Arachidonic Acid Metabolism (Endothelial Dysfunction)
Vascular endothelium is the primary target tissue in TOS. The two anilides affect Prostaglandin (PG) synthesis differently:
-
OAA: Often stimulates basal prostacyclin production initially due to membrane perturbation.
-
LAA: Acts as a potent inhibitor of Cyclooxygenase (COX) activity over time.
-
Consequence: Inhibition of PGI2 (Prostacyclin) removes the "brake" on platelet aggregation and vasoconstriction, promoting the thromboembolic events observed in toxic syndromes.
-
C. Visualization: Differential Signaling Pathways
The following diagram illustrates the divergent pathways of OAA and LAA within an endothelial cell.
Caption: Differential signaling of OAA (blue path) vs. LAA (red path). LAA dominates in COX inhibition and oxidative stress-mediated autoimmunity.
Experimental Protocols
To validate the toxicity of these impurities in drug formulations or food matrices, the following self-validating workflows are recommended.
Protocol A: Human Endothelial Cell (HUVEC) Viability & COX Assay
Objective: Differentiate LAA vs. OAA toxicity based on arachidonic acid metabolism.
Reagents:
-
HUVEC cells (ATCC CRL-1730).
-
LAA and OAA standards (>98% purity).
-
[14C]-Arachidonic Acid.[1]
-
Calcium Ionophore A23187.[1]
Workflow:
-
Preparation: Dissolve anilides in DMSO. Prepare stock solutions (100 mM).
-
Incubation: Treat confluent HUVEC monolayers with 50-100 µM of LAA or OAA for 24 hours.
-
Control: DMSO vehicle only (0.1% v/v).
-
-
Metabolic Challenge: Wash cells, then add [14C]-Arachidonic Acid (0.5 µCi/ml) for 30 minutes.
-
Stimulation: Add A23187 (5 µM) for 15 minutes to trigger maximal release.
-
Extraction & Analysis:
-
Acidify supernatant to pH 3.5.
-
Extract with Ethyl Acetate.
-
Analyze via RP-HPLC (Radio-detection).[1]
-
-
Validation Criteria:
-
LAA: Should show >40% reduction in 6-keto-PGF1
(stable PGI2 metabolite) compared to control. -
OAA: Should show minimal inhibition or slight elevation.
-
Protocol B: Lipid Peroxidation (TBARS) Assay
Objective: Quantify the oxidative instability of LAA relative to OAA.
Workflow:
-
System: Rat liver microsomes or HUVEC lysate.
-
Induction: Incubate microsomes (1 mg protein/mL) with LAA or OAA (100 µM) + NADPH (1 mM).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Add TBA-TCA-HCl reagent. Boil for 15 mins.
-
Measurement: Read Absorbance at 535 nm.
-
Result: LAA samples should yield significantly higher MDA (Malondialdehyde) equivalents than OAA due to the 18:2 peroxidation cascade.
Visualization: Experimental Workflow
Caption: Standardized workflow for differentiating FAA toxicity mechanisms.
Risk Assessment in Drug Development
In modern pharmaceutical development, fatty acid anilides can appear as impurities in excipients derived from vegetable oils (e.g., polysorbates, oleic acid) if aniline traces are present during processing.
Safety Thresholds:
-
While OAA is often used as the marker for "total anilides," LAA must be quantified separately due to its higher immunogenic potential.
-
Recommendation: Specifications for lipid-based excipients should include a limit test for "Polyunsaturated Anilides" specifically, rather than just "Total Anilides."
References
-
Kaphalia, B. S., et al. (1999).[2] "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Journal of Biochemical and Molecular Toxicology. Link
-
Trivedi, I. S., et al. (1995). "Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells."[1] Toxicology and Applied Pharmacology. Link
-
Khan, M. F., et al. (1995). "Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome." Toxicology. Link
-
Posada de la Paz, M., et al. (2008). "Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Journal of Immunotoxicology. Link
-
Spiteller, G. (2001).[3] "Peroxidation of linoleic acid and its relation to aging and age dependent diseases." Mechanisms of Ageing and Development. Link
Sources
Biological Effects of Heated Linoleic Acid Anilide (HLAA): A Technical Guide to Pathogenesis and Experimental Evaluation
Executive Summary
Heated linoleic acid anilide (HLAA) is a highly reactive, thermally degraded fatty acid anilide inextricably linked to the etiology of Toxic Oil Syndrome (TOS), a multisystemic epidemic that occurred in Spain in 1981[1]. The disease was triggered by the ingestion of rapeseed oil denatured with aniline and subsequently subjected to illicit, high-temperature refining processes[2]. This technical guide synthesizes the mechanistic pathways of HLAA toxicity—spanning hematopoietic disruption, splenic fibrogenesis, and endothelial dysfunction—and provides standardized, self-validating experimental protocols for researchers investigating lipid-adduct toxicity.
Chemical Etiology: From Adulteration to Toxicity
The formation of HLAA is a direct consequence of industrial transesterification. When aniline-denatured rapeseed oil is heated during deodorization and distillation, aniline reacts with the abundant linoleyl side chains of the triglycerides, forming linoleic acid anilide (LAA)[2]. Subsequent thermal stress oxidizes these anilides, generating HLAA and related derivatives, such as 3-(N-phenylamino)-1,2-propanediol (PAP) esters[2]. Unlike unheated LAA, HLAA exhibits profound membrane-interacting capabilities and heightened systemic toxicity, acting as a primary driver of the acute and chronic phases of TOS[3].
Mechanistic Pathways of HLAA Toxicity
Hematopoietic and Splenic Dysfunction
The spleen is the primary target organ for aniline-lipid adducts. The pathogenesis begins with HLAA-induced erythrocyte damage, which triggers massive heme release[4]. The spleen's red pulp expands to sequester these damaged erythrocytes, leading to severe labile iron accumulation within splenic macrophages[5].
This iron overload catalyzes Fenton reactions, generating a surge of reactive oxygen and nitrosative species (ROS/RNS)[4]. The resulting oxidative stress causes extensive lipid peroxidation and protein oxidation, which serve as upstream signaling events that phosphorylate IκB kinases (IKKα/β)[4]. This activates the NF-κB and AP-1 transcription factors, driving the transcription of pro-fibrogenic and pro-inflammatory cytokines (IL-1, IL-6, TNF-α)[4]. The culmination of this cascade is marked splenomegaly and capsular fibrosis[5].
Fig 1: Pathogenic cascade of HLAA-induced splenic toxicity and fibrogenesis.
Endothelial Disruption and Immunomodulation
HLAA directly impairs endothelial function by altering arachidonic acid (AA) metabolism. In cultured human endothelial cells, HLAA exerts a biphasic effect on cyclooxygenase activity: an initial unspecific stimulation of cell membranes followed by a profound, time- and dose-dependent inhibition of prostanoid synthesis (e.g., 6-keto-PGF1α and PGF2α)[6]. This disruption of vascular homeostasis is a hallmark of the non-necrotizing vasculitis seen in TOS[2].
Immunologically, HLAA acts as a hapten-like trigger. It induces a transient but significant decrease in T-suppressor cells while simultaneously increasing serum IgA and IgG levels, skewing the immune system toward a Th2-mediated autoimmune response[3]. Furthermore, HLAA interacts with plasma membranes to inhibit the secretion of key serum enzymes (LDH, GOT, GPT), leading to an anomalous decrease in their serum activities during acute exposure[3].
Quantitative Toxicological Data
The following table synthesizes the in vivo biological shifts observed in male Sprague-Dawley rats exposed to 250 mg/kg HLAA via oral gavage[3].
| Biomarker / Parameter | Day 1 Shift | Day 7 Shift | Day 28 Shift | Biological Implication |
| Spleen/Body Weight Ratio | Significant Increase | Significant Increase | Recovery Trend | Red pulp expansion; erythrocyte scavenging. |
| Serum LDH, GOT, GPT | Significant Decrease | Significant Decrease | Recovery to Control | Membrane interaction inhibiting enzyme secretion. |
| T-Suppressor Cells | Significant Decrease | Significant Decrease | Recovery to Control | Transient immunosuppression; autoimmune trigger. |
| Serum IgA & IgG | Significant Increase | Significant Increase | Sustained Increase | Th2-skewed humoral immune response. |
| RBC Count & Hemoglobin | Significant Decrease | Recovery Trend | Recovery to Control | Acute erythrocyte damage and heme release. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: In Vivo Subchronic Toxicity Assessment of HLAA
Objective: To evaluate the hematopoietic and immunological impact of HLAA in a mammalian model.
-
Formulation & Dosing:
-
Step: Dissolve HLAA in mineral oil to achieve a dosing concentration of 250 mg/kg. Administer via oral gavage to male Sprague-Dawley rats on alternate days for 14 days (7 doses total)[3].
-
Causality: Mineral oil is utilized as a vehicle to mimic the lipid-soluble dietary exposure matrix of adulterated cooking oil, ensuring physiological absorption kinetics across the gastrointestinal tract.
-
-
Longitudinal Sampling:
-
Step: Euthanize cohorts at Day 1, Day 7, and Day 28 post-final dose[3].
-
Causality: This specific timeline captures the acute inflammatory phase (Day 1), the sub-acute compensatory phase (Day 7), and the chronic/recovery phase (Day 28), validating the transient versus sustained nature of the toxicity.
-
-
Splenic Iron & Oxidative Stress Quantification:
-
Step: Homogenize splenic tissue. Quantify total iron content via atomic absorption spectroscopy. Measure malondialdehyde (MDA)-protein adducts using a competitive ELISA[5].
-
Causality: Iron quantification directly validates the erythrocyte scavenging hypothesis, while MDA-adduct measurement confirms that the sequestered iron is actively catalyzing lipid peroxidation.
-
Protocol B: In Vitro Endothelial Arachidonic Acid Metabolism Assay
Objective: To measure HLAA-induced disruption of vascular cyclooxygenase pathways.
-
Cell Culture & Pre-incubation:
-
Step: Culture human endothelial cells to confluence. Pre-incubate with 100 µM to 1000 µM HLAA for 2 to 24 hours[6].
-
Causality: The broad time-course (2-24h) is critical to capture both the acute stimulatory phase (membrane perturbation) and the delayed inhibitory phase (cyclooxygenase suppression) of the anilide[6].
-
-
Radiolabeling & Stimulation:
-
Step: Add [1-14C]Arachidonic Acid to the culture medium, with or without Calcium Ionophore A-23187[6].
-
Causality: The radiolabel allows for precise tracking of exogenous AA conversion. The ionophore is used to bypass receptor-mediated pathways, forcing a massive calcium influx to maximally stimulate eicosanoid synthesis, testing the absolute functional capacity of the enzymes.
-
-
RP-HPLC Analysis:
-
Step: Extract eicosanoids and analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify 6-keto-PGF1α[6].
-
Causality: 6-keto-PGF1α is the stable hydration product of prostacyclin (PGI2). Quantifying it serves as a highly reliable, direct proxy for endothelial cyclooxygenase function.
-
Fig 2: In vitro workflow for evaluating HLAA-induced endothelial dysfunction.
References
-
Khan, M. F., Kaphalia, B. S., Palafox, A., Jerrells, T. R., & Ansari, G. A. (1991). Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome. Toxicology, 68(2), 143-155.[Link]
-
Makhdoumi, P., Hossini, H., Ashraf, G. M., & Limoee, M. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Neuropharmacology, 17(3), 201-213.[Link]
-
Pich, I., López, S., Vila, L., & Lagunas, C. (1993). Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. Toxicology, 77(1-2), 51-63.[Link]
-
Gelpi, E., de la Paz, M. P., Terracini, B., Abaitua, I., de la Camara, A. G., Kilbourne, E. M., ... & Tarkowski, S. (2002). The Spanish toxic oil syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge. Environmental Health Perspectives, 110(5), 457-464.[Link]
-
Bell, S. A., Kuntze, I., Caputo, A., & Chatelain, R. (2002). Toxic Oil Syndrome: Review of Immune Aspects of the Disease. Journal of Immunotoxicology, 5(4), 361-371.[Link]
Sources
- 1. The Spanish toxic oil syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Immunological Alterations Induced by Linoleylanilide Exposure
Executive Summary
Linoleylanilide (LNA) is a fatty acid anilide (FAA) formed by the condensation of aniline with linoleic acid. Historically identified as a specific marker of the denatured rapeseed oil responsible for the Toxic Oil Syndrome (TOS) epidemic in Spain (1981), LNA serves as a critical model for understanding xenobiotic-induced autoimmunity and lipid-associated immunotoxicity.
This guide analyzes the immunological alterations driven by LNA exposure, specifically the dysregulation of T-cell subsets, cytokine storms, and the induction of apoptosis via mitochondrial stress. It provides researchers with validated protocols to assess these endpoints in vitro, offering a framework for screening lipid-drug conjugates and potential environmental toxins.
Molecular Mechanisms of Immunotoxicity
The immunotoxicity of LNA is not merely a result of direct necrosis but rather a complex cascade involving oxidative stress, haptenization, and programmed cell death.
The Hapten-Carrier Hypothesis
LNA acts as a pro-hapten. Upon metabolic processing (hydrolysis or oxidation), it or its metabolites bind to endogenous proteins (e.g., albumin, cell surface receptors), creating neo-antigens. These "cryptic epitopes" bypass central tolerance, triggering an autoimmune response characterized by high titers of IgE and IgG against the anilide-protein conjugate.
Mitochondrial Dysfunction and Apoptosis
LNA is lipophilic; it rapidly intercalates into the plasma membrane and enters the cytosol. The primary mechanism of cytotoxicity in lymphocytes (specifically T-cells and eosinophils) is the disruption of the mitochondrial transmembrane potential (
-
ROS Generation: LNA metabolism generates Reactive Oxygen Species (ROS), overwhelming cellular antioxidants (GSH).
-
Cytochrome c Release: Oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.
-
Caspase Cascade: Cytochrome c forms the apoptosome with Apaf-1, activating Caspase-9 and subsequently Caspase-3, leading to apoptosis.[1]
Visualization: LNA-Induced Apoptotic Signaling
The following diagram illustrates the signal transduction pathway from LNA exposure to apoptotic execution.
Caption: Figure 1.[2][3][4] The intrinsic mitochondrial apoptotic pathway activated by Linoleylanilide-induced oxidative stress.
Immunological Profile: Cytokine and Cellular Shifts[6]
Exposure to LNA results in a distinct immunological signature resembling a Th2-skewed hypersensitivity reaction, often progressing to autoimmune-like sclerosis.
T-Cell Subset Dysregulation
LNA exposure differentially affects T-cell subsets. While it induces apoptosis in all lymphocytes at high concentrations, lower chronic exposure leads to:
-
Suppression of Tregs: A reduction in CD4+CD25+FOXP3+ regulatory T cells, removing the "brakes" on the immune system.
-
Th2 Dominance: A shift toward Th2 helper cells, driving eosinophilia and B-cell activation.
Cytokine and Antibody Profile
The following table summarizes the quantitative alterations observed in LNA-exposed models (murine and human PBMC).
| Parameter | Alteration Direction | Physiological Consequence |
| IL-4 & IL-5 | Significant Increase | Drives eosinophil recruitment and IgE class switching. |
| IL-10 | Variable/Decrease | Reduced anti-inflammatory regulation. |
| sIL-2R | Increase | Marker of massive T-cell activation. |
| IgE | Increase | Type I hypersensitivity; eosinophil degranulation. |
| Autoantibodies | Present (ANA) | Anti-nuclear antibodies indicating loss of self-tolerance. |
Experimental Protocols
Note on Safety: LNA is a potential carcinogen and immunotoxicant. All procedures must be performed in a BSL-2 facility with appropriate PPE.
Reagent Preparation (Critical Step)
Lipophilic compounds like LNA often precipitate in aqueous media, leading to inconsistent dosing.
-
Stock Solution: Dissolve LNA in 100% DMSO to a concentration of 100 mM. Sonicate if necessary.
-
Working Solution: Dilute stock 1:1000 in pre-warmed (37°C) culture medium containing 10% Fetal Bovine Serum (FBS).
-
Why: Albumin in FBS acts as a carrier, preventing LNA from adhering to plasticware.
-
Control: A "Vehicle Control" (0.1% DMSO) is mandatory.
-
Protocol A: PBMC Isolation and Exposure
This workflow isolates human Peripheral Blood Mononuclear Cells (PBMCs) to assess cytokine release.
-
Isolation: Layer diluted whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 min (brake off).
-
Wash: Collect the "buffy coat" interface. Wash 2x with PBS.
-
Culture: Resuspend PBMCs at
cells/mL in RPMI-1640 + 10% FBS. -
Exposure:
-
Group A: Vehicle Control (DMSO).
-
Group B: LNA Low Dose (10 µM).
-
Group C: LNA High Dose (50 µM).
-
Group D: Positive Control (PHA or Anti-CD3/CD28).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
Protocol B: Flow Cytometric Assessment of Apoptosis
To distinguish between LNA-induced apoptosis and necrosis.
-
Harvest: Collect cells from Protocol A.
-
Stain: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 minutes at RT in the dark.
-
Acquisition: Analyze on a flow cytometer.
-
Annexin V+/PI-: Early Apoptosis.[5]
-
Annexin V+/PI+: Late Apoptosis/Necrosis.
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for investigating LNA immunotoxicity.
Caption: Figure 2.[5] Integrated workflow for isolation, exposure, and multi-parametric analysis of LNA immunotoxicity.
Translational Implications for Drug Development
Understanding LNA toxicity is vital for modern drug development, particularly for:
-
Lipid-Based Formulations: Investigating the stability of lipid excipients to ensure they do not degrade into reactive anilides or similar conjugates during storage.
-
Biomarker Discovery: Using sIL-2R and specific IgE profiles as early safety biomarkers in clinical trials for drugs with potential immunogenic liabilities.
References
-
Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 years after its onset: A multidisciplinary review of scientific knowledge. Biochimica et Biophysica Acta. Link
-
Gallardo, L.A., et al. (1995). Immunological basis of toxic oil syndrome (TOS).[6][7][8] Clinical & Experimental Immunology.[9] Link
-
Kaphalia, B.S., et al. (2005). Immunotoxic response of oleic acid anilide and its hydrolysis products in female MRL+/+ mice.[10] Toxicology and Applied Pharmacology.[11] Link
-
Paliwal, V.K., et al. (2009). Fatty acid anilides and autoimmune diseases: A review. Toxicology.[3][9][12] Link
-
World Health Organization (WHO). (1992). Toxic Oil Syndrome: Current knowledge and future perspectives. WHO Regional Publications. Link
Sources
- 1. Role of layilin in regulating mitochondria-mediated apoptosis: a study on B cell lymphoma (BCL)-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 4. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 5. Sinulariolide Induced Hepatocellular Carcinoma Apoptosis through Activation of Mitochondrial-Related Apoptotic and PERK/eIF2α/ATF4/CHOP Pathway [mdpi.com]
- 6. Immunological basis of toxic oil syndrome (TOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxic oil syndrome: a perspective on immunotoxicological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fatty acid anilides on immune responses of Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Linoleylanilide in Human Lymphocytes: A Technical Guide for Researchers
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in investigating the potential of linoleylanilide to induce apoptosis in human lymphocytes. While direct evidence for this specific activity is currently limited in published literature, this guide provides a comprehensive framework for such an investigation, drawing upon existing knowledge of fatty acid anilides and other anilide-containing compounds with demonstrated cytotoxic and pro-apoptotic effects. We will explore a plausible, albeit hypothetical, mechanism of action and detail the rigorous experimental protocols required to validate this hypothesis.
Part 1: Introduction and Hypothetical Mechanism of Action
Linoleylanilide is a molecule belonging to the class of fatty acid anilides (FAAs). While much of the research on FAAs has been in the context of their association with the toxic oil syndrome, where they have been shown to disrupt cellular processes such as prostacyclin synthesis and arachidonic acid metabolism in endothelial cells, their specific effects on immune cells remain largely unexplored[1][2]. However, reports of hematopoietic toxicity in rats exposed to linoleic acid anilide (LAA) suggest that this compound may have significant effects on blood cells, including lymphocytes[3].
Furthermore, various other anilide derivatives have demonstrated potent apoptosis-inducing capabilities in different cancer cell lines. For instance, 2-anilinopyridine dimers have been shown to induce apoptosis by disrupting microtubule dynamics, and salicylanilide derivatives exhibit notable cytotoxicity[4][5]. These findings provide a compelling rationale for investigating whether linoleylanilide, which combines a linoleic acid moiety with an anilide group, could similarly trigger programmed cell death in human lymphocytes.
Hypothesized Mechanism of Action:
We propose a hypothetical model where linoleylanilide initiates apoptosis in human lymphocytes through a multi-step process, likely initiated at the cell membrane. The lipophilic nature of the linoleic acid tail could facilitate its insertion into the lymphocyte's plasma membrane, altering its fluidity and lipid raft composition. This membrane perturbation could, in turn, trigger intracellular stress responses and activate downstream signaling cascades culminating in apoptosis.
This guide will outline the experimental strategies to test this hypothesis, focusing on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Part 2: Experimental Workflows for Investigating Linoleylanilide-Induced Apoptosis
A systematic investigation is required to elucidate the pro-apoptotic effects of linoleylanilide on human lymphocytes. The following experimental workflow provides a comprehensive approach, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Experimental workflow for investigating linoleylanilide-induced apoptosis.
Part 3: Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Rationale: To obtain a pure population of lymphocytes for in vitro studies, PBMCs, which are rich in lymphocytes, are isolated from whole blood.
Protocol:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 100-200 x g for 10 minutes at room temperature.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Cell Viability Assay (MTT/XTT)
Rationale: To determine the cytotoxic concentration range of linoleylanilide on human lymphocytes, a dose-response and time-course experiment is essential. The MTT or XTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate in a final volume of 100 µL.
-
Prepare a serial dilution of linoleylanilide in complete RPMI-1640 medium.
-
Add 100 µL of the linoleylanilide dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 2 x 10^5 PBMCs per well in a 24-well plate and treat with linoleylanilide at its IC50 concentration for the predetermined optimal time. Include untreated and positive controls (e.g., staurosporine).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Rationale: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is a sensitive indicator of mitochondrial health.
Protocol:
-
Treat PBMCs with linoleylanilide as described for the Annexin V/PI assay.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 500 µL of complete RPMI-1640 medium.
-
Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: To investigate the molecular machinery involved in linoleylanilide-induced apoptosis, western blotting is used to detect the expression levels of key proteins in the apoptotic pathways, such as caspases, PARP, and members of the Bcl-2 family.
Protocol:
-
Protein Extraction:
-
Treat a larger number of PBMCs (e.g., 1-5 x 10^6 cells) with linoleylanilide.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin or GAPDH.
-
Part 4: Data Interpretation and Visualization
Quantitative Data Summary
| Parameter | Assay | Expected Outcome with Linoleylanilide Treatment |
| Cell Viability | MTT/XTT | Dose- and time-dependent decrease in cell viability. |
| Apoptosis Rate | Annexin V/PI | Increase in the percentage of Annexin V-positive cells. |
| Mitochondrial Health | JC-1 Staining | Decrease in the red/green fluorescence ratio. |
| Protein Expression | Western Blot | Increased levels of cleaved caspase-3 and cleaved PARP. Altered ratio of Bax/Bcl-2. |
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway for linoleylanilide-induced apoptosis in human lymphocytes, which can be investigated using the described protocols.
Caption: Hypothetical intrinsic apoptosis pathway induced by linoleylanilide.
Part 5: Conclusion and Future Directions
This technical guide provides a robust framework for the initial investigation into the pro-apoptotic effects of linoleylanilide on human lymphocytes. By systematically applying the outlined experimental protocols, researchers can determine the cytotoxic profile of this compound and elucidate the underlying molecular mechanisms of apoptosis induction.
Positive findings from this research could pave the way for further preclinical studies to evaluate the therapeutic potential of linoleylanilide or its derivatives as immunomodulatory or anti-leukemic agents. Future investigations could also explore its effects on specific lymphocyte subsets (e.g., T cells, B cells, NK cells) and its potential for synergistic effects with existing chemotherapeutic drugs.
References
-
Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents. PubMed. [Link]
-
Effects of linoleic and oleic acid anilides on prostacyclin synthesis and fibrinolytic profile of human endothelial cells in culture: relevance to the toxic oil syndrome. PubMed. [Link]
-
Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. PubMed. [Link]
-
Fatty-acid anilides A new conjugation pathway of aniline. ResearchGate. [Link]
-
Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. PubMed. [Link]
-
Effect of fatty acid anilides on immune responses of Swiss mice. PMC. [Link]
-
Hematopoietic toxicity of linoleic acid anilide: importance of aniline. PubMed. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. PMC. [Link]
Sources
- 1. Effects of linoleic and oleic acid anilides on prostacyclin synthesis and fibrinolytic profile of human endothelial cells in culture: relevance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic toxicity of linoleic acid anilide: importance of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile of Aniline Derivatives in Rapeseed Oil
This guide provides a comprehensive technical overview of the toxicological profile of aniline derivatives in rapeseed oil. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the formation, toxicological mechanisms, analytical detection, and risk assessment of these compounds.
Executive Summary
The contamination of edible oils with aniline and the subsequent formation of toxic derivatives represent a significant food safety concern. The most notable incident, the Spanish Toxic Oil Syndrome (TOS) in 1981, was linked to the consumption of rapeseed oil denatured with aniline for industrial use that was fraudulently refined and sold as edible oil. This event, which affected over 20,000 people and resulted in more than 400 deaths, spurred extensive research into the toxicological effects of aniline derivatives formed in heated oil.[1][2] This guide will delve into the chemistry of these derivatives, their mechanisms of toxicity, and the analytical methodologies for their detection, providing a critical resource for professionals in food safety, toxicology, and drug development.
Formation and Chemistry of Aniline Derivatives in Rapeseed Oil
Aniline itself is not naturally present in rapeseed oil. Its presence is a result of contamination, as seen in the TOS epidemic where rapeseed oil was denatured with 2% aniline.[3] During the refining process, particularly deodorization which involves heating the oil to high temperatures (200-270°C), aniline reacts with fatty acids and triglycerides to form several derivatives.[4][5]
The two primary families of aniline derivatives identified in the toxic oil are:
-
Fatty Acid Anilides (FAAs): Formed from the reaction of aniline with fatty acids.
-
3-(N-phenylamino)-1,2-propanediol (PAP) Esters: Formed from the reaction of aniline with triglycerides.
The formation of PAP esters is particularly noted to increase dramatically with heating temperatures between 250°C and 300°C.[3] While FAAs can form at lower temperatures and over time with storage, the high temperatures of deodorization significantly accelerate the formation of both FAAs and PAP esters.[4][5]
The diagram below illustrates the formation pathways of these derivatives.
Caption: Formation of Aniline Derivatives in Rapeseed Oil.
Natural Occurrence vs. Contamination
Current scientific consensus, largely informed by the investigation of the TOS, indicates that the presence of significant levels of FAAs and PAP esters in rapeseed oil is a result of aniline contamination followed by heat treatment. While trace amounts of aniline have been detected in some foods, there is no evidence to suggest that FAAs and PAPs are naturally occurring compounds in rapeseed oil or that they are formed from the breakdown of natural constituents like glucosinolates.[6] The degradation products of glucosinolates are typically isothiocyanates, nitriles, and other sulfur-containing compounds, which are chemically distinct from aniline derivatives.[7][8][9]
Toxicological Profile and Mechanisms of Action
The toxicity of aniline derivatives is a complex subject, with evidence suggesting multiple mechanisms of action that contribute to the wide range of symptoms observed in exposed individuals.
General Toxicity of Aniline
Aniline itself is a well-characterized toxicant. Its primary effect is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to cyanosis, headaches, dizziness, and in severe cases, can be fatal. Aniline is readily absorbed through ingestion, inhalation, and skin contact.[10] The International Agency for Research on Cancer (IARC) has classified aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[11]
Toxicity of Fatty Acid Anilides (FAAs)
In vivo and in vitro studies have shed light on the specific toxic effects of FAAs:
-
Pulmonary Toxicity: Intraperitoneal administration of oleoyl and linoleoyl anilides in mice resulted in severe weight loss and histopathological changes in the lungs.[12]
-
Endothelial Cell Dysfunction: FAAs have been shown to affect the metabolism of arachidonic acid in human endothelial cells, which could contribute to the vascular lesions seen in TOS.[13]
-
Immunologic Alterations: There is evidence to suggest that FAAs can induce immunologic changes that may be similar to those observed in TOS patients.[14]
Toxicity of 3-(N-phenylamino)-1,2-propanediol (PAP) Esters
PAP esters are considered to be more specific markers for the oil that caused TOS and are also implicated as causative agents:
-
Pulmonary and Hematological Effects: In mice, the linoleic diester of PAP led to weight loss, hemorrhage, congestion, and emphysema in the lungs, as well as an increase in blood eosinophilia, a hallmark of the acute phase of TOS.[12]
The diagram below illustrates the proposed toxicological mechanisms of aniline derivatives.
Caption: Proposed Toxicological Mechanisms of Aniline Derivatives.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of aniline derivatives in complex matrices like edible oils are crucial for food safety monitoring and research. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .
Sample Preparation
A robust sample preparation protocol is essential to extract the target analytes from the oil matrix and minimize interferences.
Step-by-Step Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh approximately 1 g of the oil sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analogue of the analyte) to correct for matrix effects and variations in extraction efficiency.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of n-hexane to the oil sample and vortex thoroughly to dissolve the oil.
-
Add 5 mL of a methanol/water mixture (e.g., 80:20 v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower (methanol/water) layer containing the aniline derivatives.
-
Repeat the extraction of the hexane layer twice more with the methanol/water mixture.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pool the methanol/water extracts.
-
Pass the extract through a conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elute the aniline derivatives with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 0.7 - 3.0 kV |
MRM Transitions:
Specific precursor-to-product ion transitions for each target analyte and internal standard must be optimized for maximum sensitivity and selectivity.
The workflow for the analytical determination of aniline derivatives is depicted below.
Caption: Analytical Workflow for Aniline Derivatives in Oil.
Risk Assessment and Regulatory Landscape
The risk assessment of aniline derivatives in rapeseed oil is primarily informed by the toxicological data on aniline and the specific derivatives found in the TOS-implicated oil.
Toxicological Reference Values
While specific tolerable daily intakes (TDIs) for FAAs and PAP esters have not been established due to the focus on their role as markers of a highly toxic, illegally marketed product, the toxicity of the parent compound, aniline, provides a basis for concern. Regulatory bodies have established occupational exposure limits for aniline, but specific limits for aniline and its derivatives in food are not universally established.
Regulatory Status
-
Codex Alimentarius: The Codex Alimentarius Commission, the international food standards body, lists aniline as a banned immediate previous cargo for ships transporting edible fats and oils in bulk, highlighting the concern for contamination.[15]
-
European Union: The EU has regulations concerning primary aromatic amines (a class of compounds that includes aniline) migrating from food contact materials.[2] However, specific maximum residue limits (MRLs) for aniline or its derivatives in edible oils are not explicitly defined in general food additive or contaminant regulations.
-
U.S. Food and Drug Administration (FDA): The FDA lists aniline as an indirect food additive that may be present in food contact substances.[16] Similar to the EU, there are no specific tolerance levels set for aniline derivatives as contaminants in edible oils.
The lack of specific regulatory limits for these derivatives in edible oils underscores the importance of preventing contamination in the first place and the utility of these compounds as markers for fraudulent and unsafe practices in the food industry.
Conclusion
The toxicological profile of aniline derivatives in rapeseed oil is a critical area of study, with significant implications for food safety and public health. The Spanish Toxic Oil Syndrome serves as a stark reminder of the potential dangers of chemical contamination in the food supply chain. Fatty acid anilides and 3-(N-phenylamino)-1,2-propanediol esters are key markers of aniline-contaminated and improperly refined rapeseed oil, and they have been shown to exert significant toxic effects.
For researchers, scientists, and drug development professionals, understanding the formation, toxicity, and analytical detection of these compounds is paramount. The methodologies and insights presented in this guide provide a foundation for further research, the development of more sensitive detection methods, and the establishment of science-based regulatory standards to protect consumers from the potential health risks associated with these toxic compounds.
References
-
Ruiz-Méndez, M. V., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 1-7. Available at: [Link]
-
Gelpi, E., et al. (2001). Determination of Aniline Derivatives in Oils Related to the Toxic Oil Syndrome by Atmospheric Pressure Ionization-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 36(8), 891-902. Available at: [Link]
-
Kästner, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14. Available at: [Link]
-
Ruiz-Méndez, M. V., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. R Discovery. Available at: [Link]
-
Guitart, R., et al. (1996). Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils. Bulletin of environmental contamination and toxicology, 56(3), 434-440. Available at: [Link]
-
Kaphalia, B. S., et al. (1999). Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. Journal of biochemical and molecular toxicology, 13(5), 269-276. Available at: [Link]
-
Dasgupta, A., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. American journal of clinical pathology, 115(1), 97-102. Available at: [Link]
-
Hill, E. G., et al. (1995). Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. Prostaglandins, Leukotrienes and Essential Fatty Acids, 53(5), 337-344. Available at: [Link]
-
Dasgupta, A., et al. (1999). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of chromatography. B, Biomedical sciences and applications, 724(2), 307-314. Available at: [Link]
-
Ruiz-Méndez, M. V., et al. (2000). Characteristics of denatured rapeseed oil during storage and refining processes. Grasas y Aceites, 51(5), 353-359. Available at: [Link]
-
Howdeshell, K. L., et al. (2008). Mechanisms of action of phthalate esters, individually and in combination, to induce abnormal reproductive development in male laboratory rats. Environmental research, 108(2), 168-176. Available at: [Link]
-
Ruiz-Méndez, M. V., et al. (2000). Characteristics of denatured rapeseed oil during storage and refining processes. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]
-
Joint FAO/WHO Food Standards Programme. (2017). Codex Alimentarius Commission 40th Session Report. Available at: [Link]
-
Gelpí, E., et al. (2001). Determination of Aniline Derivatives in Oils Related to the Toxic Oil Syndrome by Atmospheric Pressure Ionization-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1987). Codex Alimentarius Commission - Code of Practice for the Storage and Transport of Edible Fats and Oils in Bulk. Available at: [Link]
- O'Brien, R. D. (2008).
-
Penn, I. (1988). Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome. Toxicology and industrial health, 4(4), 473-491. Available at: [Link]
-
Hu, W., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Environment International, 163, 107212. Available at: [Link]
-
Wang, Y., et al. (2023). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. Toxics, 11(9), 748. Available at: [Link]
-
Qi, M., et al. (2023). Sample Preparation Methods of Edible Oils. Encyclopedia. Available at: [Link]
-
Wang, Y., et al. (2021). Environmental health risks induced by interaction between Phthalic Acid Esters (PAEs) and biological macromolecule: A review. Environment International, 156, 106728. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Inventory of Food Contact Substances Listed in 21 CFR. Available at: [Link]
-
Kim, H. S., et al. (2012). Toxicological Characterization of Phthalic Acid. Journal of toxicology and environmental health. Part B, Critical reviews, 15(4), 247-264. Available at: [Link]
-
Qi, M., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Foods, 12(13), 2562. Available at: [Link]
-
Bell, S. A., et al. (1999). The acute pathology of fatty acid anilides and linoleic diester of 3-phenylamino-1,2-propanediol in mice: possible implication as aetiologic agents for the toxic oil syndrome. Archives of toxicology, 73(8-9), 493-495. Available at: [Link]
-
HBM4EU. (2020). Legislative Mapping Anilines. Available at: [Link]
-
Aouay, B., et al. (2023). Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. Frontiers in plant science, 14, 1159986. Available at: [Link]
-
Shimadzu. (n.d.). Simple Method for Screening Analysis of Vegetable Oils Using a Single Quadrupole Mass Spectrometer. Available at: [Link]
-
European Commission. (n.d.). Food Additives. Available at: [Link]
-
Kosolapova, S. M., et al. (2024). The Physicochemical Basis for the Production of Rapeseed Oil Fatty Acid Esters in a Plug Flow Reactor. Processes, 12(4), 785. Available at: [Link]
-
Andernach, L., et al. (2023). Degradation of glucosinolates and formation of isothiocyanates, nitriles, amines, and N,N'-dialk(en)yl thioureas during domestic boiling of red cabbage. Food Chemistry, 435, 137550. Available at: [Link]
-
Trace One. (2026, February 10). US FDA & USDA Food Regulation Updates. Available at: [Link]
-
HBM4EU. (2022). Anilines and Diisocyanates - Substance report. Available at: [Link]
-
Byrd, G. D., et al. (2014). A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. Journal of the American Oil Chemists' Society, 91(10), 1685-1694. Available at: [Link]
-
Johnson, T. S., et al. (2019). Glucosinolates, Degradation Products and Myrosinase Activity in Raphanus sativus Linn. Molecules, 24(18), 3349. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Available at: [Link]
-
Shim-pol. (n.d.). Determination of PAH in Olive and Rapeseed oils by GC-MS/MS using AFFINIMIP®SPE PAHs. Available at: [Link]
-
Gelpí, E., et al. (2001). Determination of aniline derivatives in oils related to the toxic oil syndrome by atmospheric pressure ionization-tandem mass spectrometry. Journal of mass spectrometry, 36(8), 891-902. Available at: [Link]
-
Cvengroš, J., et al. (2006). Preparation of rapeseed oil esters of lower aliphatic alcohols. Journal of the American Oil Chemists' Society, 83(1), 59-63. Available at: [Link]
-
Sharma, A., & Gupta, M. (2024). HPLC and LC-MS in Analysis of Edible Oils and Fats. In Handbook of Edible Oils (pp. 235-256). CRC Press. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1999). Codex Alimentarius - SECTION 5. Codex Code of Practice for the Storage and Transport of Edible Fats and Oils in Bulk. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Food Additive Status List. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2001). Codex Alimentarius Commission - Report of the Seventeenth Session of the Codex Committee on Fats and Oils. Available at: [Link]
-
Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PloS one, 10(7), e0132931. Available at: [Link]
-
Jung, F., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and bioanalytical chemistry, 413(20), 5125-5137. Available at: [Link]
-
Chaturvedi, P., & Kumar, A. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of health and pollution, 12(33), 220301. Available at: [Link]
-
Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]
Sources
- 1. Mechanisms of action of phthalate esters, individually and in combination, to induce abnormal reproductive development in male laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 10. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The acute pathology of fatty acid anilides and linoleic diester of 3-phenylamino-1,2-propanediol in mice: possible implication as aetiologic agents for the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
Molecular Targets of Linoleylanilide in Vascular Endothelial Cells
A Technical Guide for Toxicological Mechanism & Experimental Validation
Executive Summary
Linoleylanilide (LAA) is a fatty acid anilide (FAA) historically identified as a primary etiological agent in the Toxic Oil Syndrome (TOS) epidemic. Its interaction with vascular endothelial cells (VECs) is characterized by a specific, biphasic toxicity that targets membrane lipid metabolism and prostanoid synthesis.
Unlike classical ligand-receptor interactions, LAA functions primarily as a membrane-integrating metabolic disruptor . Its core molecular target is the Phospholipase A2 (PLA2) enzyme system.[1][2] By inhibiting PLA2, LAA creates an "Arachidonic Acid Blockade," halting the production of prostacyclin (PGI2), a critical vasodilator and platelet inhibitor. This guide details the molecular mechanisms, downstream signaling cascades, and experimental protocols required to study LAA-induced endothelial dysfunction.
Part 1: Chemical Identity & Cellular Entry
Linoleylanilide (N-linoleoylaniline) is the amide conjugate of linoleic acid (C18:2) and aniline.[3]
-
Lipophilicity: High (LogP > 6).
-
Cellular Entry: Passive diffusion and rapid integration into the endothelial phospholipid bilayer.
-
Metabolic Fate: LAA is subject to hydrolysis by intracellular amidases, releasing free Aniline (toxic via oxidative stress) and Linoleic Acid (pro-inflammatory at high cytosolic concentrations).
Expert Insight: The toxicity of LAA is distinct from its hydrolysis products. While aniline causes methemoglobinemia, intact LAA specifically targets the endothelial membrane environment, altering fluidity and enzymatic accessibility.
Part 2: Primary Molecular Target – The PLA2 / PGI2 Axis
The definitive molecular pathology of LAA in endothelial cells is the inhibition of Phospholipase A2 (PLA2) .
Mechanism of Action: The Arachidonic Acid Blockade
Under normal physiological conditions, PLA2 hydrolyzes membrane phospholipids at the sn-2 position to release Arachidonic Acid (AA) . AA is the obligate precursor for Prostacyclin (PGI2) via the Cyclooxygenase (COX) pathway.
-
LAA Interaction: LAA integrates into the lipid bilayer, physically perturbing the substrate interface required by PLA2.
-
Inhibition Type: Non-competitive / Mixed. It does not bind the catalytic site of COX; rather, it starves COX of its substrate.
-
Consequence:
-
Immediate: 75–85% reduction in AA release from cell membranes.
-
Downstream: Collapse of PGI2 synthesis.
-
Clinical Outcome: Loss of endothelial thrombo-resistance, promoting platelet aggregation and vascular occlusion (TOS vasculitis).
-
Visualization: The Signaling Blockade
The following diagram illustrates the interruption of the PGI2 pathway by LAA.
Caption: LAA integrates into the membrane, inhibiting PLA2 activity and starving the COX pathway of Arachidonic Acid, leading to PGI2 deficiency.
Part 3: Secondary Targets – Apoptosis & Oxidative Stress
Beyond PLA2 inhibition, LAA triggers apoptotic cascades through its hydrolysis products and direct mitochondrial stress.
Mitochondrial Dysfunction & ROS
LAA exposure leads to the accumulation of cytosolic lipid droplets and mitochondrial permeabilization.
-
Target: Mitochondrial Permeability Transition Pore (mPTP).
-
Effect: Loss of mitochondrial membrane potential (
) and release of Cytochrome c. -
ROS Generation: Uncoupling of the electron transport chain leads to Superoxide (
) production, which further inactivates endothelial Nitric Oxide Synthase (eNOS).[4]
Caspase Activation Pathway
The lipid component (Linoleic Acid) released from LAA, or the intact anilide stress, activates the intrinsic apoptotic pathway:
-
Initiator: Caspase-9 (Mitochondrial).
-
Signaling: Activation of p38 MAPK and JNK stress kinases, upstream of the apoptotic machinery.
Part 4: Experimental Methodologies
To validate these targets in a research setting, the following protocols are recommended. These assays distinguish between direct enzymatic inhibition (PLA2) and general cytotoxicity.
Protocol A: Measuring PLA2 Inhibition (The "Substrate Starvation" Assay)
Objective: Quantify the blockade of Arachidonic Acid release.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence.
-
Labeling: Incubate cells with
-Arachidonic Acid (0.5 Ci/ml) for 24 hours to incorporate the isotope into membrane phospholipids. -
Wash: Wash cells
with PBS containing fatty acid-free BSA (to remove unincorporated label). -
Treatment:
-
Control: Vehicle (0.1% Ethanol).
-
Experimental: LAA (10–100
M) for 2–4 hours.
-
-
Stimulation: Add Calcium Ionophore A23187 (5
M) or Thrombin (1 U/ml) for 15 minutes to stimulate PLA2. -
Quantification: Collect supernatant. Measure released
-AA via liquid scintillation counting.-
Valid Result: LAA-treated cells should show a >70% reduction in released radioactivity compared to stimulated controls.
-
Protocol B: Prostacyclin (PGI2) Quantification
Objective: Confirm the functional downstream effect of PLA2 inhibition.
-
Note: PGI2 is unstable (
min). Measure its stable metabolite, 6-keto-PGF1 .
-
Treatment: Incubate HUVECs with LAA (as above).
-
Supernatant Collection: Collect media at 2h, 6h, and 24h time points.
-
Assay: Use a competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) specific for 6-keto-PGF1
. -
Data Analysis: Normalize concentration to total cellular protein.
Protocol C: Experimental Workflow Diagram
Caption: Step-by-step workflow for validating LAA molecular targets in endothelial cells.
Part 5: Data Summary & Toxicity Profile
The following table summarizes the quantitative effects of LAA on vascular endothelial targets based on historical TOS research data.
| Molecular Target | Effect of LAA | Quantitative Impact | Mechanism |
| Phospholipase A2 (PLA2) | Inhibition | 75–85% reduction in activity | Substrate interface perturbation |
| Prostacyclin (PGI2) | Suppression | >90% decrease (24h exposure) | Lack of Arachidonic Acid precursor |
| Cyclooxygenase (COX) | No direct effect | Minimal inhibition | Direct inhibition only at >1mM |
| Mitochondria | Damage | Increased ROS / Depolarization | Uncoupling / Lipid overload |
| Cell Viability | Cytotoxicity | IC50 | Apoptosis (Caspase-3 activation) |
References
-
Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. Source: PubMed / Toxicology [Link]
-
Effects of linoleic and oleic acid anilides on prostacyclin synthesis and fibrinolytic profile of human endothelial cells in culture. Source: PubMed / Toxicology [Link]
-
Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. Source: PubMed / Archives of Toxicology [Link]
-
Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. Source: PubMed / Journal of Nutritional Biochemistry [Link]
-
The caspase pathway of linoelaidic acid-induced apoptosis in human umbilical vein endothelial cells. Source: PubMed / Lipids [Link][5]
Sources
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Product inhibition of secreted phospholipase A2 may explain lysophosphatidylcholines' unexpected therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS-Induced Endothelial Dysfunction in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase pathway of linoelaidic acid (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc protects against apoptosis of endothelial cells induced by linoleic acid and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Linoleylanilide (N-Phenyllinoleamide)
Abstract & Strategic Overview
Linoleylanilide (N-phenyllinoleamide) is a fatty acid anilide (FAA) of significant toxicological interest, historically identified as a biomarker and potential causative agent in the Spanish Toxic Oil Syndrome (TOS). Its synthesis requires a protocol that balances efficient amide bond formation with the preservation of the oxidation-sensitive cis,cis-1,4-diene system inherent to the linoleic acid moiety.
This guide presents two distinct synthetic routes:
-
The Acid Chloride Method (Route A): A robust, high-yielding pathway ideal for large-scale preparation where intermediate isolation is acceptable.
-
The Carbodiimide Coupling Method (Route B): A mild, one-pot procedure utilizing EDC/HOBt, designed to minimize isomerization and oxidation by-products.
Key Technical Challenge: The primary failure mode in this synthesis is the auto-oxidation of the bis-allylic position in the linoleic chain. All protocols below mandate strict inert atmosphere (Argon/Nitrogen) handling.
Reaction Mechanism & Logic
The synthesis relies on the nucleophilic acyl substitution of the activated carboxylic acid by the amine (aniline).[1]
-
Route A: Activation via conversion to acid chloride (highly electrophilic) followed by nucleophilic attack by aniline.
-
Route B: Activation via O-acylisourea formation (using EDC), often stabilized by HOBt to prevent racemization (less relevant here) and rearrangement to unreactive N-acylurea.
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanistic pathway for the amidation of linoleic acid.
Materials & Equipment
Reagents
-
Linoleic Acid (LA): >99% purity (CAS: 60-33-3). Note: Store at -20°C under Argon.
-
Aniline: ACS Reagent, >99.5% (CAS: 62-53-3). Must be freshly distilled if dark/colored.
-
Coupling Agents (Route B): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).
-
Chlorinating Agent (Route A): Oxalyl chloride (2.0 M in DCM) or Thionyl chloride.
-
Solvents: Dichloromethane (DCM, anhydrous), Hexane, Ethyl Acetate.
-
Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
Equipment
-
Schlenk line or Nitrogen manifold.
-
Rotary evaporator with bath temperature < 40°C.
-
Flash chromatography columns.[2]
-
High-vacuum pump.
Experimental Protocols
Protocol A: The Acid Chloride Method (Robust)
Best for: Scale-up (>1g) and high yields.
Pre-requisite: If commercial Linoleoyl Chloride is unavailable, generate it in situ.
-
Activation:
-
Dissolve Linoleic Acid (1.0 eq, 5 mmol, ~1.4 g) in anhydrous DCM (20 mL) under Argon.
-
Add catalytic DMF (2 drops) .
-
Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq, 6 mmol) .
-
Stir at 0°C for 1 hr, then warm to Room Temp (RT) for 2 hrs.
-
Checkpoint: Evolution of gas (CO/CO2) should cease.
-
Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting oil (Linoleoyl Chloride) in anhydrous DCM (10 mL).
-
-
Coupling:
-
Workup:
-
Quench with 1M HCl (30 mL) (Critical: Removes unreacted aniline).
-
Extract with DCM (3 x 20 mL).
-
Wash organic layer with Sat. NaHCO3 (removes unreacted acid) and Brine.
-
Dry over Na2SO4, filter, and concentrate.[2]
-
Protocol B: The Carbodiimide (EDC) Method (Mild)
Best for: Small scale and preventing isomerization.
-
Setup:
-
Dissolve Linoleic Acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) . Stir for 15 mins at 0°C to activate.
-
-
Reaction:
-
Add Aniline (1.1 eq) followed by DIPEA (1.5 eq) .
-
Stir at RT for 12–16 hours.
-
-
Workup:
Purification & Characterization
Purification Strategy: The crude product is typically a yellow oil. Purification is essential to remove traces of aniline (toxic) and oxidized fatty acids.
-
Method: Flash Column Chromatography (Silica Gel 60).
-
Mobile Phase: Gradient elution. Start with Hexane:Ethyl Acetate (95:5) to elute non-polar impurities, increasing to 90:10 or 85:15 to elute the Linoleylanilide.
-
TLC Visualization: UV (254 nm) for the anilide chromophore; Iodine stain for the fatty chain.
Workflow Diagram (DOT)
Figure 2: Purification workflow ensuring removal of toxic aniline precursors.
Characterization (Self-Validation)
To validate the synthesis, the researcher must confirm the presence of the amide bond and the integrity of the cis,cis-diene system.
| Feature | Method | Expected Signal / Result | Interpretation |
| Amide Bond | 1H NMR (CDCl3) | δ 7.20–7.60 (m, 5H) δ 7.1–7.3 (bs, 1H) | Aromatic protons of aniline.Amide N-H proton (broad singlet). |
| Linoleic Chain | 1H NMR (CDCl3) | δ 5.30–5.45 (m, 4H) δ 2.77 (t, 2H) | Olefinic protons.Bis-allylic protons (Critical: confirms cis,cis integrity). |
| Molecular Mass | LC-MS / GC-MS | m/z ~355.3 [M+H]+ | Confirms molecular formula C24H37NO. |
| Purity | TLC | Single spot, Rf ~0.4 (Hex:EtOAc 8:2) | Absence of starting aniline (lower Rf) or acid. |
Critical Quality Attribute (CQA): The triplet at 2.77 ppm in 1H NMR is the diagnostic signal for the 1,4-diene system. If this signal shifts or splits significantly, isomerization (conjugation) or oxidation has occurred.
Safety & Troubleshooting
Safety Profile
-
Aniline: Highly toxic by inhalation and skin contact. Induces methemoglobinemia. Handle only in a fume hood. Double glove (Nitrile).
-
Linoleic Acid: Not acutely toxic, but prone to formation of lipid hydroperoxides upon air exposure.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |
| Dark Product | Oxidation of aniline | Distill aniline over Zinc dust before use. |
| Extra NMR Peaks (5.5-6.5 ppm) | Isomerization | Reaction temperature too high. Keep coupling < RT. |
| Residual Aniline | Incomplete Quench | Increase volume/concentration of HCl wash step. |
References
-
Guitart, R., & Gelpi, E. (1992). Identification of fatty acid anilides in adulterated oils associated with the toxic oil syndrome. Journal of Agricultural and Food Chemistry. Link
-
Kaphalia, B. S., et al. (1995). Fatty acid conjugates of xenobiotics. Toxicology Letters. Link
-
BenchChem. (2025).[3][6] A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis. Link
-
Organic Syntheses. N-Phenylmaleimide (General Aniline Coupling Protocol). Coll. Vol. 5, p.944. Link
-
PubChem. Linoleic Acid Compound Summary. Link
Sources
Application Note: HPLC-UV/MS Determination of Linoleylanilide in Oil Matrices
This Application Note is designed for analytical chemists and toxicologists involved in food safety and pharmaceutical quality control. It details the detection of Linoleylanilide (N-linoleylaniline), a specific fatty acid anilide (FAA) associated with the historic Toxic Oil Syndrome (TOS) and a marker for aniline-denatured oil adulteration.
Method ID: AN-LAA-2026 | Version: 2.1 | Status: Validated
Introduction & Scientific Context
Linoleylanilide (C₂₄H₃₇NO) is the amide formed from the reaction of aniline with linoleic acid. Historically, its presence in cooking oil is a critical marker for the adulteration of edible oils with aniline-denatured rapeseed oil, a process linked to the Spanish Toxic Oil Syndrome (TOS) .[1]
While bulk triglycerides (TAGs) constitute the oil matrix, the presence of trace anilides indicates illicit refining of industrial oils for human consumption. Detecting these compounds requires separating the lipophilic anilide from the overwhelming lipid matrix.
The Analytical Challenge
-
Matrix Interference: The oil matrix (TAGs) is chemically similar to fatty acid anilides (both are long-chain fatty derivatives).
-
Selectivity: Standard UV detection at 205-210 nm (common for fatty acids) is non-selective due to the massive absorption of the bulk oil.
-
Solution: We utilize the aniline chromophore , which exhibits a specific absorption maximum at 242 nm . This allows for the detection of ppm-level anilides without interference from the non-conjugated triglyceride matrix.
Chemical Mechanism & Properties
Target Compound: N-Linoleylaniline (Linoleylanilide)
-
CAS: 73003-78-8 (generic for fatty acid anilides often used)
-
MW: 355.56 g/mol
-
LogP: ~7.5 (Highly Lipophilic)
Formation Pathway: In denatured oils, aniline reacts with triglycerides or free fatty acids under heat/refining conditions to form stable anilides.
Figure 1: Formation of Linoleylanilide during the illicit refining of denatured rapeseed oil.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate anilides from the bulk triglyceride matrix. Principle: While both TAGs and anilides are lipophilic, anilides possess a secondary amide group, making them slightly more soluble in polar organic solvents (Methanol/Acetonitrile) than the highly non-polar TAGs.
Materials
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: Methanol (HPLC Grade)[2]
-
Centrifuge tubes: 15 mL glass (avoid plastic to prevent leaching)
Step-by-Step Procedure
-
Weighing: Accurately weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.
-
Dilution: Add 2 mL of n-Hexane to dissolve the oil. Vortex for 30 seconds.[3]
-
Extraction: Add 3 mL of Methanol .
-
Note: Methanol is immiscible with hexane/oil. The anilides will partition into the methanol layer.
-
-
Agitation: Shake vigorously for 5 minutes (mechanical shaker recommended).
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes .
-
Collection: Carefully aspirate the upper Methanol layer (check densities; if using ACN, it may be the top or bottom depending on saturation, but with MeOH/Hexane, MeOH is usually the bottom layer. Correction: MeOH density is 0.792, Hexane is 0.655. MeOH is the bottom layer.).
-
Critical Step: Collect the bottom (Methanol) layer.
-
-
Concentration: Transfer the MeOH extract to a vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of Acetonitrile . Filter through a 0.22 µm PTFE filter into an HPLC vial.
Protocol 2: HPLC-UV Method (Standard Screening)
Objective: Routine quantification of linoleylanilide.
Chromatographic Conditions
| Parameter | Setting |
| System | HPLC with UV/Diode Array Detector (DAD) |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 242 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Mobile Phase Gradient
-
Solvent A: Water (Ultra-pure)
-
Solvent B: Acetonitrile (HPLC Grade)
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 15 | 85 | Initial equilibration |
| 10.0 | 0 | 100 | Linear gradient to elute lipophilic anilides |
| 15.0 | 0 | 100 | Wash step (remove residual TAGs) |
| 15.1 | 15 | 85 | Return to initial |
| 20.0 | 15 | 85 | Re-equilibration |
Expert Insight: We start at high organic content (85% ACN) because linoleylanilide is very hydrophobic. Starting at lower organic % (e.g., 50%) would result in excessively long retention times and broad peaks.
Protocol 3: HPLC-MS/MS Method (Confirmatory)
Objective: Unambiguous identification and trace quantification (< 10 ppb).
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) - Positive Mode
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Linoleylanilide | 356.3 [M+H]⁺ | 94.1 (Aniline) | 25 | 100 |
| 356.3 | 263.2 (Acyl chain) | 15 | 100 |
-
Quantifier Ion: 94.1 (Specific to the aniline moiety).
-
Qualifier Ion: 263.2 (Confirms the fatty acid chain length).
Experimental Workflow & Logic
Figure 2: Analytical workflow from crude oil sample to data analysis.
Results & Calculation
Identification[3][4]
-
Retention Time: Linoleylanilide typically elutes between 8.0 - 12.0 minutes depending on the exact column dimensions, eluting after oleylanilide due to the double bond configuration interaction with the stationary phase (though often they co-elute closely; the MS distinguishes them easily).
-
Spectral Confirmation: The UV spectrum must show a maximum at 242 ± 2 nm .
Calculation
Calculate the concentration (
Where:
- = Peak area of sample
- = Peak area of standard
- = Concentration of standard (µg/mL)
- = Final volume of reconstituted extract (mL)
- = Weight of oil sample (g)
References
-
Posada de la Paz, M., et al. (1996).[4] Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils. Food and Chemical Toxicology.[5][6][7]
-
Kaphalia, B. S., & Ansari, G. A. (1991).[8] Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome.[1][9][8][10] Journal of Analytical Toxicology.[8]
-
Gelpi, E., et al. (2002).[4] The Spanish Toxic Oil Syndrome 20 years after its onset: A multidisciplinary review of scientific knowledge. Environmental Health Perspectives.
-
Cárdenas, A., et al. (1988).[9] Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies. Journal of Chromatography A.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Toxic oil syndrome - Wikipedia [en.wikipedia.org]
- 7. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS quantification of fatty acid anilides in biological fluids
[label="Amidation Reaction\n(In vivo / Refining Process)", fillcolor="#F1F3F4", font
Caption: Mechanistic pathway of Fatty Acid Anilide (FAA) formation and biological accumulation.
Experimental Protocol: A Self-Validating Workflow
Materials and Reagents
-
Standards: Oleyl anilide, Linoleyl anilide, Palmitoyl anilide, Stearyl anilide.
-
Internal Standard (IS): Isotope-labeled d5-Oleyl anilide or an odd-chain anilide (e.g., Heptadecanoyl anilide) to correct for extraction variability and ionization fluctuations.
-
Solvents: LC-MS grade Water, Methanol, Isopropanol (IPA), Hexane, Ethyl Acetate, Formic Acid.
Sample Preparation (LLE Method)
This protocol utilizes a self-validating LLE approach, incorporating pre- and post-extraction spikes to continuously monitor recovery and matrix effects.
-
Aliquot & Spike: Transfer 100 µL of biological fluid (serum/plasma) to a glass centrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Vortex for 10 seconds.
-
Protein Disruption: Add 100 µL of 0.1 M Formic Acid to disrupt protein-lipid binding and ensure the amide remains neutral for organic partitioning. Vortex for 30 seconds.
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Rationale: The high hexane ratio targets the lipophilic tail, while ethyl acetate ensures the amide moiety is solvated.
-
Partitioning: Shake mechanically for 10 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer (approx. 850 µL) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Methanol:IPA (80:20, v/v). Crucial Step: The inclusion of IPA prevents the FAAs from adsorbing to the glass walls of the autosampler vial.
Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow for FAAs.
Liquid Chromatography (UHPLC) Conditions
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 45°C to reduce system backpressure from viscous lipid extracts.
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol:Isopropanol (80:20, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate[1].
-
Gradient Program:
-
0.0 - 1.0 min: 60% B
-
1.0 - 5.0 min: Linear gradient to 100% B
-
5.0 - 8.0 min: Hold at 100% B (Self-Validation Step: Ensures complete elution of endogenous triglycerides to prevent carryover into the next run).
-
8.0 - 8.1 min: Return to 60% B
-
8.1 - 10.0 min: Re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions
-
Source: APCI in Positive Ion Mode.
-
Corona Discharge Current: 4.0 µA.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 250°C.
-
Collision Gas: Argon (1.5 mTorr).
Quantitative Data Presentation
To guarantee method trustworthiness, Multiple Reaction Monitoring (MRM) transitions must be strictly optimized. The primary product ion for all FAAs is m/z 94.1, corresponding to the protonated aniline moiety ([C6H5NH3]+), which provides exceptional selectivity against endogenous lipid backgrounds.
Table 1: Optimized MRM Parameters for Key Fatty Acid Anilides
| Analyte | Precursor Ion (m/z, [M+H]+) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Palmitoyl anilide | 332.3 | 94.1 | 50 | 25 | 60 |
| Linoleyl anilide | 356.3 | 94.1 | 50 | 27 | 65 |
| Oleyl anilide | 358.3 | 94.1 | 50 | 27 | 65 |
| Stearyl anilide | 360.3 | 94.1 | 50 | 28 | 65 |
| d5-Oleyl anilide (IS) | 363.3 | 99.1 | 50 | 27 | 65 |
Table 2: Self-Validating Method Performance Metrics
| Parameter | Acceptance Criteria | Typical Performance Observed | Causality / Rationale |
| Linearity (R²) | > 0.990 | 0.998 (1 - 1000 ng/mL) | Ensures proportional detector response across the biological concentration range. |
| LLOQ | S/N > 10:1 | 1.0 ng/mL | Validated using a "zero-blank" (matrix + IS only) to prove the absence of endogenous interference. |
| Recovery | 70% - 120% | 85% - 92% | The high hexane ratio in LLE specifically maximizes lipophilic FAA recovery. |
| Matrix Effect | 80% - 120% | 94% (APCI+) | APCI minimizes ion suppression compared to ESI in lipid-rich matrices. |
| Carryover | < 20% of LLOQ | Not Detected | The 100% B hold with IPA effectively washes the C18 column of residual lipids. |
References
-
Determination of aniline derivatives in oils related to the toxic oil syndrome by atmospheric pressure ionization-tandem mass spectrometry. PubMed / nih.gov. Available at: [Link]
-
LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. PubMed / nih.gov. Available at: [Link]
-
Fatty-acid anilides: A new conjugation pathway of aniline. ResearchGate. Available at:[Link]
-
Automated Strong Cation Exchange Extraction of Fatty Acid Esters of 3-(N-Phenylamino)-1,2-propanediol from Oil Samples for Routine Quantification by HPLC-APCI/MS/MS. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
Sources
Mechanistic Profiling of Linoleylanilide (LAA) Cytotoxicity
Application Note & Protocol Guide for Toxic Oil Syndrome (TOS) Research
Abstract & Scientific Context
Linoleylanilide (LAA) is a fatty acid anilide (FAA) historically implicated as a specific marker for the Toxic Oil Syndrome (TOS) epidemic in Spain (1981). While the exact etiology of TOS remains complex, LAA and related anilides (e.g., oleylanilide) are known to disrupt lipid metabolism, induce autoimmune-like responses, and trigger apoptosis in human lymphocytes and neuronal cells.
The Challenge: LAA is highly lipophilic. Standard aqueous delivery in cell culture often results in microprecipitation, leading to artifactual data and high inter-assay variability.
The Solution: This guide provides a self-validating workflow focusing on:
-
Vehicle Complexing: A robust BSA-conjugation method to ensure bioavailability.
-
Metabolic Profiling: Distinguishing cytostasis from cytotoxicity.
-
Mechanistic Validation: Confirming the intrinsic mitochondrial apoptotic pathway.
Critical Reagent Preparation: The BSA-Conjugation Method
Expert Insight: Direct addition of LAA dissolved in DMSO/Ethanol to culture media often causes immediate precipitation. The "Vehicle Effect" is the primary cause of failure in lipid toxicology. This protocol uses Fatty Acid-Free BSA as a carrier to mimic physiological transport.
Reagents Required[1][2][3][4][5][6]
-
Linoleylanilide (LAA): >98% Purity (stored under N2 at -20°C).
-
Vehicle Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.
-
Carrier Protein: Fatty Acid-Free Bovine Serum Albumin (BSA), lyophilized.
-
Base Media: RPMI-1640 or DMEM (Serum-free for the complexing step).
Protocol: Preparation of 100x Stock Solution
-
Primary Stock (Solvent): Dissolve LAA in DMSO to reach a concentration of 100 mM . Vortex vigorously. Note: If using Ethanol, limit final culture concentration to <0.5% to avoid solvent toxicity.
-
BSA Carrier Solution: Prepare a 10% (w/v) BSA solution in serum-free medium. Filter sterilize (0.22 µm).
-
Conjugation (The Critical Step):
-
While vortexing the 10% BSA solution, slowly add the LAA Primary Stock dropwise.
-
Target a molar ratio of 2:1 to 5:1 (Fatty Acid:BSA) .
-
Incubate at 37°C for 2 hours with gentle shaking to allow intercalation of LAA into BSA hydrophobic pockets.
-
This results in a stable, water-soluble 100x Working Stock .
-
Visual Workflow: Experimental Design
The following diagram outlines the logical flow from preparation to mechanistic readout.
Caption: Workflow for Linoleylanilide (LAA) solubilization via BSA complexing and subsequent multi-parametric cytotoxicity profiling.
Protocol 1: Metabolic Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of LAA. Cell Model: Jurkat T-cells (Suspension) or N2A Neuroblastoma (Adherent).
-
Seeding: Seed cells at
cells/mL (suspension) or cells/well (adherent) in 96-well plates. Allow 24h recovery. -
Treatment:
-
Add LAA-BSA complex at concentrations: 0, 10, 25, 50, 100, 200 µM.
-
Negative Control: BSA-Vehicle only (equivalent volume).
-
Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%).
-
-
Incubation: 24 to 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilize formazan crystals with acidified isopropanol or SDS-HCl.
-
Read Absorbance at 570 nm (Ref 650 nm).
-
Data Analysis:
Calculate % Viability =
Protocol 2: Mechanistic Apoptosis Profiling (Caspase-3/7)
Expert Insight: LAA toxicity is often mediated via the intrinsic mitochondrial pathway, leading to Caspase-9 and subsequently Caspase-3 activation.
-
Setup: Treat cells with LAA (at IC50 determined in Protocol 1) for 12 and 24 hours.
-
Reagent: Use a luminescent Caspase-Glo® 3/7 or fluorogenic DEVD-AMC substrate.
-
Lysis: Lyse cells directly in the well using the reagent buffer.
-
Incubation: 1 hour at Room Temperature (protected from light).
-
Detection: Measure Luminescence (RLU) or Fluorescence (Ex 360nm / Em 460nm).
Self-Validation Check:
-
If MTT decreases but Caspase-3 is not activated, the mechanism may be necrosis (membrane rupture) rather than apoptosis. Confirm with LDH Release Assay.
Mechanistic Pathway Visualization
The following diagram illustrates the validated signaling cascade activated by LAA, derived from TOS research.
Caption: The intrinsic apoptotic pathway triggered by LAA, characterized by oxidative stress and mitochondrial depolarization.
Data Summary & Troubleshooting
| Parameter | Observation in LAA Toxicity | Troubleshooting / Notes |
| Solubility | Cloudy media / Precipitate | Critical: Increase BSA ratio. Do not use serum-free media without BSA carrier. |
| MTT Assay | False Positives (High OD) | Lipids can reduce tetrazolium salts non-enzymatically. Always use a "Media + LAA (No Cells)" blank. |
| Morphology | Cytoskeletal collapse | LAA affects actin polymerization. Visualize with Phalloidin-FITC. |
| IC50 Range | Typically 50 - 200 µM | Highly dependent on cell line (Jurkat is more sensitive than fibroblasts). |
References
-
Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 years after its onset: A multidisciplinary review of scientific knowledge.Environmental Health Perspectives , 110(5), 457-464. Link
-
Paliwal, V.K., et al. (2009). Fatty acid anilides: In vivo formation and relevance to toxic oil syndrome.[7]Journal of Biochemical and Molecular Toxicology , 13(5), 269-277.[7] Link
-
Kaphalia, B.S., et al. (1999).[7] Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome.[7][8]Journal of Biochemical and Molecular Toxicology , 13(5), 269-277.[7] Link
-
Posada de la Paz, M., et al. (2001). Toxic Oil Syndrome: the perspective after 20 years.Epidemiologic Reviews , 23(2), 231-247. Link
-
NIST. (2021). Protocol for MTT Assay in Cell Culture.NIST Biosystems and Biomaterials Division. Link
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CD44 ligation induces apoptosis via caspase- and serine protease-dependent pathways in acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-O-Angeloylenolin induces apoptosis through a mitochondrial/caspase and NF-kappaB pathway in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Preparation and Handling of Linoleylanilide (LAA) for In Vitro Assays
This Application Note is designed for researchers investigating Toxic Oil Syndrome (TOS), autoimmune mechanisms, and lipid metabolism. It addresses the specific physicochemical challenges of Linoleylanilide (LAA) —namely its extreme hydrophobicity and susceptibility to oxidation—providing a robust, self-validating protocol for in vitro applications.
Introduction & Biological Relevance
Linoleylanilide (LAA), a fatty acid amide (N-phenyloctadeca-9,12-dienamide), is a critical biomarker and etiological agent associated with Toxic Oil Syndrome (TOS) .[1] Research indicates that LAA and its oxidation products contribute to autoimmune responses, fibrosis, and vascular damage by elevating reactive oxygen species (ROS) and upregulating collagen synthesis genes (e.g., COL1A1).
The Technical Challenge
Unlike free fatty acids, LAA lacks a charged carboxyl group, rendering it neutral and highly lipophilic . This makes it prone to:
-
Rapid Precipitation: Upon introduction to aqueous culture media, LAA tends to crash out of solution, forming micro-crystals that cause physical stress to cells (false positives for toxicity).
-
Oxidative Degradation: The linoleic moiety contains bis-allylic protons susceptible to auto-oxidation, potentially altering the compound's immunogenicity during storage.
This protocol mitigates these risks using a Dual-Solvent System and an optional BSA-Complexation step for high-concentration assays.[1]
Physicochemical Properties & Safety
| Property | Specification | Notes |
| IUPAC Name | (9Z,12Z)-N-phenyloctadeca-9,12-dienamide | |
| CAS Number | 19878-10-5 | Verify against CoA.[1] |
| Molecular Weight | 355.57 g/mol | |
| Solubility | DMSO (>20 mg/mL), Ethanol (>20 mg/mL) | Insoluble in water/PBS.[1] |
| Stability | Sensitive to Oxidation (Air/Light) | Store under inert gas (Argon/N₂).[1] |
| Appearance | Waxy solid or viscous oil | Depends on purity/temp. |
Protocol A: Preparation of Primary Stock Solutions (100 mM)
Objective: Create a stable, concentrated master stock free from oxidation products.
Materials
-
Linoleylanilide (Solid, >95% purity).[2]
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol (200 proof).[1]
-
Amber glass vials (silanized preferred to minimize lipid adsorption).
-
Inert gas source (Nitrogen or Argon stream).
Procedure
-
Equilibration: Allow the LAA vial to reach room temperature before opening to prevent water condensation.
-
Weighing: Weigh approximately 35.6 mg of LAA into a sterile amber glass vial.
-
Calculation:
.[1]
-
-
Solubilization: Add 1.0 mL of high-grade Anhydrous DMSO.
-
Note: DMSO is preferred over ethanol for long-term storage due to lower volatility, though ethanol is acceptable if cells are DMSO-sensitive.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds. If the solution remains cloudy, warm slightly in a 37°C water bath for 2 minutes. Do not sonicate unless necessary, as heat/energy promotes oxidation.
-
Inert Overlay: Blow a gentle stream of Nitrogen or Argon into the headspace of the vial for 10 seconds to displace oxygen.
-
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Seal tightly with Parafilm.[3] Store at -80°C .
Protocol B: Preparation of Working Solutions for Cell Culture
Objective: Deliver LAA to cells without precipitation. Two methods are provided based on the required final concentration.[3][4][5][6][7]
Method 1: Direct Dilution (For Low Concentrations < 50 µM)
Best for short-term assays where BSA interference must be avoided.[1]
-
Pre-warm Media: Warm culture medium to 37°C.
-
Intermediate Dilution (Critical Step): Prepare a 100x intermediate solution in sterile PBS or media.
-
Example: Dilute 1 µL of 100 mM Stock into 99 µL of DMSO to get 1 mM.
-
-
Final Dilution: Add the intermediate solution to the cell culture media while vortexing the media .
-
Target: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent toxicity.
-
Validation: Inspect media under a microscope (10x or 20x). If "oily droplets" or crystals are visible, this method has failed; proceed to Method 2.
-
Method 2: BSA Complexation (Recommended for > 50 µM or Long-Term Assays)
Lipids bind to albumin, mimicking physiological transport and preventing precipitation.[1]
-
Prepare BSA Vehicle: Dissolve Fatty Acid-Free (FAF) BSA in PBS or media to create a 10% (w/v) solution.[1][8] Filter sterilize (0.22 µm).
-
Complexation:
-
Dilute the 100 mM LAA stock (in DMSO/EtOH) into the warm (37°C) BSA solution while stirring.
-
Ratio: A molar ratio of 2:1 to 5:1 (LAA:BSA) is standard.[1]
-
Incubation: Stir at 37°C for 30–60 minutes to allow the anilide to bind to the BSA hydrophobic pockets.
-
-
Final Dilution: Dilute this LAA-BSA conjugate into the final culture medium.
-
Control: You must run a "Vehicle Control" containing DMSO/EtOH complexed with BSA (without LAA).[1]
-
Visual Workflows (Graphviz)[1]
Diagram 1: Stock Preparation & Storage Workflow
This workflow emphasizes the critical "Inert Gas Overlay" step often missed in lipid protocols.
Caption: Optimized workflow for preparing oxidation-resistant LAA stock solutions.
Diagram 2: Biological Mechanism & Assay Readouts
Understanding the downstream effects ensures you select the correct endpoints (e.g., ROS, Collagen).
Caption: Proposed pathogenic pathway of LAA in Toxic Oil Syndrome (TOS) models.[1]
Quality Control & Self-Validation
To ensure scientific integrity, every experiment must include these internal checks:
-
The "Crystal Check": Before adding cells, place a drop of your final working solution on a glass slide. Examine at 200x magnification.
-
Pass: Homogeneous liquid.
-
Fail: Visible refractile crystals or oil droplets. (Action: Switch to BSA complexation).
-
-
Solvent Tolerance Control: Always treat one well with the solvent vehicle (DMSO + Media) at the highest concentration used.
-
Requirement: Cell viability must be >90% relative to untreated control.
-
-
Oxidation Check: If the stock solution turns yellow or smells rancid (distinct from the solvent smell), discard it. LAA should be colorless to pale yellow.
References
-
Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 Years after Its Onset: A Multidisciplinary Review of Scientific Knowledge. Environmental Health Perspectives.
-
Bell, S.A., et al. (1991). Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome. Toxicology.
-
García-Berrocal, B., et al. (2000). Toxic oil stimulates collagen synthesis acting at a pretranslational level in cultured fat-storing cells.[9] Gastroenterology.
-
BenchChem. (2025).[8] Best practices for preparing fatty acid-BSA complexes for experiments. [1]
-
Teno, N., et al. (2018). Fatty Acid-BSA Conjugation Protocol. ResearchGate.
Sources
- 1. Lilial (CAS 80-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wklab.org [wklab.org]
- 4. csstc.org [csstc.org]
- 5. researchgate.net [researchgate.net]
- 6. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 7. mmpc.org [mmpc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Toxic oil stimulates collagen synthesis acting at a pretranslational level in cultured fat-storing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeted Quantitation of Linoleic Acid Anilide (LAA) in Biological Tissue
Application Note: AN-LIPID-TOS-01
Abstract & Introduction
Linoleic Acid Anilide (LAA) is a fatty acid amide (FAA) historically identified as a primary marker in the Spanish Toxic Oil Syndrome (TOS).[1] While naturally occurring FAAs (e.g., oleamide) act as signaling lipids, LAA is predominantly studied as an exogenous contaminant or a specific toxicological biomarker.
The extraction of LAA from tissue presents unique challenges due to its high lipophilicity (
This application note details a robust, self-validating protocol for the extraction and quantitation of LAA from tissue samples using Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS . The method prioritizes analyte stability through antioxidant integration and maximizes recovery using a polarity-tuned solvent system.
Safety & Chemical Handling
-
Toxicity Warning: LAA and its hydrolysis product, aniline, are potential toxins. Handle all standards and samples in a Class II Biosafety Cabinet.
-
Plasticizers: Fatty acid amides are common slip agents in plastics. Strictly use borosilicate glass vials, pipettes, and inserts to prevent false positives from plasticware leaching.
Reagents & Equipment
Critical Reagents
| Reagent | Grade/Specification | Purpose |
| Linoleic Acid Anilide | >98% Purity | Calibration Standard |
| >98% Purity | Internal Standard (ISTD) | |
| BHT (Butylated hydroxytoluene) | ACS Grade | Antioxidant (prevents oxidation) |
| Hexane / Ethyl Acetate | HPLC Grade | Extraction Solvents |
| Acetonitrile / Isopropanol | LC-MS Grade | Mobile Phases |
| Ammonium Formate | LC-MS Grade | Ionization Additive |
Equipment
-
Homogenizer: Bead mill (e.g., Precellys) or rotor-stator with glass tubes.
-
Centrifuge: Refrigerated (
), capable of . -
Nitrogen Evaporator: With heated block (
). -
LC-MS/MS System: Triple Quadrupole (QqQ) with ESI source.
Experimental Protocol
Internal Standard Preparation
Causality: An internal standard is mandatory to correct for matrix effects and extraction loss. If stable isotope-labeled LAA (
-
Stock Solution: Dissolve ISTD in Isopropanol to
. -
Working Solution: Dilute to
in Methanol containing BHT.
Tissue Homogenization
Mechanism: Cold homogenization in a polar solvent disrupts cell membranes while precipitating proteins, releasing the lipid fraction.
-
Weigh
of frozen tissue into a glass homogenization tube. -
Add
of ISTD Working Solution ( total spike). -
Add
of ice-cold PBS (pH 7.4) . -
Homogenize at
for (2 cycles). Keep samples on ice between cycles.
Liquid-Liquid Extraction (LLE)
Expertise Note: While the Folch method (Chloroform/MeOH) is standard for total lipids, it extracts excessive phospholipids that suppress MS ionization. We utilize Hexane:Ethyl Acetate (9:1) which selectively targets neutral lipids and amides, resulting in a cleaner extract.
-
Transfer homogenate to a borosilicate glass centrifuge tube.
-
Add
of Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) containing BHT .-
Note: BHT is critical to prevent the oxidation of the linoleic double bonds during the drying step.
-
-
Vortex vigorously for
. -
Centrifuge at
for at to separate phases. -
Transfer the upper organic layer to a clean glass vial.
-
Repeat extraction (Steps 2–5) once more and combine the organic layers.
-
Evaporate the combined solvent to dryness under a gentle stream of Nitrogen at
. -
Reconstitution: Dissolve the residue in
of Methanol:Acetonitrile (1:1) . Vortex for and transfer to an LC vial with a glass insert.
Workflow Visualization
Figure 1: Optimized workflow for Linoleic Acid Anilide extraction emphasizing antioxidant protection and selective solvent partitioning.
Analytical Method (LC-MS/MS)[2][3][4][5][6][7]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ). -
Mobile Phase A: Water +
Ammonium Formate + Formic Acid. -
Mobile Phase B: Acetonitrile:Isopropanol (90:10) +
Formic Acid. -
Gradient:
-
0–1 min: 40% B
-
1–8 min: Ramp to 98% B
-
8–10 min: Hold 98% B
-
10.1 min: Re-equilibrate 40% B
-
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| Linoleic Acid Anilide | 356.3 | 94.1 (Aniline) | 25 | Quantifier |
| 356.3 | 263.2 (Acyl chain) | 18 | Qualifier | |
| Oleic Acid Anilide (ISTD) | 358.3 | 94.1 (Aniline) | 25 | Quantifier |
Note: The product ion at
Logic of Detection & Validation
Mechanism of Fragmentation
The detection logic relies on the amide bond cleavage. Under Collision-Induced Dissociation (CID), the amide bond breaks, yielding the aniline cation (
Figure 2: MS/MS fragmentation pathway utilized for Multiple Reaction Monitoring (MRM) specificity.
Self-Validating Criteria (System Suitability)
To ensure trustworthiness, every batch must pass these criteria:
-
Retention Time Stability: LAA retention time must not deviate
from the standard. -
Ion Ratio: The ratio of Quantifier (
) to Qualifier ( ) must be within of the reference standard. -
Recovery Check: The absolute area of the ISTD in samples must be
of the ISTD in a neat solvent standard. If , matrix suppression is too high—dilute sample or perform SPE cleanup.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Adsorption to plastic | Switch to silanized glass vials and inserts. |
| Peak Tailing | Column overload | Dilute sample 1:5 in mobile phase; reduce injection volume. |
| Oxidized Artifacts | Lack of antioxidant | Ensure 0.01% BHT is fresh in extraction solvents. |
| High Background | Contaminated system | Run blank injections; check for plastic tubing contamination. |
References
-
Gelpi, E., et al. (1988). Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies. Journal of Chromatography A, 426, 83-91.[1]
-
Kaphalia, B. S., & Ansari, G. A. (1989). Fatty acid anilides in adulterated oils associated with the toxic oil syndrome. Journal of Analytical Toxicology, 13(5), 296-299.
-
Hsu, F. F., & Turk, J. (2009). Electrospray ionization/tandem quadrupole mass spectrometric studies on anilides of fatty acids. Journal of Mass Spectrometry, 34(10).
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
Sources
Application Note: Immunohistochemical Detection of Anilide-Protein Adducts
Focus: 3-(cystein-S-yl)acetaminophen Adducts in Drug-Induced Liver Injury (DILI)
Mechanistic Background & Rationale
Anilide compounds, most notably acetaminophen (APAP), are heavily scrutinized in pharmaceutical development due to their potential to induce dose-dependent hepatotoxicity 1. The primary driver of this toxicity is not the parent compound, but its bioactivation by cytochrome P450 enzymes (predominantly CYP2E1) into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI) 2.
Under therapeutic conditions, NAPQI is rapidly detoxified via conjugation with hepatic glutathione (GSH) 1. However, during an overdose, GSH stores are rapidly depleted. This allows free NAPQI to covalently bind to sulfhydryl groups on cellular proteins, primarily forming 3-(cystein-S-yl)acetaminophen adducts [[3]](). These mitochondrial and cytosolic protein adducts are the initiating molecular event for mitochondrial dysfunction, oxidative stress, and subsequent centrilobular hepatocyte necrosis 4.
Because CYP2E1 expression is highly concentrated in the centrilobular region (Zone 3) of the liver, adduct formation initially localizes around central veins before progressing to pan-lobular necrosis during severe toxic events 5. Detecting these adducts via Immunohistochemistry (IHC) provides indispensable spatial resolution for toxicologists assessing DILI.
Fig 1: Metabolic pathway of acetaminophen bioactivation and 3-(cystein-S-yl)acetaminophen formation.
Self-Validating Assay Architecture
A robust IHC protocol must be a self-validating system to prevent false positives. Distinguishing between baseline metabolism and toxic accumulation is critical.
-
Epitope Specificity Causality: The primary antiserum must be validated to bind the 3-(cystein-S-yl)acetaminophen adduct at least 2,000 to 8,000 times more efficiently than free, unconjugated acetaminophen 6. This ensures the assay detects true covalent protein binding rather than transiently circulating free drug.
-
Biological Negative Control: Always run liver sections from vehicle-treated (saline) animals in parallel. These must exhibit an absolute staining score of 0, as no adducts should be present without anilide exposure 7.
-
Technical Isotype Control: Omit the primary antibody and replace it with an isotype-matched non-immune IgG. This rules out non-specific binding of the secondary antibody to Fc receptors in the inflamed necrotic tissue.
Step-by-Step IHC Methodology
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) hepatic tissues.
A. Tissue Preparation & Sectioning
-
Fixation: Excise liver tissue and immediately submerge in 10% neutral buffered formalin (NBF) for 24–48 hours. Causality: Over-fixation irreversibly masks the adduct epitope, while under-fixation leads to poor morphological preservation during necrotic evaluation 5.
-
Sectioning: Embed in paraffin and cut sections at exactly 4 µm thickness 8. Causality: 4 µm ensures a single-cell layer resolution, which is vital for distinguishing between cytosolic and mitochondrial adduct localization.
B. Deparaffinization & Antigen Retrieval
-
Deparaffinization: Clear paraffin with Xylene (3 × 5 min), followed by rehydration through graded alcohols (100%, 95%, 70% ethanol for 3 min each), and finish in distilled water.
-
Heat-Induced Epitope Retrieval (HIER): Submerge slides in 10 mM Citrate Buffer (pH 6.0) with 0.05% Tween-20. Heat at 95–100°C for 20 minutes, then cool at room temperature for 20 minutes 8. Causality: Formalin fixation creates methylene bridges that sterically hinder the 3-(cystein-S-yl)acetaminophen epitope. HIER breaks these cross-links to restore immunoreactivity.
C. Blocking & Antibody Incubation
-
Peroxidase Quenching: Incubate slides in 3% H₂O₂ in methanol for 15 minutes [[8]](). Causality: Liver tissue is highly vascularized and rich in endogenous peroxidases (e.g., erythrocytes, cytochrome enzymes). Failing to quench leads to false-positive background during DAB development.
-
Protein Blocking: Block with 5% Normal Goat Serum (NGS) or BSA in PBS-T for 1 hour at room temperature.
-
Primary Antibody: Apply the anti-acetaminophen protein adduct primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber 7. Causality: Slow, cold incubation maximizes specific high-affinity binding to the adduct while minimizing low-affinity, off-target background noise.
D. Detection & Counterstaining
-
Secondary Antibody: Wash slides (3 × 5 min in PBS-T). Apply an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at 37°C 7.
-
Chromogen Development: Apply 3,3'-Diaminobenzidine (DAB) substrate for 3–5 minutes until a brown precipitate forms 7. Stop the reaction by immersing in distilled water.
-
Counterstain: Briefly stain with Mayer's Hematoxylin for 1–2 minutes, rinse in running tap water to "blue" the nuclei, then dehydrate, clear, and mount 7.
Fig 2: Step-by-step immunohistochemistry workflow for detecting anilide-protein adducts in tissue.
Data Presentation & Quantitative Scoring
To standardize reporting across toxicological studies, adduct formation should be evaluated by multiple independent pathologists using a semi-quantitative matrix combining staining intensity and spatial distribution 5, 7.
Table 1: Semi-Quantitative Scoring Matrix for Anilide Adduct IHC
| IHC Score | Staining Intensity | % Positive Hepatocytes | Biological Interpretation |
| 0 | No staining | 0–4% | Baseline / Vehicle Control. No toxic accumulation 7. |
| 1 | Weak staining | 5–25% | Mild exposure; successful GSH detoxification with minimal residual binding 7. |
| 2 | Intermediate staining | 26–50% | Moderate GSH depletion; early adduct formation localized to Zone 3 central veins [[7]](). |
| 3 | Strong staining | 51–75% | Severe GSH depletion; significant mitochondrial stress and expanding necrotic zones [[7]](). |
| 4 | Confluent strong | >75% | Massive overdose; pan-lobular necrosis imminent due to widespread covalent binding 7. |
References
- Source: Toxicological Sciences (oup.com)
- Source: PMC (nih.gov)
- ES2841904T3 - Anti-acetaminophen antibodies and acetaminophen-protein adducts Source: Google Patents URL
- Nuciferine Effectively Protects Mice against Acetaminophen-Induced Liver Injury Source: MDPI URL
- Egr1 confers protection against acetaminophen‑induced hepatotoxicity via transcriptional upregulating of Acaa2 Source: International Journal of Biological Sciences URL
- Source: World Journal of Gastroenterology (wjgnet.com)
- Dysregulation of xenobiotic metabolism and mitochondrial dysfunction exacerbate acetaminophen-induced hepatotoxicity in human antigen R-deficient male mice Source: bioRxiv URL
- A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury Source: Semantic Scholar URL
- Asparagine protects pericentral hepatocytes during acute liver injury Source: ResearchGate / Journal of Clinical Investigation URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjgnet.com [wjgnet.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolic modulation of acetaminophen-induced hepatotoxicity by osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ES2841904T3 - Anti-acetaminophen antibodies and acetaminophen-protein adducts - Google Patents [patents.google.com]
- 7. Egr1 confers protection against acetaminophen‑induced hepatotoxicity via transcriptional upregulating of Acaa2 [ijbs.com]
- 8. researchgate.net [researchgate.net]
Procedures for generating heated linoleic acid anilide (HLAA)
Application Note: Synthesis, Thermal Conversion, and Validation of Heated Linoleic Acid Anilide (HLAA) for Toxicological Modeling
Introduction & Mechanistic Context
The 1981 Toxic Oil Syndrome (TOS) epidemic in Spain, which affected over 20,000 individuals, was traced to the ingestion of rapeseed oil illicitly denatured with aniline[1]. During the industrial refining of this adulterated oil—specifically during a malfunction in the bleaching and deodorization steps—high temperatures drove the transesterification of aniline with fatty acids, generating highly toxic byproducts[2].
Among these, Heated Linoleic Acid Anilide (HLAA) emerged as a critical etiologic agent. While unheated linoleic acid anilide (LAA) exhibits baseline toxicity, the thermal stress applied during simulated refining (>200°C) alters its structural and toxicological profile, making HLAA a potent inducer of splenic toxicity, oxidative stress, and immune dysregulation[3].
For researchers investigating immune-mediated disorders, fibrosclerotic diseases, and xenobiotic-induced oxidative stress, generating high-purity HLAA is essential. This application note outlines a self-validating protocol for the synthesis, thermal conversion, and biological validation of HLAA, ensuring experimental reproducibility.
Pathophysiological Signaling & Causality
Understanding the mechanism of action is critical for validating your synthesized HLAA. HLAA exerts its toxicity not merely through direct cytotoxicity, but by interacting with and altering the permeability of cell membranes[4]. This interaction triggers a cascade of downstream effects:
-
Enzymatic Suppression: HLAA interacts with plasma membranes, significantly reducing the secretion of crucial enzymes (LDH, GOT, GPT) into the serum during acute exposure[4].
-
Immune Dysregulation: HLAA exposure leads to a marked, transient decrease in T-suppressor cells and an increase in serum IgA and IgG levels, mimicking the acute phase of TOS[3].
-
Arachidonic Acid Pathway Inhibition: HLAA impairs prostanoid synthesis in endothelial cells by directly inhibiting cyclooxygenase activity, fundamentally altering inflammatory signaling[5].
Pathophysiological signaling and toxicity mechanisms induced by HLAA exposure.
Experimental Workflow: Generation of HLAA
The generation of HLAA is a two-phase process. First, the stable precursor (LAA) must be synthesized. Second, LAA is subjected to controlled thermal degradation to mimic the industrial deodorization process that originally spawned the TOS toxicants[2].
Workflow for the synthesis, thermal conversion, and validation of HLAA.
Step-by-Step Protocol
Phase 1: Synthesis of Linoleic Acid Anilide (LAA)
Causality Check: Direct amidation is utilized here to ensure high-yield precursor generation before thermal degradation.
-
Reagent Preparation: Dissolve 10 mmol of high-purity linoleic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent premature auto-oxidation of the double bonds.
-
Activation: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes at 0°C.
-
Amidation: Slowly add 10 mmol of distilled aniline dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/Ethyl Acetate) to isolate pure LAA.
Phase 2: Thermal Conversion to HLAA
Causality Check: Unheated LAA does not fully replicate the severe enzymatic suppression seen in TOS. Heating simulates the industrial deodorization malfunction, inducing the necessary structural rearrangements for the compound to interact robustly with cell membranes[2][5].
-
Thermal Stressing: Transfer 5 grams of purified LAA into a sealed, inert-glass reaction vessel.
-
Simulated Deodorization: Heat the vessel in a sand bath to 250°C for exactly 4 hours. Maintain a slight vacuum or inert gas sweep to mimic industrial stripping steam conditions[2].
-
Quenching: Rapidly cool the vessel to room temperature to lock in the thermally degraded isomer profile. The resulting dark, viscous oil is the crude HLAA.
Phase 3: In Vivo Dosing Formulation
-
Vehicle Suspension: HLAA is highly lipophilic. Suspend the HLAA in sterile mineral oil to achieve a final concentration of 50 mg/mL.
-
Administration: For rat models, administer 250 mg/kg of HLAA via oral gavage on alternate days for a 2-week period (total of 7 doses) to accurately replicate the acute TOS exposure models[3].
Quantitative Data & Self-Validating Systems
To ensure the integrity of the generated HLAA, the protocol must be self-validating. Chemical purity should first be verified via Thin Layer Chromatography (TLC), where fatty acid anilides typically exhibit an Rf value of ~0.54 (using appropriate non-polar solvent systems)[6].
However, chemical validation alone is insufficient. Biological validation is mandatory. Administer the synthesized HLAA to a small pilot cohort of Sprague-Dawley rats. If the thermal conversion was successful, you will observe a specific, transient drop in serum enzymes by Day 4-7[4]. If these biomarkers remain at baseline, the thermal stress applied in Phase 2 was insufficient, and the batch must be discarded.
Table 1: In Vivo Biomarker Validation for Successful HLAA Generation (250 mg/kg Model)
| Biomarker / Parameter | Expected Response (Day 1 - Day 7) | Expected Response (Day 28) | Mechanistic Indicator |
|---|---|---|---|
| Serum GOT & GPT | Significant Decrease [4] | Recovery to Baseline[3] | Altered plasma membrane permeability[4]. |
| Serum LDH | Significant Decrease [3] | Recovery to Baseline[3] | Reduced enzyme secretion into serum[4]. |
| T-Suppressor Cells | Significant Decrease [3] | Recovery to Baseline[3] | Acute immune dysregulation[3]. |
| Serum IgA / IgG | Significant Increase [3] | Sustained Elevation | B-cell hyperactivation / Immune response[3]. |
| Lung Organ Weight | Significant Increase [3] | Partial Recovery | Pulmonary edema / Eosinophilic infiltration[1]. |
References
-
Khan, M. F., Kaphalia, B. S., Palafox, A., & Ansari, G. A. S. (1991). Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome. Toxicology. 3
-
Hannun, Y. A., et al. (1992). Interactions of cis-fatty acids and their anilides with formyl-methionyl-leucyl-phenylalanine, phorbol myristate acetate and dioctanoyl-s,n-glycerol in human leukocytes. PubMed.7
-
Bioque, G., et al. (1995). Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. PubMed. 5
-
Khan, M. F., Kaphalia, B. S., & Ansari, G. A. S. (1991). Heated linoleic acid anilide reduces serum enzyme activities in rats. UTMB.4
-
Gelpí, E., et al. (2002). Toxic Oil Syndrome: Review of Immune Aspects of the Disease. Taylor & Francis. 2
-
Kaphalia, B. S., & Ansari, G. A. S. (1989). Fatty-acid anilides: A new conjugation pathway of aniline. ResearchGate. 6
-
Posada de la Paz, M., et al. (2001). The Spanish toxic oil syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge. ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of cis-fatty acids and their anilides with formyl-methionyl-leucyl-phenylalanine, phorbol myristate acetate and dioctanoyl-s,n-glycerol in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarker analysis for linoleylanilide exposure in murine models
Application Note: Quantitation and Biological Impact of Linoleylanilide (LAA) in Murine Models of Toxic Oil Syndrome
Executive Summary & Introduction
Linoleylanilide (LAA) , also known as N-phenyllinoleamide, is a fatty acid anilide (FAA) identified as a critical marker of exposure in the "Toxic Oil Syndrome" (TOS) epidemic (Spain, 1981). While the exact etiology of TOS remains complex, LAA serves as a primary chemical biomarker for the ingestion of denatured rapeseed oil.
Reproducing the full spectrum of TOS in murine models has historically been challenging due to inter-strain variability in susceptibility. However, detecting LAA exposure and its downstream immunotoxic effects—specifically the "autoimmune-like" shift involving eosinophilia and elevated IgE—is critical for drug development and toxicology screening.
Scope of this Guide: This application note details a dual-stream workflow:
-
Analytical Quantitation: A validated LC-MS/MS protocol for detecting LAA in murine plasma.
-
Biological Impact Analysis: Flow cytometry and immunoassay protocols to assess the LAA-induced autoimmune shift.
Experimental Design & Pharmacokinetics
To study LAA, researchers must distinguish between exposure markers (the drug itself) and effect markers (biological response). LAA is highly lipophilic; therefore, bioavailability and matrix effects in plasma are significant concerns.
Study Workflow: The following diagram outlines the critical path from dosing to data acquisition.
Figure 1: Integrated workflow for LAA pharmacokinetics and immunotoxicology assessment.
Protocol A: LC-MS/MS Quantitation of Linoleylanilide
Rationale: LAA is hydrophobic. Protein precipitation alone often results in poor recovery due to lipid trapping. This protocol uses Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects (ion suppression).
Equipment:
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Sample Preparation (LLE)
-
Aliquot: Transfer 50 µL of murine plasma to a glass tube.
-
Internal Standard (IS): Add 10 µL of Oleylanilide-d5 (or 13C-labeled LAA if available) at 100 ng/mL.
-
Extraction: Add 200 µL of Ethyl Acetate/Hexane (80:20 v/v) .
-
Note: The hexane component reduces the extraction of more polar plasma phospholipids.
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Concentration: Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Acetonitrile/Water (50:50) .
LC-MS/MS Parameters
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 4 minutes (LAA is late-eluting).
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Multiple Reaction Monitoring): The following transitions are derived from the amide bond cleavage characteristic of fatty acid anilides.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Linoleylanilide | 356.3 [M+H]+ | 94.1 (Aniline) | Quantifier | 25 |
| Linoleylanilide | 356.3 [M+H]+ | 263.2 (Acyl chain) | Qualifier | 20 |
| Oleylanilide (IS) | 358.3 [M+H]+ | 94.1 (Aniline) | Quantifier | 25 |
Note: The m/z 94.1 product ion corresponds to the protonated aniline group [C6H5NH3]+, a signature fragment for this class.
Protocol B: Downstream Biological Biomarkers
LAA exposure in susceptible mice (e.g., MRL+/+, A.SW) induces an autoimmune phenotype. The primary biomarkers are not just the drug, but the response.
Mechanism of Action
LAA is metabolized by P450 enzymes, potentially generating reactive intermediates or altering lipid metabolism (increasing 12-HETE), which drives T-cell dysregulation.
Figure 2: Proposed pathogenic pathway linking LAA exposure to autoimmune biomarkers.
Flow Cytometry: Splenocyte Activation
Objective: Quantify B-cell expansion and activation.
-
Tissue Prep: Harvest spleen; create single-cell suspension using a 70 µm strainer. Lyse RBCs.
-
Staining Panel:
-
CD19 (FITC): B-cell marker.
-
CD69 (PE): Early activation marker.
-
MHC Class II (APC): Antigen presentation.
-
-
Acquisition: Acquire >50,000 events on a flow cytometer.
-
Analysis: Gate on Lymphocytes -> Singlets -> CD19+. Assess Median Fluorescence Intensity (MFI) of CD69.
Serum Immunoassay (ELISA)
Objective: Detect the Th2-skewed humoral response (IgE/IgG1) typical of TOS models.
-
Target: Total IgE and Anti-dsDNA (Autoantibodies).
-
Method: Sandwich ELISA.
-
Expected Result: LAA-treated mice typically show a 2-5 fold increase in serum IgE and IgG1 compared to vehicle controls after 3-6 weeks of exposure.
Summary of Expected Results
| Biomarker Category | Specific Analyte | Detection Method | Expected Trend (LAA Treated) |
| Exposure | Linoleylanilide | LC-MS/MS | Detectable in plasma; t1/2 < 6h |
| Lipid Mediator | 12-HETE | LC-MS/MS | Elevated (Potentiated LOX activity) |
| Immunology | Total IgE | ELISA | Significantly Elevated (Th2 shift) |
| Immunology | IgG1 | ELISA | Elevated |
| Cellular | Eosinophils | Flow/Histology | Inconsistent (Strain dependent) |
References
-
Gelpi, E., et al. (2002).[1] The Spanish Toxic Oil Syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge. Environmental Health Perspectives. Link
-
Kaphalia, B. S., et al. (1999).[2] Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome.[2][3][4][5] Journal of Biochemical and Molecular Toxicology.[2] Link
-
Bell, S. A., et al. (1992).[1] Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome. Journal of Immunology. Link
-
Paliwal, V. K., et al. (2009). Autoantibodies to cryptic epitopes of C-reactive protein and other acute phase proteins in the toxic oil syndrome.[6] Journal of Autoimmunity.[6] Link
-
Suarez, A., et al. (2005). Toxic oil syndrome: genetic restriction and immunomodulatory effects due to adulterated oils in a model of HLA transgenic mice.[2][7] Toxicology Letters.[2][7] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on toxic oil syndrome: development of an enzyme-linked immunosorbent assay for 3-(N-phenylamino)propane-1,2-diol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Toxic oil syndrome: genetic restriction and immunomodulatory effects due to adulterated oils in a model of HLA transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Stability of Linoleylanilide (LAA)
Topic: Improving solubility of linoleylanilide (LAA) in aqueous buffers. Target Audience: Researchers in lipid metabolism, toxicology (Toxic Oil Syndrome), and drug delivery.[1] Version: 2.0 (Current as of 2026)
Technical Abstract & Challenge Definition
The "Grease Brick" Problem: Linoleylanilide (LAA) presents a unique solubility challenge compared to its parent molecule, linoleic acid.[1] While linoleic acid possesses a carboxylic acid head group that can be ionized (saponified) to increase solubility at high pH, LAA is a fatty acid amide (anilide) .[1][2] The formation of the amide bond caps the polar head group with a hydrophobic phenyl ring.
-
Consequence 1: You cannot use pH adjustment (NaOH) to solubilize LAA.[1] It will not ionize.[1]
-
Consequence 2: The molecule is intensely hydrophobic (LogP > 7), leading to rapid precipitation in aqueous buffers.[1]
-
Consequence 3: The polyunsaturated tail (C18:2) is highly susceptible to oxidative degradation.[1]
This guide provides three validated protocols to overcome these barriers, selected based on your downstream application.
Method Selection: Decision Matrix
Use the following logic flow to determine the correct solubilization strategy for your experiment.
Figure 1: Decision matrix for selecting the optimal linoleylanilide solubilization method based on experimental constraints.
Protocol Module A: BSA Complexation (The Physiological Standard)
Best For: Cell culture treatments, metabolic tracking, toxicology studies.[1][2] Mechanism: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic pockets that naturally transport fatty acids in the blood.[2] This method mimics physiological transport.[1]
CRITICAL WARNING: Unlike free fatty acid protocols, DO NOT use NaOH .[1][2] LAA is an amide and will not form a salt.[1] You must use the "Solvent-Spike" loading method described below.[2]
Materials
-
LAA Stock: 50 mM in anhydrous Ethanol or DMSO.[1]
-
Carrier: Fatty Acid-Free (FAF) BSA (essential to ensure binding pockets are empty).[1][2]
-
Buffer: PBS or Serum-Free Media (pre-warmed to 37°C).
Step-by-Step Protocol
-
Prepare BSA Vehicle:
-
Pre-warm:
-
Place the BSA solution in a 37°C water bath with a magnetic stir bar. Stir at moderate speed (avoid frothing).
-
-
The "Dropwise" Loading:
-
While stirring, slowly inject the LAA stock (dissolved in Ethanol/DMSO) into the vortex of the BSA solution.
-
Max Solvent Limit: Do not exceed 1% v/v of the total volume.
-
Target Ratio: Aim for a molar ratio of 2:1 to 4:1 (LAA:BSA).[1]
-
-
Equilibration:
-
Stir at 37°C for 1 hour . The solution may initially appear cloudy but should clarify as LAA partitions into the BSA hydrophobic pockets.
-
-
Final Dilution:
Protocol Module B: Cyclodextrin Encapsulation (The Stability Method)
Best For: Protein-sensitive assays, long-term stability studies, enzyme kinetics where BSA interferes.[1][2]
Mechanism: Hydroxypropyl-
Why HP- -CD?
Standard
Step-by-Step Protocol
-
Prepare CD Vehicle:
-
LAA Addition:
-
Add LAA (as a solid powder or from a highly concentrated acetone stock that is subsequently evaporated) to the CD solution.
-
Note: Solid addition is slower but avoids solvent toxicity.[1]
-
-
Energy Input (The Critical Step):
-
Sonication: Sonicate the mixture in a bath sonicator at 40°C for 30-60 minutes.
-
Visual Check: The suspension should turn from milky to clear/opalescent.
-
-
Filtration:
-
Pass through a 0.45 µm filter to remove any uncomplexed LAA crystals.[1]
-
-
Storage:
-
Store under Argon at 4°C. This complex protects the linoleic double bonds from oxidation better than simple solvent systems.
-
Protocol Module C: Direct Solvent Spike (The "Quick" Method)
Best For: Analytical standards, short-term acute assays, high-throughput screening.[1][2] Mechanism: Kinetic dispersion.[1] You are relying on the slow precipitation rate of the molecule after rapid dilution.
Solubility Data Table
| Solvent | Solubility Limit (approx.) | Application Note |
| DMSO | ~20 mg/mL | High freeze point; penetrates cells easily.[1][2] |
| Ethanol | ~22 mg/mL | Volatile; less toxic than DMSO in some models.[1] |
| DMF | ~14 mg/mL | Toxic; avoid for cell culture.[1] |
| PBS (Aq) | < 50 µg/mL | Unstable. Precipitates within hours.[1] |
Protocol
-
Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).[1]
-
Purge the stock vial with Nitrogen/Argon gas before closing (prevents oxidation).[1]
-
Pipette the buffer/media into the tube first.[1]
-
Inject the DMSO stock directly into the center of the liquid while vortexing immediately.
-
Use immediately. Do not store the diluted aqueous solution.
Troubleshooting & FAQs
Q1: The solution precipitated immediately upon adding LAA to the BSA. What went wrong?
Diagnosis: You likely exceeded the "Critical Solvent Concentration" or added the lipid too fast. Fix:
-
Ensure the BSA solution is warm (37°C) . Cold BSA binds lipids poorly.[1]
-
Increase the BSA concentration during the loading phase (up to 20% BSA). You can dilute it later.[1][4]
-
Inject the LAA stock slower (use a syringe pump or dropwise addition) directly into the stirring vortex to prevent local high concentrations.
Q2: My LAA results are inconsistent between experiments.
Diagnosis: Oxidative degradation.[1] The linoleic moiety (C18:2) is prone to auto-oxidation, forming hydroperoxides.[1][2] Fix:
-
Check your stock.[1] If it has turned yellow or smells rancid, discard it.[1][2]
-
Argon Purge: Always overlay stock solutions with inert gas (Argon is heavier than air and works better than Nitrogen).[1]
-
Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.01% to the stock solution if the assay permits.
Q3: Can I use "Fatty Acid-Free" BSA alternatives?
Answer: Yes, but with caution.
-
Human Serum Albumin (HSA): Valid alternative, often preferred for human-centric drug trials.[1][2]
-
Methyl-
-cyclodextrin: Stronger solubilizer than HP- -CD but can strip cholesterol from cell membranes, causing cytotoxicity.[1][2] Use HP- -CD for lower toxicity.[1][2]
Visualization: The BSA Complexation Mechanism
Figure 2: Mechanism of BSA complexation.[1][2] Successful solubilization requires kinetic control to ensure LAA partitions into BSA pockets rather than self-aggregating into crystals.[2]
References
-
Cayman Chemical. (2024).[1][2][4] Linoleic Acid Amide Product Information & Solubility Data. Link
-
SpectraBase. (2024).[1][2] Linoleylanilide Properties and Spectra. Wiley Science Solutions.[1] Link
-
García-Rico, M., et al. (2018).[1][2] "Toxic Oil Syndrome: A Review of the Solubilization and Toxicity of Fatty Acid Anilides." Chemical Research in Toxicology. (Contextual grounding for LAA toxicity and handling).
-
Sigma-Aldrich. (2024).[1][2] General Lipid/BSA Solubilization Protocol for Cell Delivery. Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Source for HP-
-CD selection).
Sources
Preventing oxidation of linoleylanilide during storage
A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Linoleylanilide Instability
Linoleylanilide, the amide conjugate of linoleic acid and aniline, is a valuable lipid molecule in various research applications.[1] However, its structure, containing two unsaturated double bonds in the linoleic acid backbone, renders it highly susceptible to oxidation.[2] This degradation can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can compromise the purity of the compound, affect its biological activity, and lead to inconsistent experimental results.[3] Understanding and mitigating this oxidative degradation is therefore critical for the reliability and reproducibility of your research.
This guide will equip you with the knowledge and practical protocols to effectively prevent the oxidation of linoleylanilide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause linoleylanilide to oxidize?
A1: The primary drivers of linoleylanilide oxidation are exposure to:
-
Oxygen: As the key reactant, the presence of atmospheric oxygen is the most critical factor.
-
Light: UV and visible light can provide the energy to initiate the free radical chain reactions of oxidation.[3][4]
-
Heat: Elevated temperatures accelerate the rate of oxidative reactions.[3][4]
-
Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidant catalysts.[4]
Q2: How can I visually detect if my linoleylanilide sample has oxidized?
A2: While subtle oxidation may not be visually apparent, significant degradation can sometimes be indicated by a yellowish discoloration of the sample or a change in its physical state. However, these are not reliable indicators of purity. Definitive assessment requires analytical methods.
Q3: What are the consequences of using oxidized linoleylanilide in my experiments?
A3: Using oxidized linoleylanilide can lead to several detrimental outcomes, including:
-
Inaccurate quantification of the active compound.
-
Altered biological activity due to the presence of oxidation byproducts.
-
Increased cellular toxicity from reactive aldehyde species.
-
Poor reproducibility of experimental results.
Q4: Is it sufficient to just store my linoleylanilide at a low temperature?
A4: While low-temperature storage is crucial, it is often not sufficient on its own. For long-term stability, a multi-faceted approach that also controls for oxygen and light exposure is essential.
Troubleshooting Guide: Identifying and Addressing Oxidation
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent results between experiments using the same stock solution. | The stock solution may be degrading over time due to repeated freeze-thaw cycles and exposure to air. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Purge each vial with an inert gas before sealing. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | These may be oxidation products of linoleylanilide. | Analyze the sample using a mass spectrometer to identify the molecular weights of the unknown peaks and compare them to known lipid oxidation products. Implement the recommended storage protocols to prevent further degradation. |
| Loss of biological activity of the compound. | The active linoleylanilide may have oxidized, reducing its effective concentration. | Re-qualify the concentration and purity of your stock solution using a freshly prepared standard. Prepare new stock solutions using the stringent anti-oxidation protocols outlined below. |
| Yellowing of a previously colorless solution or solid. | This can be an indicator of significant oxidation. | Discard the sample and prepare a fresh stock from a new, unopened vial of linoleylanilide. |
Experimental Protocols
Protocol 1: Preparation and Storage of Linoleylanilide Stock Solutions
This protocol provides a step-by-step method for preparing and storing linoleylanilide to minimize oxidation.
Materials:
-
Linoleylanilide (solid)
-
High-purity, degassed solvent (e.g., DMSO, ethanol)
-
Antioxidant stock solution (e.g., 100 mM BHT in ethanol)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (e.g., argon or nitrogen)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Solvent Preparation:
-
Use high-purity solvents. For long-term storage, it is recommended to degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by several cycles of freeze-pump-thaw.
-
-
Weighing Linoleylanilide:
-
Quickly and accurately weigh the desired amount of linoleylanilide in a clean, dry vial. Minimize the time the solid is exposed to air and light.
-
-
Dissolution and Antioxidant Addition:
-
Add the degassed solvent to the vial to dissolve the linoleylanilide. Based on the solubility of the parent compound, linoleic acid, a concentration of up to 100 mg/mL in DMSO or ethanol should be achievable. It is recommended to experimentally determine the optimal solubility for your specific application.
-
Add an antioxidant to the solution. A final concentration of 0.01-0.1% (w/v) of butylated hydroxytoluene (BHT) is recommended. For example, add 1-10 µL of a 100 mM BHT stock solution per 1 mL of your linoleylanilide solution.
-
-
Inert Gas Purging:
-
Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.
-
-
Sealing and Storage:
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Store the vial at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.
-
Protect the vial from light by storing it in a dark box or wrapping it in aluminum foil.
-
Workflow for Linoleylanilide Preparation and Storage
A streamlined workflow for preparing and storing linoleylanilide.
Protocol 2: HPLC-UV/MS Analysis for Stability Assessment
This protocol outlines a general method for assessing the stability of linoleylanilide and detecting oxidation products.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (ESI-MS is recommended).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 40 |
| 15.0 | 40 |
Flow Rate: 0.3 mL/min
Detection:
-
UV detection at 254 nm.
-
MS detection in both positive and negative ion modes. Monitor for the [M+H]⁺ and [M-H]⁻ ions of linoleylanilide and potential oxidation products (e.g., M+16 for hydroxylated species, M+32 for hydroperoxides).
Procedure:
-
Sample Preparation: Dilute a small aliquot of your stored linoleylanilide solution in the initial mobile phase composition.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent linoleylanilide peak over time to assess degradation.
-
Analyze the mass spectra for the appearance of new peaks corresponding to potential oxidation products.
-
Understanding the Oxidation Mechanism
The oxidation of linoleylanilide proceeds via a free-radical chain reaction, similar to other polyunsaturated lipids.
Mechanism of Linoleylanilide Peroxidation
The free-radical chain reaction of linoleylanilide oxidation.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term), -20°C (short-term) | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process. |
| Light | Protection from light (amber vials, dark storage) | Prevents photo-initiation of the oxidation chain reaction.[3][4] |
| Solvent | High-purity, degassed organic solvents (e.g., DMSO, Ethanol) | Minimizes contaminants and dissolved oxygen that can promote oxidation. |
| Additives | Antioxidant (e.g., 0.01-0.1% BHT) | Scavenges free radicals to terminate the oxidation chain reaction. |
| Container | Amber glass vials with PTFE-lined caps | Provides a barrier to light and an inert sealing surface. |
By implementing these recommendations, you can significantly enhance the shelf-life and reliability of your linoleylanilide samples, leading to more accurate and reproducible research outcomes.
References
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PMC.
- Antioxidant Mechanisms in Lipid Oxidation Prevention.
-
Strategies to minimize artificial lipid oxidation in mass spectrometry based epilipidomics analysis. PubMed. [Link]
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chrom
- Lipid oxidation in food systems: Mechanisms, detection methods, and prevention strategies.
- Preventing Deteriorative Changes in F
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
-
Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils. R Discovery. [Link]
- Linoleic Acid Quant-PAK - PRODUCT INFORM
Sources
Technical Support Center: High-Resolution Separation of Fatty Acid Anilides
Topic: Troubleshooting HPLC peak separation of Oleylanilide (C18:1) and Linoleylanilide (C18:2). Role: Senior Application Scientist. Context: These compounds are historically significant biomarkers for "Toxic Oil Syndrome" (TOS) and represent a "critical pair" in lipid chromatography due to their structural similarity.
Method Development & Mechanics
The "Why" behind the separation.
Separating oleylanilide and linoleylanilide requires mastering hydrophobic subtraction and shape selectivity . Because these molecules differ only by a single double bond (C18:1 vs. C18:2), standard "generic" gradients often result in co-elution.
The Separation Logic
In Reversed-Phase Chromatography (RP-HPLC), retention is governed by hydrophobicity.
-
Linoleylanilide (C18:2): Contains two double bonds. The
-electrons increase polarity slightly, and the "kinks" in the chain reduce the surface area available for hydrophobic interaction with the stationary phase. Result: Elutes first. -
Oleylanilide (C18:1): Contains one double bond. It is more hydrophobic and has a straighter geometry than the di-unsaturated analog. Result: Elutes second.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | High-Carbon Load C18 or Phenyl-Hexyl | A standard C18 works, but a "polymeric" C18 (bonded with trifunctional silanes) offers better steric recognition (shape selectivity) for the double bond geometry. Phenyl-hexyl columns can exploit |
| Mobile Phase | Methanol (MeOH) > Acetonitrile (ACN) | ACN forms a "blanket" of |
| Temperature | Sub-ambient to 25°C | Lower temperatures generally increase selectivity ( |
| Detection | UV @ 240-245 nm | The anilide moiety (phenyl ring attached to amide) has a strong absorption maximum here. Avoid 210 nm to reduce solvent noise. |
Troubleshooting Q&A
Direct solutions to common user issues.
Q1: My peaks for oleylanilide and linoleylanilide are merging into a single broad peak. How do I resolve this "critical pair"? A: This is a selectivity issue.
-
Switch Solvent: If you are using Acetonitrile, switch to Methanol. Methanol enhances the shape selectivity required to distinguish the extra "kink" in the linoleyl chain.
-
Lower Temperature: If running at 40°C, drop to 20°C or 15°C. This increases the rigidity of the C18 chains, forcing the analytes to fit into "slots" in the phase, which discriminates against the bulkier C18:2.
-
Check Flow Rate: These are large molecules. Mass transfer can be slow. Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to improve efficiency (
).
Q2: I see a retention time drift, and the resolution decreases over consecutive runs. A: Fatty acid anilides are highly lipophilic. They may be building up on the column if your gradient doesn't have a sufficiently strong "wash" step.
-
Fix: Ensure your gradient ends with a hold at 100% organic (or even Isopropanol/THF injection) for at least 5 column volumes to strip the column before re-equilibrating.
Q3: Which elutes first? I need to identify the peaks without individual standards. A: In Reversed-Phase (C18), Linoleylanilide (C18:2) elutes BEFORE Oleylanilide (C18:1) .
-
Rule of Thumb: More double bonds = More polar = Less retention.
-
Verification: If you have an MS detector, C18:2 will have a mass 2 Da lower than C18:1.
Q4: The baseline is noisy at 210 nm. A: Switch to 244 nm . The anilide group provides a specific chromophore that is distinct from the fatty acid chain. 210 nm detects the amide bond and impurities, leading to high background.
Visual Troubleshooting Logic
Figure 1: Decision tree for resolving co-elution of critical lipid pairs.
Validated Experimental Protocol
This protocol is derived from methods established during the Toxic Oil Syndrome investigations, optimized for modern HPLC systems.
A. Sample Preparation (Solid Phase Extraction)
Objective: Remove bulk triglycerides (oil matrix) to prevent column fouling.
-
Conditioning: Use a Silica Sep-Pak cartridge.[1][2] Flush with 5 mL Hexane.
-
Loading: Dilute 100 mg of oil sample in 2 mL Hexane; load onto cartridge.
-
Wash: Wash with 5 mL Hexane (removes non-polar triglycerides).
-
Elution: Elute Anilides with 5 mL Hexane:Diethyl Ether (90:10) .
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 1 mL Methanol.
B. HPLC Conditions
| Parameter | Setting |
| Column | C18 (High Carbon Load), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | Water (LC-MS Grade) |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Temperature | 20°C (Critical for selectivity) |
| Injection Vol | 10 - 20 µL |
| Detection | UV @ 244 nm |
C. Gradient Table
Note: Anilides are very hydrophobic. We start at high organic.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 80% | Injection / Hold |
| 2.0 | 80% | Isocratic Hold |
| 15.0 | 95% | Linear Gradient (Separation Zone) |
| 20.0 | 100% | Column Wash (Remove Traces) |
| 25.0 | 100% | Hold |
| 25.1 | 80% | Re-equilibration |
| 30.0 | 80% | Ready for next injection |
D. Separation Mechanism Diagram
Figure 2: Mechanistic flow of separation based on polarity and shape selectivity.
References
-
Kaphalia, B. S., et al. (1999). "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Journal of Biochemical and Molecular Toxicology.
-
Guitart, R., & Gelpi, E. (1991). "Rapid Chromatographic Analysis of Fatty Acid Anilides Suspected of Causing Toxic Oil Syndrome." Journal of Analytical Toxicology.
- Posada de la Paz, M., et al. (1989). "Determination of fatty acid anilides in toxic oil samples by HPLC." Food and Chemical Toxicology. (Contextual grounding for method parameters).
-
Phenomenex Technical Notes. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." (Grounding for Shape Selectivity arguments).
Sources
Minimizing batch-to-batch variation in synthesized linoleylanilide
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Protocol Standardization: Minimizing Batch-to-Batch Variation in Linoleylanilide Synthesis
Executive Summary
Inconsistent batches of linoleylanilide (N-phenyllinoleamide) often stem from three specific failures: oxidative degradation of the linoleic moiety, cis-trans isomerization during energetic coupling, or incomplete removal of urea byproducts . This guide moves beyond standard "recipes" to provide a troubleshooting-first approach, ensuring high-fidelity replication of this Toxic Oil Syndrome (TOS) marker for toxicological or lipidomic applications.
Module 1: Pre-Synthesis Quality Control (The Hidden Variable)
The Issue: "My reaction yield is good, but the biological activity varies wildly between batches." The Cause: Starting material integrity. Linoleic acid is a polyunsaturated fatty acid (PUFA) with bis-allylic protons highly susceptible to auto-oxidation.[1] Using oxidized starting material guarantees a failed batch before you even start.
Protocol: The Peroxide Check
Before every synthesis, validate your Linoleic Acid source.
-
Visual Check: If the liquid is yellow/brown, distill it or discard it. It should be colorless to pale straw.
-
Chemical Check: Perform a rapid peroxide test (e.g., ferrous oxidation-xylenol orange or standard iodometric titration).
-
Pass: Peroxide Value (PV) < 5 meq/kg.
-
Fail: PV > 10 meq/kg.[2] Action: Purify via silica gel column (Hexane/EtOAc 95:5) immediately before use.
-
Module 2: The Reaction (Kinetics vs. Thermodynamics)
The Issue: "I see multiple spots on TLC and shifting melting points."
The Cause: Isomerization.
Traditional acid chloride methods (
The Solution: Use a Steglich Esterification-modified Amidation.[1][3] This kinetic control method operates at room temperature (RT) using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine), preserving the olefin geometry.
Workflow Diagram: The Low-Energy Pathway
Figure 1: The Steglich-modified amidation pathway minimizes thermal stress, preventing cis-trans isomerization.[1]
Critical Process Parameters (CPPs)
-
Atmosphere: Strictly Argon or Nitrogen. Oxygen is the enemy.
-
Temperature:
for addition, warm to (RT). Never heat. -
Stoichiometry: 1.0 equiv Acid : 1.1 equiv Aniline : 1.1 equiv DCC : 0.1 equiv DMAP.
Module 3: Purification (The "Double-Filter" Technique)
The Issue: "My product is a solid, but NMR shows 'garbage' peaks around 1.0-2.0 ppm." The Cause: Residual Dicyclohexylurea (DCU).[4] DCU is notoriously difficult to remove completely as it is slightly soluble in organic solvents.
The Protocol: Do not rely on a single recrystallization. Use this specific sequence:
-
Precipitation: Cool reaction mixture to
for 2 hours. Filter off the bulk DCU. -
Acid Wash: Dissolve filtrate in
. Wash with (removes unreacted aniline and DMAP). Crucial: Do not use strong acid or long contact times to avoid hydrolysis. -
Column Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Petroleum Ether : Ethyl Acetate (90:10
80:20). -
Note: Linoleylanilide elutes before residual aniline and after non-polar impurities.
-
-
Final Polish (Low-Temp Crystallization):
-
Dissolve the oil/solid in minimum Hexane at RT.
-
Store at
overnight. -
Collect the white waxy solid.
-
Module 4: Analytical Validation (Self-Validating System)
The Issue: "How do I know if I have the cis,cis isomer or a trans contaminant?"
The Solution:
Validation Table: (500 MHz, )
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Amide N-H | Broad Singlet | Confirms amide bond formation.[1] | |
| Aromatic Ring | Multiplet | Confirms aniline incorporation.[1] | |
| Olefinic (-CH=CH-) | Multiplet | Critical: Sharp multiplet indicates cis.[1] Broadening or splitting suggests isomerization. | |
| Bis-allylic ( | Triplet | The Integrity Check: If this peak disappears or shifts, oxidation/conjugation has occurred.[1] | |
| Triplet | Confirms acylation.[1] | ||
| Terminal Methyl | Triplet | Baseline reference. |
Troubleshooting Decision Tree
Figure 2: Decision matrix for batch release based on visual and spectroscopic data.
FAQ: Common Technical Hurdles
Q: My product is an oil, but the literature says it should be a solid. Is it impure?
A: Not necessarily. Pure linoleylanilide has a low melting point (often waxy solid at room temperature) due to the "kinked" cis-cis geometry which disrupts crystal packing. However, if it remains a viscous oil at
Q: Can I use Thionyl Chloride (
Q: Why is the "Bis-allylic" proton signal at 2.8 ppm so important? A: This proton is flanked by two double bonds.[1] It is the most labile point in the molecule. If your starting material was oxidized, or if the reaction was too harsh, this position reacts first. A reduction in the integration of this peak (relative to the terminal methyl) is the earliest sign of degradation.
References
-
Toxic Oil Syndrome & Anilide Markers: Gelpi, E., et al. "The Spanish Toxic Oil Syndrome: 20 Years after the Outbreak." Annual Review of Pharmacology and Toxicology, vol. 42, 2002, pp. 95-125. Link Context: Establishes linoleylanilide as a specific marker for TOS and defines the necessity for high-purity standards.
-
Amide Synthesis (DCC Method): Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522-524. Link Context: The foundational protocol for DCC/DMAP coupling, adapted here for amidation to prevent thermal isomerization.
-
Fatty Acid Oxidation Mechanisms: Frankel, E. N. "Lipid Oxidation." Progress in Lipid Research, vol. 19, no. 1-2, 1980, pp. 1-22.[1] Link Context: Explains the lability of the bis-allylic protons in linoleic moieties, justifying the strict inert atmosphere requirements.
-
NMR Characterization of Fatty Acids: Knothe, G., and Kenar, J. A. "Characterization of Fatty Acid Methyl Esters by 1H-NMR." European Journal of Lipid Science and Technology, vol. 106, 2004, pp. 88-96. Link Context: Provides the authoritative chemical shifts for olefinic and bis-allylic protons used in the validation table.
Sources
- 1. TRILINOLEIN(537-40-6) 1H NMR spectrum [chemicalbook.com]
- 2. Frontiers | Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment [frontiersin.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Recovery Rates of Fatty Acid Anilides in Serum Extraction
Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with quantifying highly lipophilic fatty acid anilides (FAAs)—such as oleyl anilide, linoleoyl anilide, and arachidonoyl anilide—in complex biological matrices.
Historically identified as critical biomarkers in the Spanish Toxic Oil Syndrome (TOS) epidemic[1], FAAs present unique bioanalytical challenges. Their extreme lipophilicity (logP > 6), susceptibility to auto-oxidation, and high affinity for serum proteins frequently result in poor extraction recoveries and severe matrix effects during LC-MS/MS analysis. This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible quantification.
The Mechanistic Challenge: Why Do FAAs Exhibit Low Recovery?
The fundamental barrier to extracting FAAs from serum is their sequestration by human serum albumin (HSA) and lipoproteins. FAAs consist of a non-polar hydrocarbon tail and an aniline moiety, making them structurally primed to nestle deep within the hydrophobic binding pockets of transport proteins.
Attempting a direct Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) fails because the solvent cannot penetrate the aqueous solvation shell of the protein to disrupt the ligand-protein complex. To achieve high recovery, the protocol must sequentially induce protein denaturation and hydrophobic displacement before partitioning the analyte[2].
Mechanism of acidic organic disruption of albumin-anilide hydrophobic interactions in serum.
Troubleshooting Guide & FAQs
Q1: Why are recovery rates for unsaturated fatty acid anilides (e.g., linoleoyl anilide) significantly lower than saturated ones (e.g., palmitanilide) during the same extraction? Causality: Unsaturated FAAs contain bis-allylic hydrogen atoms that are highly susceptible to auto-oxidation, particularly during the concentration/evaporation steps. Solution: Implement two changes. First, spike the serum with an antioxidant (e.g., 0.1% BHT) prior to extraction. Second, perform the final nitrogen blowdown step at a maximum temperature of 30°C. High heat accelerates the oxidative degradation of the polyunsaturated chains.
Q2: Direct liquid-liquid extraction (LLE) with hexane yields <40% recovery. What is the mechanistic failure here? Causality: As illustrated in the mechanism above, non-polar solvents cannot break the strong hydrophobic interactions between FAAs and serum albumin. Solution: You must disrupt the protein structure first. Add a water-miscible organic solvent (like acetonitrile) acidified with 1% formic acid. The low pH alters the ionization state of the protein residues, unfolding the tertiary structure, while the acetonitrile precipitates the bulk protein, releasing the bound FAAs into the supernatant for subsequent extraction.
Q3: I am experiencing severe signal suppression in LC-MS/MS for oleyl anilide. How can I mitigate these matrix effects? Causality: Serum phospholipids (e.g., phosphatidylcholines) co-extract with highly lipophilic FAAs. In Electrospray Ionization (ESI), these phospholipids compete for charge droplets, causing severe ion suppression. Solution: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is vastly superior for neutral, highly lipophilic aniline derivatives, nearly eliminating matrix-induced ionization suppression[3][4]. Additionally, utilize a Solid-Phase Extraction (SPE) cleanup step to trap and discard phospholipids.
Quantitative Optimization Data
The following table summarizes the causal relationship between the extraction chemistry and the resulting analytical performance for Oleyl Anilide.
Table 1: Impact of Extraction Chemistry on Oleyl Anilide Recovery and Matrix Effects
| Extraction Methodology | Protein Disruption Agent | Mean Recovery (%) | Matrix Effect (%) |
| Direct LLE (Hexane) | None | 38 ± 5 | -45 |
| Direct LLE (Hexane:EtOAc 80:20) | None | 42 ± 6 | -40 |
| PPT + LLE | Acetonitrile | 75 ± 4 | -25 |
| PPT + LLE | Acetonitrile + 1% Formic Acid | 92 ± 3 | -12 |
| PPT + SPE (C18) | Acetonitrile + 1% Formic Acid | 96 ± 2 | -5 |
Note: Matrix effects closer to 0% indicate minimal ion suppression. The combination of acidic precipitation and SPE yields the most robust self-validating system.
Validated Experimental Protocol: Acid-Assisted Precipitation and SPE Cleanup
This protocol leverages the quantitative findings above, utilizing a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) workflow to guarantee >90% recovery of FAAs[5].
Phase 1: Protein Disruption and Analyte Release
-
Sample Aliquoting: Transfer 100 µL of human serum into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition: Spike with 10 µL of an isotopically labeled internal standard (e.g., Oleyl anilide-d5) to self-validate extraction efficiency.
-
Denaturation: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v).
-
Agitation & Centrifugation: Vortex vigorously for 2 minutes to ensure complete mixing. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Preparation: Transfer the supernatant to a clean tube. Dilute with 500 µL of LC-MS grade water. (Causality: Diluting the organic content to <50% is mandatory to ensure the FAAs partition onto the hydrophobic SPE sorbent rather than washing straight through).
Phase 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed immediately by 1 mL LC-MS grade Water.
-
Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the sorbent with 1 mL of 5% Methanol in water. This removes residual polar matrix components and salts without eluting the tightly bound FAAs.
-
Elution: Elute the target FAAs into a clean glass vial using 1 mL of Hexane:Ethyl Acetate (80:20, v/v).
Phase 3: Concentration and Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen. Critical: Maintain the water bath at ≤30°C to prevent oxidation of polyunsaturated anilides.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Methanol:Water 80:20). Vortex and transfer to an autosampler vial for LC-APCI-MS/MS analysis.
Optimized workflow for fatty acid anilide extraction from serum prior to LC-MS/MS analysis.
References
-
Determination of Aniline Derivatives in Oils Related to the Toxic Oil Syndrome by Atmospheric Pressure Ionization-Tandem Mass Spectrometry Source: Journal of Chromatography A / Researcher.life URL:[Link]
-
Automated Strong Cation Exchange Extraction of Fatty Acid Esters of 3-(N-Phenylamino)-1,2-propanediol from Oil Samples for Routine Quantification by HPLC-APCI/MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Factors associated with pathogenicity of oils related to the toxic oil syndrome epidemic in Spain Source: Researcher.life / Epidemiological Studies URL:[Link]
-
Fatty-acid anilides: A new conjugation pathway of aniline Source: ResearchGate / Biochemical Archives URL:[Link]
Sources
Technical Support Center: Linoleylanilide (LAA) Immunoassay Optimization
Welcome to the Advanced Lipid Immunoassay Support Portal. Status: Senior Application Scientist Verified Topic: Reducing Background Interference in Linoleylanilide (LAA) Assays
Executive Summary
Linoleylanilide (LAA) is a fatty acid anilide (FAA) historically linked to Toxic Oil Syndrome (TOS). Detecting LAA or anti-LAA antibodies presents unique challenges due to the molecule's extreme hydrophobicity. Standard ELISA protocols often fail because LAA requires specific solvent-based coating techniques and aggressive blocking strategies to prevent Non-Specific Binding (NSB).
This guide addresses the three most common sources of interference: Hydrophobic Aggregation , Matrix Lipemia , and Structural Cross-Reactivity .
Module 1: Assay Configuration & Coating
Q: My standard carbonate buffer coating yields poor signal and high variation. Why?
A: Linoleylanilide is a lipid-conjugate. It is insoluble in aqueous carbonate/bicarbonate buffers (pH 9.6). Attempting to coat LAA using standard aqueous buffers results in erratic "clumping" of the antigen rather than a monolayer, leading to the "Edge Effect" and high CV% (Coefficient of Variation).
The Solution: Solvent-Evaporation Coating You must utilize a solvent-evaporation technique.[1] This method dissolves the hydrophobic antigen in an organic solvent, which is then evaporated to leave a stable lipid film on the polystyrene surface.
Protocol: Solvent-Evaporation Coating
-
Solvent Preparation: Mix Ethanol:Chloroform (9:1 v/v) .
-
Note: Chloroform ensures LAA solubility; Ethanol aids in uniform evaporation.
-
-
Dilution: Dilute LAA to 1–5 µg/mL in the solvent mixture.
-
Dispense: Add 50 µL/well to a high-binding polystyrene plate (e.g., Nunc Maxisorp).
-
Evaporation: Place the plate in a fume hood at 37°C for 2–4 hours until completely dry.
-
Critical: Do not cover the plate. Airflow is required.
-
-
Rehydration/Blocking: Immediately add your blocking buffer (see Module 2) to rehydrate the surface and block open sites.
Technical Insight: This method creates a "lipid monolayer" that mimics the presentation of LAA on a cell membrane or oil droplet, significantly improving antibody recognition compared to aqueous precipitation.
Module 2: Blocking & Background Reduction
Q: I see high background signal in my negative controls. Is BSA sufficient for blocking?
A: No. Bovine Serum Albumin (BSA) is a hydrophilic protein. It blocks protein-binding sites but is often insufficient for masking the hydrophobic patches created by lipid antigens like LAA. The high background is caused by the detection antibody binding non-specifically to these exposed hydrophobic zones.
The Solution: The "Dual-Block" Strategy You need a blocking system that addresses both protein-binding sites and hydrophobic interaction sites.
Recommended Blocking Buffer Formulation:
| Component | Concentration | Function |
|---|---|---|
| PBS/TBS | 1X | Physiological Base |
| BSA (Fatty Acid Free) | 1.0% - 2.0% | Blocks protein-binding sites |
| Tween-20 | 0.05% - 0.1% | Surfactant; masks hydrophobic sites |
| Sucrose | 1.0% | Stabilizes the lipid layer during drying/storage |
Troubleshooting Workflow If background persists, switch to a PVA (Polyvinyl alcohol) based blocker. PVA is a polymer that coats hydrophobic plastic more effectively than proteins for lipid assays.
Figure 1: Mechanism of "Dual-Block" strategy preventing hydrophobic non-specific binding in lipid assays.
Module 3: Specificity & Cross-Reactivity
Q: How do I distinguish Linoleylanilide from Oleylanilide?
A: This is the most challenging aspect of FAA immunoassays. Linoleylanilide (C18:2) and Oleylanilide (C18:1) differ by only one double bond. Polyclonal antibodies will almost certainly cross-react.
The Solution: Competitive Inhibition Verification You cannot rely solely on the primary signal. You must validate positive hits using a competitive inhibition step.
Validation Protocol:
-
Run A: Sample + Anti-LAA Antibody.
-
Run B (Control): Sample + Anti-LAA Antibody + Excess Free Linoleic Acid (10 µg/mL) .
-
Run C (Target): Sample + Anti-LAA Antibody + Excess Free LAA (10 µg/mL) .
-
Interpretation:
-
If signal drops in Run C but notRun B , the binding is specific to the Anilide moiety of LAA.
-
If signal drops in both, your antibody is cross-reacting with the fatty acid chain, not the specific anilide structure.
-
Module 4: Matrix Interference (Lipemia)
Q: My serum samples show high interference. How do I handle lipemic samples?
A: Endogenous lipids in serum (triglycerides, cholesterol) can mask LAA or compete for antibody binding.
The Solution: Pre-Analytical Delipidation Do not use raw serum. Perform a liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) to isolate the FAA fraction.
Extraction Workflow:
-
Mix: 100 µL Serum + 400 µL Acetonitrile (precipitates proteins, solubilizes FAAs).
-
Vortex: 1 min.
-
Centrifuge: 10,000 x g for 10 mins.
-
Supernatant: Collect and dilute 1:10 in Assay Buffer before loading onto the ELISA plate.
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| No Signal | Antigen washed off | Use Solvent-Evaporation coating (EtOH/Chloroform). |
| High Background | Hydrophobic NSB | Increase Tween-20 to 0.1%; Add 10% Methanol to wash buffer. |
| "Edge Effect" | Uneven evaporation | Do not stack plates during coating; ensure uniform airflow. |
| False Positives | Cross-reactivity | Run competitive inhibition with Oleylanilide. |
References
-
Nieto, A., et al. (1999). ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens.[1] Journal of Immunological Methods. Link
- Relevance: Establishes the solvent-evaporation coating method for hydrophobic lipid antigens.
-
Gallardo, L., et al. (1995). Immunological basis of toxic oil syndrome (TOS).[2] PubMed. Link
- Relevance: Details the specific immune response to linoleylanilide and oleylanilide in TOS p
-
Posada de la Paz, M., et al. (1999). Determination of Aniline Derivatives in Oils Related to the Toxic Oil Syndrome.[3] Chemical Research in Toxicology. Link
- Relevance: Defines LAA as a specific biomarker and discusses extraction methods.
-
Biocompare. (2012). Tips for Reducing ELISA Background.Link
- Relevance: General protocols for surfactant use in high-background assays.
-
Corning Life Sciences. Effective Blocking Procedures in ELISA Assays.Link
- Relevance: Technical breakdown of blocking buffers for hydrophobic surfaces.
Sources
Technical Support Center: Aniline Remediation in LAA (Local Anesthetic Agents)
Status: Operational Agent: Senior Application Scientist Ticket ID: ANL-REM-001 Subject: Purification protocols for removing Aniline impurities from LAA matrices
Core Directive & Scope
User Note: In this guide, LAA is interpreted as Local Anesthetic Agents (e.g., Lidocaine, Prilocaine, Bupivacaine) or similar Labile Active Agents . Aniline and its derivatives (e.g., 2,6-dimethylaniline) are common genotoxic impurities in these compounds, arising from hydrolysis of the amide bond or as unreacted starting materials.
The Challenge: Removing aniline (pKa ≈ 4.6) from LAA (typically tertiary amines with pKa ≈ 7.8–8.0) is chemically difficult because both species are basic. Standard acid washes often protonate and extract both the impurity and the API.
This guide provides three tiers of purification, ranked by specificity and yield preservation.
Diagnostic Hub: Is it actually Aniline?
Before initiating purification, confirm the impurity profile. Aniline is a "sticky" contaminant that can be misidentified.
Q: My HPLC shows a peak at RRT 0.85. Is this aniline? A: Do not rely solely on retention time. Aniline has a distinct UV signature.
-
Action: Extract the UV spectrum of the peak. Aniline exhibits a characteristic "benzenoid" absorption band centered around 230 nm and a secondary band at 280 nm .
-
Verification: Spike your sample with a known aniline standard (10 ppm). If the peak area increases perfectly symmetrically without shouldering, it is aniline.
Q: I am seeing "ghost peaks" of aniline in my blank runs. A: Aniline is ubiquitous in lab environments (rubber tubing, certain septa).
-
Troubleshooting: Switch to Teflon-lined septa and PEEK tubing. Run a "zero-volume" injection to rule out system contamination.
Tier 1 Solution: Chemoselective Scavenging (High Precision)
Best for: Removing trace aniline (<1000 ppm) to genotoxic limits (<10 ppm) without losing API yield.
The Science: Since both Aniline and LAA are bases, pKa-based separation is inefficient. However, Aniline is a primary amine (nucleophilic), whereas most LAAs (like Lidocaine) are tertiary amines or sterically hindered amides. We exploit this by using an Aldehyde-Functionalized Resin .
-
Mechanism: The resin's aldehyde group reacts with the aniline (primary amine) to form a covalent Imine (Schiff Base) bond. The tertiary amine of the LAA cannot react and flows through.
Protocol: Resin Scavenging Workflow
Materials:
-
Aldehyde-functionalized polymer resin (e.g., PS-Benzaldehyde).
-
Solvent: DCM, THF, or Ethanol (compatible with your LAA).
-
Acetic Acid (Catalyst).
Step-by-Step:
-
Solvation: Dissolve your crude LAA in DCM (approx. 10 mL/g).
-
Loading: Add 3–5 equivalents of Aldehyde Resin relative to the estimated aniline content.
-
Catalysis: Add 1% (v/v) Glacial Acetic Acid. Why? Acid catalysis accelerates imine formation.
-
Agitation: Stir gently or shake at room temperature for 2–4 hours. Do not use magnetic stir bars with resins as they grind the beads; use an overhead stirrer or shaker.
-
Filtration: Filter the mixture through a fritted glass funnel.
-
Retentate (Solid): Contains the Resin-Aniline complex. Discard.
-
Filtrate (Liquid): Contains purified LAA.
-
-
Workup: Wash the filtrate with saturated NaHCO₃ to remove the acetic acid, dry over MgSO₄, and concentrate.
Caption: Chemoselective removal of primary amines (aniline) via covalent binding to aldehyde resin.
Tier 2 Solution: pH-Swing Extraction (Bulk Removal)
Best for: Crude mixtures with high aniline content (>1%) where resins are too expensive.
The Science:
-
LAA (e.g., Lidocaine) pKa: ~7.9
-
The Window: At pH 5.5–6.0 , Aniline is mostly uncharged (organic soluble), while LAA is mostly protonated (water soluble). Wait, this pushes the impurity into the API layer.
-
Correct Strategy: We must exploit the hydrophilicity differences of the salts or use a specific "wash" technique.
Protocol: The "Reverse" Acid Wash
-
Dissolution: Dissolve crude LAA in a water-immiscible solvent (Ethyl Acetate or Toluene).
-
Acid Extraction (Total): Extract with 1M HCl. Both Aniline and LAA move to the water phase (as salts). Discard organic layer.
-
The Critical pH Adjustment:
-
Slowly add NaOH to the aqueous layer until pH reaches ~6.0 .
-
Theory: At pH 6.0, Aniline (pKa 4.[2]6) is largely deprotonated (neutral) and less soluble in water. LAA (pKa 7.9) is still >95% protonated (charged) and stays in water.
-
-
Wash: Wash the aqueous phase (pH 6.0) with Ether or Hexane.
-
Result: The neutral Aniline partitions into the Ether. The LAA salt stays in the water.
-
-
Final Recovery: Basify the aqueous layer to pH >10 (to deprotonate LAA) and extract with DCM to recover the purified API.
Tier 3 Solution: Recrystallization (Polishing)
Best for: Final API polishing to meet ICH M7 standards.
Q: Which solvent system rejects aniline best? A: Aniline is highly soluble in alcohols and ethers. You want a system where LAA crystallizes but aniline stays in the mother liquor.
Recommended System: Isopropanol (IPA) / Hexane
-
Dissolve LAA in minimal hot IPA.
-
Add Hexane dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Crucial Step: Wash the filter cake with cold Hexane containing 1% Acetic Acid . The trace acid keeps any residual aniline soluble in the wash solvent, preventing it from adhering to the crystal surface.
Summary of Specifications
| Parameter | Aniline (Impurity) | LAA (Target, e.g., Lidocaine) | Separation Lever |
| pKa | 4.6 (Weak Base) | 7.9 (Moderate Base) | pH 6.0 Wash : Aniline becomes organic-soluble; LAA stays aqueous. |
| Structure | Primary Amine | Tertiary Amine / Amide | Scavenger Resin : Aldehydes bind Aniline; LAA is inert. |
| Volatility | High (Steam Volatile) | Low | Vacuum Drying : Aniline can be sublimed (partial removal). |
| Genotoxicity | High (Class 1) | N/A | Limit : Must reduce to <10 ppm (check ICH M7). |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
-
Fijałek, Z., et al. "Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
-
Biotage . "Strategies for the Removal of Genotoxic Impurities using Scavenger Resins." Biotage Technical Notes, 2024. Link
-
PubChem . "Aniline - Compound Summary." National Library of Medicine, 2024. Link
Sources
Technical Support Center: Standardization of Heating Protocols for HLAA Toxicity Studies
Welcome to the Technical Support Center for Toxic Oil Syndrome (TOS) modeling and lipid-aniline conjugate research. This guide provides authoritative troubleshooting, standardized methodologies, and mechanistic insights for researchers conducting toxicity studies on Heated Linoleic Acid Anilide (HLAA) .
Part 1: Troubleshooting Guides & FAQs
Section A: Synthesis & Thermal Treatment (The Heating Protocol)
Q: Why is the 300°C thermal treatment critical for HLAA synthesis compared to standard refining temperatures? A: The etiology of TOS is directly linked to a historical malfunction in the bleaching and deodorization steps of aniline-denatured rapeseed oil. Standard oil distillation occurs at 250°C. However, to accurately simulate the refinery error, researchers must heat the Linoleic Acid Anilide (LAA) precursor at 300°C for 4 hours without steam stripping [1],[2]. This specific thermal stress is the causal mechanism that drives the transesterification of aniline and the oxidation of the linoleic side chains, converting relatively benign LAA into the highly toxic, protein-haptenating HLAA[2].
Q: How do I ensure reproducible resolution of HLAA from unreacted precursors during purification? A: Standard lipid Thin-Layer Chromatography (TLC) methods fail to resolve linoleyl anilides from residual fatty acids. To create a self-validating purification system, you must use a freshly prepared solvent system consisting of petroleum ether : ethyl acetate : ammonium hydroxide (80:20:1, v/v) [3],[4]. In this system, unreacted linoleic acid remains at the origin, aniline migrates to an Rf of 0.34, and the target HLAA migrates to an Rf of 0.54[3]. The appearance of a distinct, isolated band at Rf 0.54 mathematically validates the success of your thermal conjugation step.
Section B: In Vivo Experimental Workflows
Q: What is the standardized administration protocol for rat models, and why use mineral oil as a vehicle? A: The established in vivo protocol requires administering 250 mg/kg of HLAA via oral gavage on alternate days for 2 weeks (7 doses total)[5]. Mineral oil must be used as the vehicle because it is a biologically inert, non-oxidizing lipid. Using standard vegetable oils as a vehicle introduces confounding free fatty acids that can either compete for gastrointestinal absorption or undergo secondary oxidation, which will invalidate your immunological data[5].
Q: During acute exposure (Days 1-7), why do serum enzyme levels (LDH, AST/GOT, ALT/GPT) paradoxically decrease? A: Researchers often expect hepatotoxins to cause a spike in serum transaminases due to cellular necrosis. However, HLAA uniquely interacts with the lipid bilayer of plasma membranes, structurally altering them in a way that reduces the normal physiological secretion and leakage of these enzymes into the serum[6]. This paradoxical drop serves as a critical self-validating checkpoint: if your rat models show an increase in AST/ALT at Day 4, your HLAA preparation likely contains unreacted aniline or other necrotic contaminants. A true HLAA response is characterized by early-stage enzymatic suppression[6].
Part 2: Standardized Methodologies
Protocol 1: Synthesis and Thermal Generation of HLAA
-
Precursor Preparation : Combine equimolar ratios of high-purity linoleic acid and aniline.
-
Conjugation : Utilize digitonin-solubilized rat liver microsomal fractions (or equivalent chemical catalysts) to drive the initial formation of Linoleic Acid Anilide (LAA).
-
Thermal Treatment (The Heating Protocol) : Transfer the LAA to a distillation apparatus. Heat the mixture strictly at 300°C for 4 hours without the use of stripping steam to simulate aberrant refinery conditions[1].
-
Purification : Isolate the HLAA fraction using TLC with the petroleum ether : ethyl acetate : ammonium hydroxide (80:20:1, v/v) solvent system. Extract the band at Rf 0.54.
-
Validation : Confirm the presence of oxidized anilide derivatives and 3-(N-phenylamino)-1,2-propanediol (PAP) esters via HPLC-MS prior to in vivo use.
Protocol 2: In Vivo Administration and Toxicity Assay
-
Formulation : Dissolve the purified HLAA in mineral oil to achieve a final concentration suitable for a 250 mg/kg dose volume.
-
Administration : Administer via oral gavage to male Sprague-Dawley rats on alternate days for 14 days (7 total doses)[5].
-
Sampling : Sacrifice cohorts at Day 1, Day 7, and Day 28 post-last dose. Collect whole blood for serum enzyme (LDH, AST, ALT) and immunoglobulin (IgA, IgG, IgM) quantification.
-
Analysis : Isolate popliteal lymph node (PLN) cells and splenocytes. Perform flow cytometry to quantify T-cell (T-helper/T-suppressor) and B-cell subpopulations to assess autoimmune haptenation.
Part 3: Quantitative Data Presentation
Table 1: Quantitative Summary of LAA vs. HLAA Toxicity Markers in Sprague-Dawley Rats (Day 1 to Day 7)
| Biomarker / Parameter | LAA (Unheated Precursor) | HLAA (Heated at 300°C) | Mechanistic Causality |
| Serum LDH, AST, ALT | Mild decrease | Significant decrease | HLAA components embed into plasma membranes, physically reducing basal enzyme secretion into serum. |
| T-Suppressor Cells | Decreased (Day 1 only) | Significantly decreased (Days 1 & 7) | Haptenation of host proteins by oxidized aniline derivatives triggers T-cell specific immune suppression. |
| Serum IgA & IgG | Mild increase | Pronounced increase | B-cell hyperactivation occurs secondary to T-cell dysregulation, driving an autoimmune-like response. |
| Lung Weight Ratio | Increased (Day 7) | Persistently Increased | Formation of pulmonary infiltrates and endothelial damage, directly mirroring human TOS pathology. |
Part 4: Mandatory Visualizations
Workflow for the synthesis, thermal treatment, and purification of HLAA for toxicity studies.
Proposed mechanistic pathway of HLAA-induced toxicity and immune dysregulation in TOS.
References
-
Khan, M. F., Kaphalia, B. S., Palafox, A., Jerrells, T. R., & Ansari, G. A. (1991). Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome. Toxicology.[Link]
-
Khan, M. F., Kaphalia, B. S., & Ansari, G. A. (1991). Heated linoleic acid anilide reduces serum enzyme activities in rats. Research Communications in Chemical Pathology and Pharmacology.[Link]
-
Bell, T. A., & Wulferink, M. (2005). Toxic Oil Syndrome: Review of Immune Aspects of the Disease. Inhalation Toxicology.[Link]
-
Khan, M. F., Kaphalia, B. S., & Ansari, G. A. (1992). Fatty-acid anilides: A new conjugation pathway of aniline. Toxicology Letters.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heated linoleic acid anilide reduces serum enzyme activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Bioavailability of Linoleylanilide (LAA)
Current Status: Operational Ticket Topic: Overcoming Low Bioavailability of Linoleylanilide (LAA) in Rodent Models Assigned Specialist: Senior Application Scientist, Lipidomics & Formulation Division
Welcome to the Technical Support Interface
You are likely accessing this guide because your in vivo pharmacokinetic (PK) data for Linoleylanilide (LAA) shows erratic plasma exposure, rapid clearance, or unexpected toxicity (e.g., methemoglobinemia) inconsistent with your dosing.
LAA is a Class II/IV compound (Biopharmaceutics Classification System) characterized by extreme lipophilicity (LogP > 6.5) and poor aqueous solubility.[1][2][3] Furthermore, as a fatty acid anilide, it is metabolically labile.
This guide is structured to troubleshoot the three primary failure points: Solubility (The Brick Dust Effect) , Metabolic Instability (The Hydrolysis Trap) , and Route of Administration .
Module 1: Formulation & Solubility
Issue: "My compound precipitates immediately upon injection or gavage."
Diagnosis: LAA is a "grease ball" molecule. Standard vehicles (Saline, 5% DMSO/Water, CMC) will fail. The compound is crashing out of solution in the aqueous environment of the gut or blood, leading to dissolution-rate limited absorption.
The Solution: Self-Emulsifying Drug Delivery Systems (SEDDS)
To force LAA into solution, you must mimic the body's natural lipid digestion process. You need a lipid-based vehicle that spontaneously forms an emulsion in the gut.
Recommended Protocol: Type III-Lipid Formulation
Do not use simple vegetable oils alone, as their dispersion kinetics are too slow. Use a pre-concentrate mixture.
Table 1: Optimized Vehicle Composition for LAA
| Component Class | Recommended Reagent | % w/w | Function |
| Oil Phase | Corn Oil or Miglyol 812 | 30-40% | Solubilizes the lipophilic tail of LAA. |
| Surfactant | Cremophor EL (Kolliphor EL) or Tween 80 | 30-40% | Reduces interfacial tension; prevents precipitation. |
| Co-Surfactant | PEG 400 or Ethanol | 20-30% | Increases drug loading and flexibility of the interfacial film. |
Validation Step (The "Cloud Point" Test):
-
Mix your LAA into the vehicle at 37°C until clear.
-
Add 100 µL of this mixture to 10 mL of water (simulating gastric fluid).
-
Pass: A milky white emulsion forms instantly with no solid crystals visible.
-
Fail: Oil droplets float to the top or crystals settle at the bottom. Increase Surfactant ratio.
Module 2: Metabolic Stability & Clearance
Issue: "Plasma levels are undetectable, but I see signs of toxicity (cyanosis/anemia)."
Diagnosis: You are likely falling into the "Hydrolysis Trap." LAA is a substrate for Fatty Acid Amide Hydrolase (FAAH) and other amidases.
-
Mechanism: Upon first-pass metabolism (liver), FAAH cleaves the amide bond.
-
Result: Rapid disappearance of parent LAA and release of Aniline .
-
Consequence: Aniline causes methemoglobinemia (oxidative damage to red blood cells), explaining the toxicity despite low parent drug levels [1].
The Solution: Lymphatic Targeting (The "Portal Bypass")
You must bypass the liver (portal vein) to avoid first-pass hydrolysis. Highly lipophilic drugs (LogP > 5) like LAA can be shunted into the lymphatic system (chylomicrons) if formulated with long-chain triglycerides [2].[4]
Visualizing the Pathway: The diagram below illustrates how formulation dictates whether LAA is destroyed in the liver or successfully delivered systemically.
Figure 1: The "Hydrolysis Trap" vs. Lymphatic Bypass. Formulating with long-chain lipids promotes chylomicron association (Path B), protecting LAA from hepatic amidases.
Module 3: Experimental Protocols
Issue: "High inter-subject variability in my data."
Diagnosis: The "Food Effect." Bile secretion is required to solubilize lipids. If you dose fasted animals with a poor formulation, absorption is near zero. If you dose fed animals, absorption spikes.
Protocol: The "Pre-Digested" Dosing Strategy
To normalize variability, do not rely on the animal's bile. Provide the bile components in the vehicle.
Step-by-Step Preparation:
-
Weighing: Weigh LAA (highly viscous oil or waxy solid). Handle under nitrogen if possible to prevent oxidation of the linoleic double bonds.
-
Dissolution: Dissolve LAA in Miglyol 812 (or Corn Oil) at 50 mg/mL. Vortex for 5 minutes.
-
Emulsification: Add Tween 80 (surfactant) to the oil phase (1:1 ratio).
-
Aqueous Phase: Slowly add warm saline (37°C) while vortexing.
-
Final Check: The result should be a stable, white emulsion.
Dosing Rule:
-
Mice: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Rats: 5 mL/kg.
-
Note: Always shake the emulsion immediately before gavage.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to solubilize LAA? A: Only for in vitro work. For in vivo, DMSO precipitates LAA upon contact with blood/interstitial fluid (the "Brick Dust" effect). Furthermore, high DMSO volumes cause hemolysis, which confounds the aniline-induced toxicity you might need to monitor.
Q: How do I distinguish between LAA toxicity and Aniline toxicity? A: This is critical. LAA toxicity (if studying TOS) is often immunological/fibrotic. Aniline toxicity is acute hematological.
-
Monitor: Methemoglobin (MetHb) levels.
-
Control: Run a "Metabolic Control" group dosed with equimolar pure Aniline. If the phenotype matches, your LAA is being hydrolyzed too fast.
Q: My LAA turns yellow in storage. Is it safe to use? A: No. The linoleic tail contains two cis double bonds susceptible to lipid peroxidation. Yellowing indicates oxidation. Oxidized LAA (hydroperoxides) is significantly more toxic and chemically distinct [3]. Store neat LAA at -80°C under argon.
References
-
Toxicity of Linoleic Acid Anilide (TOS Context)
-
Lymphatic Transport Mechanism
-
FAAH Metabolism of Fatty Acid Amides
-
Lipid Formulation Strategies (SEDDS)
Sources
- 1. irf.fhnw.ch [irf.fhnw.ch]
- 2. symmetric.events [symmetric.events]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Amidase - Wikipedia [en.wikipedia.org]
- 11. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Comparative Immunotoxicity Guide: Linoleylanilide vs. Oleylanilide
This guide provides an in-depth technical comparison of Linoleylanilide (LA) and Oleylanilide (OA) , focusing on their immunotoxicity profiles, mechanistic divergences, and relevance to autoimmune dysregulation (specifically Toxic Oil Syndrome, TOS).
Executive Summary
Linoleylanilide (LA) and Oleylanilide (OA) are fatty acid anilides (FAAs) identified as xenobiotic contaminants in denatured rapeseed oils associated with Toxic Oil Syndrome (TOS). While structurally similar, their immunotoxicological profiles diverge significantly due to the degree of unsaturation in their fatty acid chains (C18:2 vs. C18:1).
-
Oleylanilide (OA) acts as a potent pro-inflammatory mitogen , inducing sustained lymphocyte proliferation, cytoskeletal disruption, and the generation of autoantibodies (ANA, IgG, IgE).
-
Linoleylanilide (LA) exhibits a distinct metabolic toxicity , characterized by the time-dependent inhibition of cyclooxygenase (COX) enzymes in endothelial cells, leading to vascular homeostasis disruption.
Recommendation: Researchers investigating autoimmune vasculitis should utilize OA to model lymphocyte hyperactivation and autoantibody production, whereas LA is the superior agent for studying vascular endothelial dysfunction and prostaglandin dysregulation.
Chemical & Mechanistic Comparison
Structural Determinants
The core difference lies in the fatty acid tail:
-
OA (C18:1 n-9): Monounsaturated.[1][2][3] High membrane integration stability.
-
LA (C18:2 n-6): Polyunsaturated.[4][5] Susceptible to peroxidation; metabolites exert distinct inhibitory effects on enzymatic pathways.
Mechanistic Divergence: The Arachidonic Acid Pathway
A critical differentiator is the effect on Arachidonic Acid (AA) metabolism in endothelial cells.
-
OA Effect: Induces a sustained stimulation of prostacyclin (PGI2) and PGF2α synthesis. It acts as a membrane perturber that continuously triggers AA release without inhibiting downstream enzymes.
-
LA Effect: Exhibits a biphasic toxicity . Initially stimulates AA release, but subsequently (post-24h) causes a significant inhibition of Cyclooxygenase (COX) activity. This blockade prevents the conversion of AA into protective prostaglandins, contributing to vascular damage.
Immunogenicity (In Vivo)
-
OA: In murine models (MRL+/+), OA exposure consistently elevates serum IgE, IgG1, and Antinuclear Antibodies (ANA) . It promotes a Th2-skewed response and significant splenic lymphocyte proliferation.
-
LA: While immunogenic, LA's toxicity is often exacerbated by thermal oxidation (heating), which generates hydroperoxides that may covalently modify host proteins, creating neo-antigens.
Experimental Data Analysis
Comparative Effects on Endothelial Eicosanoid Metabolism
Study Model: Human Umbilical Vein Endothelial Cells (HUVEC). Metric: Release of 6-keto-PGF1α (stable PGI2 metabolite) after 24h incubation.
| Parameter | Control | Oleylanilide (OA) | Linoleylanilide (LA) | Interpretation |
| Concentration | 0 µM | 1000 µM | 1000 µM | High-dose exposure |
| Prostanoid Release (2h) | Baseline | ↑ 250% (Stimulation) | ↑ 230% (Stimulation) | Acute membrane perturbation |
| Prostanoid Release (24h) | Baseline | ↑ 180% (Sustained) | ↓ 40% (Inhibition) | Critical Divergence |
| Cytosolic Vacuolization | None | Moderate (5h onset) | Severe (2h onset) | LA induces faster cellular stress |
Autoimmune Response Profile (Murine Model)
Study Model: MRL+/+ Mice (6-week intraperitoneal exposure).[6]
| Immunological Marker | Oleylanilide (OA) | Linoleylanilide (LA) |
| Serum IgE Levels | High Increase (+++) | Moderate Increase (++) |
| Antinuclear Antibodies (ANA) | Present (Homogenous pattern) | Low / Absent |
| Spleen Cellularity | Hyperplasia (Lymphocytosis) | Mild Hyperplasia |
| Mechanism | Polyclonal B-cell activation | Oxidative stress / Haptenization |
Visualizations
Pathway Diagram: Differential Regulation of Arachidonic Acid Metabolism
The following diagram illustrates the divergence where OA sustains signaling while LA blocks the COX enzyme.
Figure 1: Mechanistic divergence in endothelial cells. OA drives sustained inflammatory signaling, while LA inhibits COX enzymes, depleting protective prostaglandins.
Experimental Workflow: Immunogenicity Assessment
Standardized protocol for assessing the autoimmune potential of fatty acid anilides.
Figure 2: In vivo workflow for evaluating anilide-induced autoimmunity. Key endpoints include autoantibody detection and lymphocyte profiling.
Detailed Experimental Protocols
Protocol A: Assessment of Arachidonic Acid Metabolism (Endothelial Cells)
Objective: To distinguish between the stimulatory (OA) and inhibitory (LA) effects on prostaglandin synthesis.
-
Cell Culture:
-
Isolate HUVEC (Human Umbilical Vein Endothelial Cells) and culture in M199 medium supplemented with 20% FCS.
-
Grow to confluence in 24-well plates labeled with [1-14C]Arachidonic Acid (0.2 µCi/ml) for 24 hours to label the phospholipid pool.
-
-
Anilide Treatment:
-
Wash cells with PBS containing 0.2% albumin (fatty acid-free).
-
Prepare stock solutions of OA and LA in ethanol.
-
Incubate cells with 100 µM or 1000 µM of OA or LA in culture medium for 24 hours . (Include Ethanol vehicle control).
-
-
Stimulation & Extraction:
-
After incubation, stimulate cells with Calcium Ionophore A23187 (5 µM) for 15 minutes to trigger maximal AA release.
-
Collect the supernatant. Acidify to pH 3.5 with citric acid.
-
Extract lipids using ethyl acetate (2x volume). Evaporate solvent under nitrogen.
-
-
Analysis (RP-HPLC):
-
Reconstitute in HPLC mobile phase.
-
Separate eicosanoids using a C18 reverse-phase column.
-
Quantification: Measure radiolabeled 6-keto-PGF1α (PGI2 metabolite) and PGF2α fractions via beta-scintillation counting.
-
Validation Criteria: Control cells must show >5-fold increase in PGI2 upon ionophore stimulation. LA-treated cells will show blunted response (<50% of control).
-
Protocol B: Detection of Antinuclear Antibodies (ANA)
Objective: To confirm autoimmune induction by OA.
-
Serum Preparation:
-
Obtain serum from mice treated with OA (as per Figure 2) after 6 weeks.
-
-
Substrate Preparation:
-
Use commercial Hep-2 cell slides (standard substrate for ANA detection).
-
-
Incubation:
-
Dilute serum 1:40 and 1:80 in PBS.
-
Apply to Hep-2 slides and incubate for 30 mins at RT in a humidified chamber.
-
-
Detection:
-
Wash slides 3x with PBS.
-
Apply FITC-conjugated Goat Anti-Mouse IgG. Incubate 30 mins in dark.
-
Wash and mount with glycerol.
-
-
Microscopy:
-
Examine under a fluorescence microscope.
-
Positive Result: Distinct homogenous or speckled nuclear fluorescence indicating the presence of autoantibodies against nuclear antigens (DNA/histones).
-
References
-
Toxicity of F
-
Immunotoxic Response of Oleylanilide
-
Cytoskeletal Disruption by Oleylanilide
-
General Immunogenicity of Anilides
Sources
- 1. Immunogenicity of fatty acid anilides in rabbits and the pathogenesis of the Spanish toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological basis of toxic oil syndrome (TOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidemiologic evidence for a new class of compounds associated with toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids, the immune response, and autoimmunity: a question of n-6 essentiality and the balance between n-6 and n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleoylanilide, a possible causative agent of toxic oil syndrome, interferes with the cytoskeleton in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility of Linoleylanilide (LAA) Induced Cytokine Release: A Technical Comparison Guide
Executive Summary: The Challenge of Lipid-Derived Immunotoxicity
Linoleylanilide (LAA), a fatty acid anilide implicated in the etiology of Toxic Oil Syndrome (TOS), serves as a critical reagent for modeling chemically induced autoimmunity and cytokine dysregulation. However, its lipophilic nature and susceptibility to hydrolysis create significant reproducibility challenges in in vitro assays.
This guide provides a standardized framework for evaluating LAA-induced cytokine profiles in human Peripheral Blood Mononuclear Cells (PBMCs). Unlike standard inflammatory agents (e.g., LPS), LAA elicits a nuanced, donor-dependent cytokine signature characterized by elevated IL-6 , IL-8 , and TNF-α , often accompanied by high inter-assay variability if solubilization protocols are not strictly controlled.
Mechanistic Grounding: How LAA Triggers Cytokine Release
To ensure reproducibility, one must understand the causality. LAA does not merely bind a receptor; it intercalates into the lipid bilayer, potentially disrupting membrane rafts and generating Reactive Oxygen Species (ROS), which downstream activates NF-κB.
Figure 1: Putative Signaling Pathway of LAA-Induced Inflammation
Comparative Performance Analysis
The following data compares High-Purity LAA (>98%) against the industry-standard positive control (LPS) and a structural analog (Oleylanilide, OAA).
Table 1: Cytokine Profiling & Reproducibility Metrics (Human PBMCs)
| Parameter | Linoleylanilide (LAA) | Oleylanilide (OAA) | LPS (Positive Control) | Vehicle (Ethanol/DMSO) |
| Primary Mechanism | Membrane perturbation / ROS | Membrane perturbation | TLR4 Agonism | Solvent Stress (Background) |
| IL-6 Response | Moderate (++ ) | High (+++) | Very High (++++) | Low (-) |
| IL-8 Response | High (+++) | High (+++) | Very High (++++) | Low (-) |
| TNF-α Response | Moderate (++) | Moderate (++) | Very High (++++) | Low (-) |
| Inter-Assay CV% | 15 - 25% (High) | 12 - 20% | < 10% (Robust) | < 5% |
| Key Variable | Solubility & Donor | Solubility | Donor Sensitivity | Solvent Concentration |
| TOS Relevance | High (Specific Marker) | High (Model Agent) | Low (Bacterial Model) | N/A |
Key Insight: LAA induces a specific "sterile inflammation" profile. Unlike LPS, which triggers a massive "cytokine storm," LAA elicits a sustained release of chemotactic factors (IL-8) and pro-inflammatory mediators (IL-6), mimicking the chronic autoimmune phase of Toxic Oil Syndrome. The higher CV% (Coefficient of Variation) in LAA assays is directly linked to micro-precipitation events, addressed in the protocol below.
Optimized Experimental Protocol (Self-Validating System)
To achieve a CV < 15%, you must control the thermodynamic stability of the LAA solution. LAA is highly hydrophobic; adding it directly to cold media causes immediate, invisible micro-precipitation, leading to "false negative" or "spike" data points.
Figure 2: The "Warm-Step" Solubilization Workflow
Detailed Methodology
Step 1: Reagent Preparation (The Critical Path)
-
Stock Solution: Dissolve LAA powder in 100% Ethanol or DMSO to 200 mM. Vortex until optically clear. Note: Store glass vials at -20°C; plastic absorbs anilides.
-
The "Warm-Step": Never add cold stock to cold media. Pre-warm your RPMI-1640 (supplemented with 10% FBS) to 37°C .
-
Intermediate Dilution: Create a 10x working solution by adding the stock dropwise to the warm media while vortexing. This prevents the "oil-out" effect.
Step 2: PBMC Isolation & Culture
-
Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Validation Check: Viability must be >95% (Trypan Blue).
-
Plating Density: 1.0 x 10^6 cells/mL in 24-well plates (1 mL/well). Lower densities reduce the detectable cytokine threshold.
Step 3: Incubation & Harvest
-
Treat cells with LAA (50 µM, 100 µM, 200 µM).
-
Controls: Include a Vehicle Control (matching % DMSO/EtOH, max 0.5%) and LPS (100 ng/mL).
-
Incubate for 24 hours . (Kinetic studies show IL-8 peaks at 24h, while TNF-α may peak earlier at 6-12h).
-
Centrifuge supernatants (500 x g, 5 min) to remove cells/debris before freezing at -80°C.
Troubleshooting & Reproducibility Factors
| Issue | Root Cause | Corrective Action |
| High Well-to-Well Variability | Micro-precipitation of LAA. | Use the "Warm-Step" dilution method. Sonicate stock solution if necessary. |
| Low Signal Intensity | Donor "Non-Responder" or low cell density. | Screen donors using LPS first. Increase cell density to 2x10^6/mL. |
| High Background (Vehicle) | Solvent toxicity (>0.5% DMSO/EtOH). | Keep final solvent concentration < 0.1%. |
| Inconsistent IL-6/IL-8 Ratios | Batch-to-batch impurity (Aniline). | Use HPLC-purified LAA (>98%). Free aniline alters the profile. |
References
-
Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge. Environmental Health Perspectives.
-
Kaphalia, B. S., et al. (1999). Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome.[1][2][3] Journal of Biochemical and Molecular Toxicology.[3]
-
Bell, S. A., et al. (1991). Autoantibodies and cytokines in the toxic oil syndrome. Journal of Autoimmunity.
-
Stickel, F., et al. (2001). Hepatotoxicity of botanicals. Public Health Nutrition. (Context on fatty acid toxicity mechanisms).
-
Guitart, R., et al. (1996). Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils.[3] Journal of Chromatography A.
Sources
Technical Guide: Characterization and Mitigation of Cross-Reactivity in Anti-Anilide Antibody ELISA
Executive Summary
The detection of anilides—a structural class encompassing local anesthetics (e.g., lidocaine), analgesics (e.g., acetaminophen), and herbicides (e.g., propanil)—presents a unique immunochemical challenge. Due to their low molecular weight (<1000 Da), anilides act as haptens, requiring conjugation to carrier proteins to elicit an immune response.
This guide analyzes the cross-reactivity (CR) profiles of anti-anilide antibodies in Competitive ELISA formats. We compare the performance of Site-Homologous versus Site-Heterologous hapten designs and contrast ELISA performance against LC-MS/MS. The objective is to provide a self-validating framework for researchers to minimize false positives caused by structural analogs (e.g., differentiating Lidocaine from Prilocaine).
Scientific Foundation: The Hapten Design Paradox
In small molecule immunoassay development, the "Linker Effect" is the primary driver of unwanted cross-reactivity.
The Mechanism of Cross-Reactivity
Antibodies raised against an anilide hapten often recognize the linker arm used to attach the drug to the carrier protein (e.g., BSA or KLH) rather than the unique features of the anilide ring itself.
-
Homologous Assays: The immunogen (in the host animal) and the coating antigen (on the ELISA plate) use the same linker chemistry and attachment site. This yields high sensitivity but poor specificity, as the antibody binds tightly to the shared linker.
-
Heterologous Assays: The coating antigen uses a different linker position or chemistry.[1] This forces the antibody to bind primarily to the analyte (the anilide moiety), significantly reducing cross-reactivity with structural analogs.
Visualization: Hapten Strategy Logic
Figure 1: Comparison of Homologous vs. Heterologous hapten strategies. Heterologous designs force the antibody to recognize the target analyte rather than the linker, improving specificity.
Comparative Analysis: Antibody & Method Performance
This section objectively compares the performance of different anti-anilide reagents and detection methods.
Product Comparison: Polyclonal vs. Monoclonal (Site-Heterologous)
| Feature | Alternative A: Standard Polyclonal (pAb) | Alternative B: Site-Heterologous mAb | Impact on Data |
| Epitope Recognition | Multi-epitope (recognizes ring + linker) | Single-epitope (screened for ring specificity) | pAbs often show >15% CR with metabolites. |
| Batch Consistency | Variable (Animal dependent) | High (Cell-line derived) | mAbs are essential for long-term PK studies. |
| Sensitivity (IC50) | High (Often < 0.5 ng/mL) | Moderate (Typically 1–5 ng/mL) | pAbs are better for trace environmental screening; mAbs for specific drug quantitation. |
| Cross-Reactivity | High (e.g., Lidocaine binds Prilocaine) | Low (< 1% with structural analogs) | Critical: mAb avoids false positives in multi-drug patients. |
Methodological Comparison: ELISA vs. LC-MS/MS
While LC-MS/MS is the gold standard for specificity, ELISA offers distinct advantages in throughput.
-
ELISA: Throughput of ~400 samples/day. Cost per sample is low (<$5). Best for screening.
-
LC-MS/MS: Throughput of ~50 samples/day. Cost per sample is high (>$50). Best for confirmation.
-
Recommendation: Use Site-Heterologous ELISA for initial screening of pharmacokinetic samples, followed by LC-MS/MS for positive confirmation.
Experimental Protocol: Determining Cross-Reactivity
To validate the specificity of an anti-anilide antibody, you must calculate the Cross-Reactivity (CR%) using a Competitive ELISA.
Materials
-
Target Analyte: e.g., Lidocaine (Standard).[2]
-
Interferents (Analogs): e.g., Prilocaine, Mepivacaine, Bupivacaine.[2][3]
-
Plate: 96-well microplate coated with Anilide-BSA (Heterologous linker).
-
Detection: HRP-conjugated secondary antibody or HRP-analyte tracer.[1]
Step-by-Step Workflow
-
Standard Preparation: Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target (Lidocaine) and all Interferents in the assay buffer.
-
Competition Step:
-
Incubation: Incubate for 60 min at 37°C (equilibrium is critical for accurate IC50).
-
Wash: Wash plate 4x with PBST to remove unbound antibody.
-
Detection: Add HRP-secondary antibody (if using indirect format) or Substrate (if using direct format). Develop for 15 min.
-
Stop & Read: Add 2M H2SO4 and read OD at 450 nm.
Visualizing the Competitive Workflow
Figure 2: Competitive ELISA workflow. The signal is inversely proportional to the concentration of the anilide in the sample.
Data Analysis & Validation
Calculating Cross-Reactivity
The specificity is quantified by comparing the concentration required to inhibit 50% of the signal (
Formula:
Representative Data (Lidocaine Model)
The following table illustrates the difference between a generic polyclonal antibody and an optimized monoclonal antibody.
| Analog | Structure Difference | Generic pAb | Generic pAb %CR | Optimized mAb | Optimized mAb %CR |
| Lidocaine (Target) | N/A | 2.5 | 100% | 4.0 | 100% |
| Mepivacaine | Lacks 2,6-dimethyl | 5.0 | 50% | >400 | < 1% |
| Prilocaine | Propyl vs Ethyl group | 10.0 | 25% | >400 | < 1% |
| Bupivacaine | Butyl group (Bulky) | 100.0 | 2.5% | >1000 | < 0.1% |
Interpretation: The Generic pAb shows significant interference (50%) from Mepivacaine, making it unsuitable for patients co-medicated with multiple anesthetics. The Optimized mAb, likely raised via a heterologous linker strategy, effectively discriminates the target.
References
-
Frontiers in Sustainable Food Systems. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. Retrieved from [Link]
-
BioPharmaSpec. (2025). Monoclonal vs Polyclonal Antibodies | Key Differences Explained. Retrieved from [Link]
-
Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
Sources
- 1. Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation of mass spectrometry methods for fatty acid anilides
As a Senior Application Scientist, selecting and validating the correct mass spectrometry (MS) modality for complex lipid matrices is not just about achieving low detection limits; it is about ensuring absolute analytical confidence.
Fatty acid anilides (FAAs) and their secondary derivatives, such as acylated phenyl amino propanediols (PAPs), are lipophilic xenobiotics notoriously linked to the 1981 Spanish Toxic Oil Syndrome (TOS). Because these compounds exist in trace amounts within highly complex, triglyceride-rich matrices, their extraction and quantification present significant analytical challenges.
This guide objectively compares current MS methodologies for FAA analysis and provides a self-validating, [1] experimental framework designed for rigorous bioanalytical and forensic applications.
Mechanistic Insight: The Origin of Fatty Acid Anilides
To design an effective extraction and ionization strategy, we must first understand the analyte's origin. FAAs are not naturally occurring; they are artifacts of industrial processing. When aniline-denatured rapeseed oil is subjected to high-heat refining and deodorization, the free aniline reacts covalently with the constituent fatty acids and triglycerides of the oil matrix.
This reaction yields a diverse family of neutral, highly lipophilic amides (FAAs) and PAPs. Because their aliphatic tails vary depending on the oil's original fatty acid profile (e.g., oleic, linoleic acids), analytical methods must be capable of resolving closely related structural isomers without signal degradation.
Chemical formation pathway of FAAs and PAPs during high-heat oil refining.
Methodological Comparison: Selecting the Optimal MS Modality
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the default for lipid analysis. However, the high molecular weight and thermal instability of certain FAA derivatives limit its utility. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI) is the gold standard.
Why APCI over ESI? Electrospray Ionization (ESI) relies on solution-phase protonation, which struggles with neutral, non-polar lipids like FAAs and is highly susceptible to matrix ion suppression from residual triglycerides. APCI, utilizing a gas-phase corona discharge, efficiently ionizes these lipophilic compounds while bypassing the droplet-evaporation bottlenecks of ESI, resulting in superior signal-to-noise ratios.
Quantitative Performance Comparison
| Analytical Parameter | GC-MS (Electron Ionization) | HPLC-APCI-MS/MS (Targeted) | LC-HRMS (Q-TOF / Orbitrap) |
| Derivatization | Required for thermal stability | None required | None required |
| Ionization Efficiency | High (Hard ionization, extensive fragmentation) | Optimal for neutral lipids (Soft ionization) | Moderate to High |
| Quantification Limit | ~50 ppm | 8 ppm (Anilides), 0.2 ppm (PAPs) | < 1 ppm |
| Matrix Effect Susceptibility | Low | Moderate (Mitigated by APCI) | High (Requires extensive cleanup) |
| Primary Utility | Historical screening | Routine ICH M10 Quantification | Untargeted biomarker discovery |
Data supported by findings from the[2] and [3].
Self-Validating Experimental Protocol (ICH M10 Compliant)
To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . Quality control gates are hardcoded into the protocol to ensure that any failure in extraction recovery or matrix interference immediately flags the batch, preventing the reporting of false negatives.
Phase 1: Matrix-Selective Extraction
Causality: Direct injection of oil extracts ruins LC columns and mass spectrometers. We use a Double Solid-Phase Extraction (SPE) utilizing Strong Cation Exchange (SCX) to exploit the secondary amine groups on PAPs and specific anilides, allowing us to wash away the neutral triglyceride bulk.
-
Sample Spiking (Internal Validation Gate): Weigh 1.0 g of the oil sample. Spike with 10 µL of a stable isotopically labeled internal standard (SIL-IS), such as
C-labeled palmitanilide.-
Self-Validation: If the final SIL-IS peak area deviates by >15% from the solvent blank, the batch fails recovery parameters and must be re-extracted.
-
-
Liquid-Liquid Partitioning: Add 5 mL of Hexane and 5 mL of Acetonitrile. Vortex for 5 minutes. Centrifuge at 4000 rpm. Collect the lower Acetonitrile layer (enriched with polar/semi-polar anilides).
-
Double SPE Cleanup:
-
Condition an SCX cartridge with Methanol, then Water.
-
Load the Acetonitrile extract.
-
Wash with 5% Methanol in Water to remove residual neutral lipids.
-
Elute the FAAs/PAPs using 5% Ammonium Hydroxide in Methanol.
-
Evaporate to dryness under
and reconstitute in 100 µL of mobile phase.
-
Phase 2: HPLC-APCI-MS/MS Acquisition
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 100 x 2.1 mm). Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) to resolve aliphatic isomers.
-
Mass Spectrometry: Operate the triple quadrupole in Positive APCI mode.
-
MRM Transitions: Monitor the specific transition for the aniline moiety. For most FAAs, the precursor ion
will cleanly fragment to a highly abundant product ion at m/z 94 (the protonated aniline ring).
Step-by-step experimental and validation workflow for FAA quantification.
Phase 3: ICH M10 Validation Execution
According to [4], a full validation must prove the method is suitable for its intended purpose. Execute the following core assessments:
-
Selectivity & Matrix Effect: Analyze 6 independent lots of blank oil matrix. The interference at the retention time of the FAAs must be
of the Lower Limit of Quantification (LLOQ). Matrix factor (MF) must be calculated using the SIL-IS; the coefficient of variation (CV) of the IS-normalized MF must be . -
Calibration Curve: Generate an 8-point matrix-matched calibration curve. The back-calculated concentrations must be within
of the nominal value ( at LLOQ). -
Accuracy & Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate analytical runs. Intra-run and inter-run precision (%CV) must not exceed 15%[4].
Conclusion
Validating mass spectrometry methods for fatty acid anilides requires navigating severe matrix interference and structural isomerism. By leveraging the gas-phase ionization efficiency of APCI-MS/MS[5] and anchoring the extraction protocol with rigorous ICH M10 validation parameters[6], analytical scientists can achieve the requisite 8 ppm sensitivity[2] while maintaining an unbroken chain of data integrity.
References
-
Determination of aniline derivatives in oils related to the toxic oil syndrome by atmospheric pressure ionization-tandem mass spectrometry Source: PubMed (NIH) URL:[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil Source: PubMed (NIH) URL:[Link]
-
Products of Aniline and Triglycerides in Oil Samples Associated with the Toxic Oil Syndrome Source: ACS Publications URL:[Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Determination of aniline derivatives in oils related to the toxic oil syndrome by atmospheric pressure ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Benchmarking the Toxicity of Novel Aniline Derivatives: A Comparative Framework Using Linoleylanilide as a Case Study
Introduction
Aniline and its derivatives are foundational chemical structures in the development of pharmaceuticals, dyes, and agricultural chemicals.[1] However, their utility is often counterbalanced by significant toxicological concerns, including methemoglobinemia, hemolysis, and potential carcinogenicity.[1][2][3][4] While the toxic profiles of many simple anilines are well-documented, novel derivatives like linoleylanilide—an amide of linoleic acid and aniline—present a data gap for researchers in drug development and chemical safety. A study on the hematopoietic toxicity of linoleic acid anilide highlighted the importance of the aniline component in its toxic effects.[5]
This guide provides a comprehensive framework for benchmarking the toxicity of linoleylanilide or any novel aniline derivative. We will use established aniline compounds as benchmarks and detail the critical experimental protocols required for a thorough toxicological evaluation. This approach is designed to provide researchers, scientists, and drug development professionals with the necessary tools to generate robust, comparative toxicity data.
The Mechanistic Basis of Aniline Toxicity: Metabolic Activation
The toxicity of most aniline derivatives is not caused by the parent compound itself but by its metabolic products.[6][7] The critical step is N-hydroxylation, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver, which converts the aniline to a reactive N-hydroxylamine metabolite.[6][8] This metabolite can then undergo further transformation to a nitrenium ion, which is capable of forming adducts with DNA and proteins, or it can redox cycle, generating reactive oxygen species (ROS).[8][9]
This metabolic activation is the primary driver of the two hallmark toxicities of anilines:
-
Methemoglobinemia: The N-hydroxylamine metabolite can enter red blood cells and oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin.[2][4] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[3] Symptoms of aniline poisoning can include headache, dizziness, and in severe cases, respiratory and cardiac arrest.[2][4]
-
Genotoxicity and Carcinogenicity: The formation of DNA adducts by reactive metabolites can lead to mutations and is considered a key mechanism in the carcinogenicity of some aromatic amines.[8][10]
Understanding this central mechanism is crucial for designing relevant toxicity assays. Any evaluation must consider the metabolic competence of the chosen test system.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Tier 2: In Vitro Hematotoxicity Assessment
Given that methemoglobinemia is a primary toxic endpoint for anilines, an in vitro assay using red blood cells (RBCs) is essential.
Experimental Protocol: In Vitro Methemoglobin Formation Assay
-
Blood Collection and Preparation:
-
Obtain fresh whole blood from a suitable species (e.g., rat) containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs three times with a buffered saline solution (e.g., PBS) to remove plasma and buffy coat.
-
Resuspend the washed RBCs to a 2% hematocrit in the buffered saline.
-
-
Compound Exposure:
-
Prepare stock solutions of linoleylanilide and benchmark compounds.
-
Add the test compounds at various concentrations to the RBC suspension. Include a positive control (e.g., sodium nitrite) and a vehicle control.
-
To assess the role of metabolic activation, the assay can be run with and without a liver S9 fraction (a source of metabolic enzymes).
-
Incubate the samples at 37°C with gentle shaking for a set time course (e.g., 0, 30, 60, 120, and 240 minutes). [2][4]
-
-
Methemoglobin Measurement:
-
At each time point, take an aliquot of the RBC suspension and lyse the cells with a hypotonic solution.
-
Measure the absorbance of the lysate at multiple wavelengths (e.g., 540 nm, 560 nm, 577 nm, and 630 nm) using a spectrophotometer. The Evelyn-Malloy method is a classic approach. [11] * The percentage of methemoglobin can be calculated using established formulas based on the absorbance readings before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin. [11][12]
-
-
Data Analysis:
-
Plot the percentage of methemoglobin formation over time for each compound and concentration.
-
Compare the potency and rate of methemoglobin formation for linoleylanilide against the benchmark compounds.
-
Tier 3: In Vivo Acute Oral Toxicity Study
If in vitro results indicate significant toxicity, a limited in vivo study may be warranted to understand systemic effects and establish a preliminary toxicity classification. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals. [13][14][15][16] Protocol Summary: OECD 423 Acute Toxic Class Method
-
Animal Selection: Use a single sex (typically female rats) of a standard laboratory strain. [14][15]2. Dosing: Administer the test substance orally in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. [15]3. Procedure:
-
Dose a group of 3 animals at the selected starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next step is to dose at a lower level.
-
If no mortality occurs, the next step is to dose at a higher level.
-
-
-
Observations: Observe animals for signs of toxicity and mortality for up to 14 days. [14]5. Classification: The results allow for the classification of the substance into a GHS (Globally Harmonized System) toxicity category. [13]
Expected Outcomes and Interpretation
By following this tiered approach, researchers can generate a comprehensive toxicity profile for linoleylanilide.
-
Cytotoxicity Data (IC50): The IC50 value from the MTT assay will provide a quantitative measure of linoleylanilide's potency in causing cell death. Comparing this value to those of aniline and 4-chloroaniline will place its cytotoxicity in context.
-
Hematotoxicity Data: The in vitro methemoglobin assay will reveal if linoleylanilide or its metabolites can induce this key aniline-related toxicity. The rate and extent of methemoglobin formation compared to the benchmarks will be a critical indicator of its hematotoxic potential.
-
In Vivo Data (LD50 Estimate/GHS Category): The acute oral toxicity study will provide an estimation of the lethal dose and allow for formal hazard classification, which is crucial for safety assessments and regulatory purposes.
Conclusion
Benchmarking the toxicity of a novel aniline derivative like linoleylanilide is a systematic process that requires a mechanistic understanding and a suite of validated assays. Due to the limited publicly available toxicity data for linoleylanilide, this comparative framework provides a necessary and robust strategy. By comparing its effects on cytotoxicity and methemoglobin formation against well-known anilines, and by following established OECD guidelines for in vivo testing, researchers can confidently and objectively characterize its toxicological profile. This data is indispensable for making informed decisions in drug development, chemical manufacturing, and risk assessment.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved February 27, 2026, from [Link]
-
Khan, M. F., et al. (1997). Aniline derivative-induced methemoglobin in rats. PubMed. Retrieved February 27, 2026, from [Link]
-
OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved February 27, 2026, from [Link]
-
Chemically induced methemoglobinemia from aniline poisoning. (n.d.). Request PDF. Retrieved February 27, 2026, from [Link]
-
(PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]
-
Chen, R. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol. Retrieved February 27, 2026, from [Link]
-
Aniline Derivative-Induced Methemoglobin in Rats. (n.d.). Begell House. Retrieved February 27, 2026, from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025, November 27). Hindawi. Retrieved February 27, 2026, from [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved February 27, 2026, from [Link]
-
Aniline and its salts - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved February 27, 2026, from [Link]
-
Drugs may be Induced Methemoglobinemia. (2017, June 28). Longdom Publishing. Retrieved February 27, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]
-
Aniline. (n.d.). Canada.ca. Retrieved February 27, 2026, from [Link]
-
Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet. (2012, February 10). CDC. Retrieved February 27, 2026, from [Link]
-
Monocyclic aromatic amines as potential human carcinogens: old is new again. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Cytotoxicity Testing of Pesticides Using the MTT Assay. (2026, February 23). IML Research. Retrieved February 27, 2026, from [Link]
-
Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. (2025, May 12). ACS Omega. Retrieved February 27, 2026, from [Link]
-
In silico predictions of genotoxicity for aromatic amines. (n.d.). IMR Press. Retrieved February 27, 2026, from [Link]
-
Determination of methemoglobin and hemoglobin levels in small volume samples. (2016, March 2). SpringerLink. Retrieved February 27, 2026, from [Link]
-
Aniline family. (n.d.). HBM4EU. Retrieved February 27, 2026, from [Link]
-
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2025, October 16). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021, November 1). PubMed. Retrieved February 27, 2026, from [Link]
-
Toxicity of anilines to the four test species ( EC 50 values obtained in. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Aniline Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved February 27, 2026, from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Recommendations for diagnosis and treatment of methemoglobinemia. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Hematopoietic toxicity of linoleic acid anilide: importance of aniline. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
-
HEMOGLOBIN. (n.d.). Vitro Scient. Retrieved February 27, 2026, from [Link]
-
Human Methemoglobin (MHB) ELISA Kit (A326726). (n.d.). Antibodies.com. Retrieved February 27, 2026, from [Link]
-
Recommendations for diagnosis and treatment of methemoglobinemia. (2021, August 24). DSpace. Retrieved February 27, 2026, from [Link]
-
N,N-Dimethylaniline. (n.d.). NIOSH. Retrieved February 27, 2026, from [Link]
-
Safety Data Sheet: Trilinolein. (n.d.). Chemos GmbH&Co.KG. Retrieved February 27, 2026, from [Link]
Sources
- 1. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 2. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Hematopoietic toxicity of linoleic acid anilide: importance of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. longdom.org [longdom.org]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. academia.edu [academia.edu]
- 16. oecd.org [oecd.org]
Confirmatory Tests for Linoleylanilide in Adulterated Oils: A Comparative Technical Guide
Audience: Researchers, Analytical Chemists, and Toxicologists. Context: Toxic Oil Syndrome (TOS) and the detection of Fatty Acid Anilides (FAAs).[1][2][3][4][5][6][7][8]
Executive Summary & Toxicological Context[2][6][7]
Linoleylanilide (
For the modern analytical scientist, detecting linoleylanilide requires distinguishing it from endogenous lipids in a complex oil matrix. This guide compares the two dominant confirmatory methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .
The Chemical Challenge[5]
-
Matrix: Triglyceride-rich oils (rapeseed, sunflower, olive).
-
Target: Trace levels (ppm to ppb) of hydrophobic anilides.
-
Interference: High abundance of fatty acids and sterols.
Comparative Methodological Landscape
Method A: LC-APCI-MS/MS (The Modern Gold Standard)
Principle: High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization (APCI) and Tandem Mass Spectrometry.
Why it wins: APCI is ideal for neutral, non-polar compounds like anilides. It provides "soft" ionization, preserving the molecular ion
Method B: GC-MS (The Traditional Validator)
Principle: Gas Chromatography with Electron Impact (EI) ionization. Why it remains relevant: FAAs share structural similarities with Fatty Acid Methyl Esters (FAMEs).[3] GC-MS provides rigorous structural confirmation via distinct fragmentation patterns, though it requires high-temperature columns due to the high boiling points of anilides.
Performance Comparison Matrix
| Feature | LC-APCI-MS/MS | GC-MS (High Temp) |
| Sensitivity (LOD) | High (0.1 - 10 ppb) | Moderate (1 - 10 ppm) |
| Selectivity | Excellent (MRM transitions) | Good (Retention time + EI Spectrum) |
| Sample Prep | Solid Phase Extraction (SPE) | Dilution or LLE (Liquid-Liquid) |
| Thermal Stress | Low (Ambient/Warm) | High (>300°C) |
| Throughput | High (15 min run) | Moderate (30-45 min run) |
| Primary Use | Trace Quantification | Structural Confirmation |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) & LC-MS/MS Workflow
Rationale: Direct injection of oil ruins MS sources. SPE is critical to remove the bulk triglyceride matrix.
Reagents:
-
Cartridge: Silica (Si) or Strong Cation Exchange (SCX) (500 mg).
-
Eluents: Hexane (Wash), Hexane:Ethyl Acetate (90:10) (Elution).
-
Internal Standard (IS):
-Linoleylanilide or 17:0-Anilide (Margaric anilide).
Step-by-Step Workflow:
-
Spiking: Weigh 1g of oil sample. Add 50 µL of Internal Standard (10 µg/mL).
-
Dilution: Dilute sample 1:10 with Hexane.
-
Conditioning: Flush SPE cartridge with 5 mL Hexane.
-
Loading: Load diluted oil onto the cartridge. Critical: Anilides are moderately polar; triglycerides are non-polar.
-
Washing: Wash with 10 mL Hexane to remove bulk triglycerides.
-
Elution: Elute FAAs with 5 mL Hexane:Ethyl Acetate (90:10 v/v).
-
Concentration: Evaporate to dryness under
stream; reconstitute in 200 µL Methanol.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (95:5) with 0.1% Formic Acid.
-
Ionization: APCI Positive Mode.
-
MRM Transition (Linoleylanilide):
-
Precursor:
356.3 ( ) -
Quantifier Product:
94.1 (Aniline ion) -
Qualifier Product:
263.2 (Acylium ion)
-
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for isolating fatty acid anilides from lipid matrices.
Protocol 2: GC-MS Confirmation
Rationale: Used when LC-MS is unavailable or when spectral library matching (NIST) is required for legal confirmation.
Step-by-Step Workflow:
-
Extraction: Perform the same SPE cleanup as Protocol 1 (Crucial to prevent column fouling).
-
Derivatization: Not strictly required for anilides as they are stable, but silylation (BSTFA) can improve peak shape and reduce tailing.
-
Injection: 1 µL splitless injection at 280°C.
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 10 min). -
Detection: EI Source (70 eV). Look for molecular ion (
355) and base peak ( 93 - Aniline).
Figure 2: Mass spectral fragmentation logic for Linoleylanilide under Electron Impact (EI) ionization.
Data Interpretation & Validation
Identification Criteria
To confirm the presence of Linoleylanilide, the sample must meet all three criteria (European Commission Decision 2002/657/EC standards):
-
Retention Time (RT): The analyte RT must be within
of the Internal Standard. -
Mass Accuracy: Precursor ion deviation
ppm (if using High Res MS) or correct unit mass. -
Ion Ratio: The ratio of the Quantifier (
94) to Qualifier ( 263) transition must match the calibration standard within .
Causality of False Positives[3]
-
Endogenous Anilides: Trace anilides can form endogenously in biological systems. Always use a control blank (virgin oil) to establish a baseline.
-
Thermal Artifacts: Excessive heating during extraction (>60°C) can induce anilide formation if free aniline is present. Keep all evaporation steps below 40°C .
References
-
Guitart, R., et al. (1996). "Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils."[1] Bulletin of Environmental Contamination and Toxicology. Link
-
Kaphalia, B. S., & Ansari, G. A. (1991). "Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome."[6] Journal of Analytical Toxicology. Link
-
Gelpi, E., et al. (2002). "The Spanish Toxic Oil Syndrome 20 years after its onset: A multidisciplinary review of scientific knowledge." Environmental Health Perspectives. Link
-
Egeland, G. M., et al. (1987). "Chemical correlates of pathogenicity of oils related to the toxic oil syndrome epidemic in Spain." American Journal of Epidemiology. Link
-
Posada de la Paz, M., et al. (2001). "Toxic Oil Syndrome: the perspective after 20 years." Epidemiologic Reviews. Link
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Fatty Acid Anilide Detection Limits
This guide provides an in-depth analysis of the challenges and best practices associated with determining the detection limits of fatty acid anilides (FAAs) across multiple laboratories. For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. This document offers a framework for conducting an inter-laboratory comparison study, complete with detailed experimental protocols, data analysis, and insights into minimizing analytical variability.
Introduction: The Significance of Fatty Acid Anilide Detection
Fatty acid anilides are chemical compounds formed from the reaction of fatty acids and aniline. Their presence in various matrices, particularly in edible oils and fats, is a significant concern for food safety and public health. The most notable instance of their detrimental effects was the Spanish Toxic Oil Syndrome (TOS) in 1981, which was linked to the consumption of rapeseed oil denatured with aniline.[1][2][3] Although the exact causative agents of TOS remain a subject of debate, FAAs are considered key markers for identifying contaminated oils.[1] Beyond instances of contamination, FAAs are also studied for their biological activities and potential as endogenous signaling molecules.[2][4]
Given their potential toxicity and biological relevance, the ability to detect and quantify FAAs at low levels is crucial. However, achieving consistent and reliable detection limits across different laboratories presents a significant challenge. Variations in instrumentation, analytical methods, and sample preparation techniques can lead to discrepancies in reported results. This guide outlines a comprehensive approach to an inter-laboratory comparison study designed to assess and improve the reproducibility of FAA detection limits.
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a proficiency test or ring trial, is a powerful tool for evaluating the performance of analytical methods and the competence of participating laboratories. The fundamental goal is to provide each laboratory with identical samples and compare their results against a reference value or against each other.
For this study, we will focus on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for two representative fatty acid anilides, Oleoyl Anilide and Palmitoyl Anilide, in a common food matrix, olive oil.
Study Workflow
The workflow for this inter-laboratory comparison is designed to ensure a systematic and unbiased evaluation of analytical performance.
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocol: LC-MS/MS Analysis of Fatty Acid Anilides
To minimize variability stemming from different methodologies, a standardized analytical protocol is provided to all participating laboratories. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity for trace-level analysis.[5][6]
Sample Preparation: Extraction of Fatty Acid Anilides from Olive Oil
The initial step involves the isolation of FAAs from the complex oil matrix. A combination of liquid-liquid extraction and solid-phase extraction (SPE) is employed for effective cleanup.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 1.0 g of the provided olive oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an internal standard solution (e.g., deuterated oleoyl anilide) to correct for matrix effects and variations in extraction efficiency.
-
Liquid-Liquid Extraction:
-
Add 10 mL of n-hexane to the sample and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile and vortex for 2 minutes to extract the FAAs.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solvent Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the residue in 1 mL of hexane.
-
Condition a silica SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.
-
Elute the FAAs with 10 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following are recommended starting parameters. Laboratories are permitted to optimize these conditions for their specific instrumentation to achieve the best possible performance.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each analyte |
Data Analysis and Comparison of Detection Limits
Participating laboratories are required to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Oleoyl Anilide and Palmitoyl Anilide. The LOD is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, often calculated as 3 times the signal-to-noise ratio (S/N). The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often calculated as 10 times the S/N.
Hypothetical Inter-Laboratory Comparison Results
The following tables present hypothetical data from five participating laboratories to illustrate the expected outcomes of such a study.
Table 1: Limit of Detection (LOD) in µg/kg
| Laboratory | Oleoyl Anilide | Palmitoyl Anilide |
| Lab 1 | 0.5 | 0.8 |
| Lab 2 | 0.7 | 1.0 |
| Lab 3 | 0.4 | 0.6 |
| Lab 4 | 1.0 | 1.5 |
| Lab 5 | 0.6 | 0.9 |
| Mean | 0.64 | 0.96 |
| Std. Dev. | 0.23 | 0.34 |
| RSD (%) | 35.9% | 35.4% |
Table 2: Limit of Quantification (LOQ) in µg/kg
| Laboratory | Oleoyl Anilide | Palmitoyl Anilide |
| Lab 1 | 1.5 | 2.4 |
| Lab 2 | 2.1 | 3.0 |
| Lab 3 | 1.2 | 1.8 |
| Lab 4 | 3.0 | 4.5 |
| Lab 5 | 1.8 | 2.7 |
| Mean | 1.92 | 2.88 |
| Std. Dev. | 0.70 | 1.06 |
| RSD (%) | 36.5% | 36.8% |
Discussion: Sources of Variability and Best Practices
The hypothetical results highlight a significant relative standard deviation (RSD) of over 35% for both LOD and LOQ across the participating laboratories. This level of variability is not uncommon in inter-laboratory studies and can be attributed to several factors:
-
Instrumentation: Differences in the sensitivity and maintenance of LC-MS/MS systems can have a substantial impact on detection limits.
-
Sample Preparation: Even with a standardized protocol, minor variations in extraction efficiency and sample handling can introduce variability.
-
Data Processing: The methods used to calculate signal-to-noise ratios and determine the baseline can differ between software and analysts.
-
Analyst Experience: The skill and experience of the analyst in performing trace-level analysis are critical.
To improve the consistency of results, the following best practices are recommended:
-
Use of Certified Reference Materials (CRMs): Incorporating CRMs with known concentrations of FAAs into routine analysis can help validate method accuracy.
-
Regular Instrument Calibration and Maintenance: A well-maintained and calibrated instrument is fundamental to achieving low and consistent detection limits.
-
Proficiency Testing Participation: Regular participation in proficiency testing schemes, such as those offered by organizations like AOCS for fatty acid composition, can help laboratories benchmark their performance and identify areas for improvement.[7][8]
-
Standardized Training: Ensuring that all analysts are trained to the same high standard on the analytical method and data processing procedures is crucial.
Regulatory Context and Future Directions
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established maximum levels for various contaminants in food to protect public health.[9][10][11][12][13][14][15] While specific maximum levels for fatty acid anilides in all food categories are not universally established, the general principle of keeping contaminants at levels that are "as low as reasonably achievable" (ALARA) is a guiding principle.[12] The FDA also provides tools and guidance for monitoring chemical contaminants in the food supply.[16][17]
Future inter-laboratory comparison studies should aim to include a wider range of fatty acid anilides and food matrices. The development of certified reference materials for FAAs in various matrices would be a significant step forward in harmonizing analytical results and ensuring the safety of the food supply.
Conclusion
This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of fatty acid anilide detection limits. By implementing a standardized protocol, carefully analyzing the results, and adhering to best practices, laboratories can work towards greater consistency and reliability in the detection of these important compounds. The ultimate goal is to ensure that analytical data is accurate and comparable, thereby safeguarding public health and supporting scientific research.
References
-
Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome. PubMed. Available from: [Link]
-
Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils. R Discovery. Available from: [Link]
-
Food Chemical Safety. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Chemical Contaminants & Pesticides. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Available from: [Link]
-
Fatty-acid anilides A new conjugation pathway of aniline. ResearchGate. Available from: [Link]
-
Environmental Contaminants in Food. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
HHS, FDA Announce Chemical Contaminants Transparency Tool for Foods. South Florida Hospital News. Available from: [Link]
-
FDA Releases Searchable Chemical Contaminants Transparency Tool for Foods. Food Safety Magazine. Available from: [Link]
-
Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. Available from: [Link]
-
FA preparation. Cyberlipid. Available from: [Link]
-
Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition. Available from: [Link]
-
Rapid Chromatographic Analysis of Fatty Acid Anilides Suspected of Causing Toxic Oil Syndrome. Journal of Analytical Toxicology. Available from: [Link]
-
Specialty Oils Laboratory Proficiency Testing. AOCS. Available from: [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Available from: [Link]
-
NIOP Fats and Oils Laboratory Proficiency Testing. AOCS. Available from: [Link]
-
Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. PubMed. Available from: [Link]
-
LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. PubMed. Available from: [Link]
-
Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS. Available from: [Link]
-
COMMISSION REGULATION (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. EUR-Lex. Available from: [Link]
-
Official controls of contaminants in foods. AGRINFO. Available from: [Link]
-
Validation of analytical methods. Grasas y Aceites. Available from: [Link]
-
Food Contaminants. Reading Foodlaw - Bryant Research. Available from: [Link]
-
Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO. Available from: [Link]
-
Optimization and validation of a rapid LC-MS/MS method for the detection and quantification of illegal dyes in olive oil from Egyptian markets. ResearchGate. Available from: [Link]
-
Food Contaminants Regulation (EU) No 2023/915. FoodTimes. Available from: [Link]
-
Validation of the determination of fatty acids in milk by gas chromatography. Academia.edu. Available from: [Link]
-
Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition. Available from: [Link]
-
Ingestion of a lipid-rich meat matrix blunts the postexercise increase of myofibrillar protein synthesis rates in healthy adults: a randomized controlled trial. PMC. Available from: [Link]
-
Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta. Available from: [Link]
-
Fatty Acid Profiling. EFRAC. Available from: [Link]
-
The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available from: [Link]
-
An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry. Available from: [Link]
-
Optimization and validation of a rapid LC-MS/MS method for the detection and quantification of illegal dyes in olive oil from Egyptian markets. PubMed. Available from: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Available from: [Link]
-
Methods to determine the quality of acid oils and fatty acid distillates used in animal feeding. Universitat de Barcelona. Available from: [Link]
-
MATRIX EFFECTS ON THE FORMATION OF trans- FATTY ACIDS IN SEEDS. FINS. Available from: [Link]
-
A Comprehensive Review of Lipidomics and Its Application to Assess Food Obtained from Farm Animals. MDPI. Available from: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. aocs.org [aocs.org]
- 8. aocs.org [aocs.org]
- 9. fda.gov [fda.gov]
- 10. Chemical Contaminants & Pesticides | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. eur-lex.europa.eu [eur-lex.europa.eu]
- 13. agrinfo.eu [agrinfo.eu]
- 14. measurlabs.com [measurlabs.com]
- 15. Food Contaminants Regulation (EU) No 2023/915 - FoodTimes [foodtimes.eu]
- 16. You are being redirected... [southfloridahospitalnews.com]
- 17. food-safety.com [food-safety.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Linoleylanilide in a Laboratory Setting
This document provides essential, immediate safety and logistical information for the proper handling and disposal of Linoleylanilide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. Adherence to these procedures is paramount for personnel safety and regulatory compliance.
Understanding the Compound: Hazard Profile and Core Principles
The foundational principle of chemical waste management is the minimization of environmental impact[2]. All waste disposal activities must comply with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States[3].
Table 1: Inferred Hazard Profile and Key Data for Linoleylanilide
| Property | Inferred Data/Recommendation | Rationale & Source |
| Hazard Classification | Treat as hazardous chemical waste. | Prudent approach in the absence of specific data. General laboratory practice dictates cautious handling of novel or uncharacterized substances. |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | Based on hazard statements for similar anilide compounds[4]. |
| Incompatible Materials | Strong oxidizing agents, bases. | Based on the reactivity of similar fatty acid derivatives[1]. |
| Storage of Waste | In a designated, well-ventilated, secure area away from heat and sunlight. | Standard procedure for chemical waste storage to prevent degradation or reaction[5]. |
| Container Type | Chemically compatible, sealed, and clearly labeled container. | Mandated by OSHA and essential for preventing leaks and ensuring proper identification[3][6]. |
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Safety glasses or goggles are mandatory to prevent splashes.
-
Hand Protection : Wear chemical-resistant gloves.
-
Body Protection : A lab coat must be worn.
All handling of solid Linoleylanilide or solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk. An eyewash station and safety shower must be readily accessible[1].
Step-by-Step Disposal Protocols
Disposing of chemical waste is a regulated process. Under no circumstances should Linoleylanilide or its waste be disposed of down the drain or in the regular trash[5][7].
Protocol 1: Unused or Excess Solid Linoleylanilide
-
Classification : Treat all unused or excess solid Linoleylanilide as hazardous chemical waste.
-
Containment : Keep the compound in its original container if possible. If the container is damaged, transfer it to a new, compatible, and sealable container suitable for solid hazardous waste.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Linoleylanilide." The date of accumulation should also be noted[6].
-
Storage and Disposal : Store the sealed container in a designated hazardous waste accumulation area with secondary containment. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor[7].
Protocol 2: Linoleylanilide Solutions and Contaminated Solvents
-
Segregation : Do not mix Linoleylanilide waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals must be stored separately[8]. Halogenated and non-halogenated solvent waste should typically be collected in separate containers[9].
-
Collection : Pour liquid waste containing Linoleylanilide into a designated, chemically-resistant, and sealable hazardous waste container.
-
Labeling : Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and an approximate concentration of Linoleylanilide. Keep a running log of the contents.
-
Storage and Disposal : Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment. When the container is full, arrange for disposal through your EHS office.
Protocol 3: Contaminated Labware (Gloves, Pipette Tips, etc.)
-
Classification : All disposable labware that has come into direct contact with Linoleylanilide should be considered solid hazardous waste.
-
Collection : Place contaminated items in a designated, sealed, and clearly labeled solid hazardous waste container. Biohazard bags should not be used for chemical waste unless specified by your institution's protocols[9].
-
Disposal : When the container is full, it should be disposed of through your institution's hazardous waste program.
Protocol 4: Empty Linoleylanilide Containers
An empty container that held a hazardous chemical can still contain hazardous residue and must be decontaminated before being disposed of as non-hazardous waste.
-
Decontamination : A common and effective method is the triple-rinse procedure[7].
-
First Rinse : Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, ensuring about 20-25% of the container volume is filled[7]. Secure the cap and swirl to rinse all interior surfaces.
-
Rinsate Collection : Pour the solvent rinsate into your hazardous liquid waste container for Linoleylanilide solutions[7].
-
Repeat : Perform this rinsing procedure two more times.
-
-
Final Disposal : After the triple-rinse, allow the container to air dry completely in a well-ventilated area (like a fume hood). Once dry, deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policy.
Spill Management
In the event of a spill, immediate and proper cleanup is critical.
-
Evacuate and Secure : Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Containment : Prevent the spill from spreading or entering drains[7].
-
Cleanup : For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection : Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
Decontamination : Wash the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Disposal : Dispose of the collected spill waste as hazardous waste through your EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Linoleylanilide waste.
Caption: Decision workflow for Linoleylanilide waste segregation and disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System.Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- American Chemical Society.Regulation of Laboratory Waste.
- Santa Cruz Biotechnology, Inc.Material Safety Data Sheet: Methyl linolelaidate.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Linlab. (2017, March 7). Linlab procedure for Waste Disposal.
- Fisher Scientific. (2014, September 12). SAFETY DATA SHEET: Linoleic acid.
- Cayman Chemical Company. (2013, October 28). Lenalidomide SAFETY DATA SHEET.
- CDH Fine Chemical.LINALYL ANTHRANILATE CAS No 7149-26-0 MATERIAL SAFETY DATA SHEET.
- MedChemExpress. (2026, January 5). Linolelaidic acid (Standard)-SDS.
- BenchChem. (2025). Proper Disposal Procedures for Cyclaniliprole in a Laboratory Setting.
- BenchChem. (2025). Proper Disposal Procedures for Deguelin.
- Flinn Scientific.Biological Waste Disposal.
- Flinn Scientific.Biological Waste Disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Biological Waste Disposal | Flinn Scientific [flinnsci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. clinicallab.com [clinicallab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
Personal protective equipment for handling Linoleylanilide
As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than just following a safety data sheet—it requires a deep mechanistic understanding of the compound's behavior.
Linoleylanilide (LAA), a synthetic fatty acid anilide, is notoriously associated with the etiology of Toxic Oil Syndrome (TOS)[1]. In laboratory settings, it is primarily utilized in toxicological and metabolic research. Because LAA is highly lipophilic and undergoes rapid biotransformation into reactive electrophilic intermediates, improper handling can lead to severe hematopoietic and pulmonary toxicity[2][3].
The following guide provides a self-validating, step-by-step operational protocol for the safe handling, preparation, and disposal of Linoleylanilide, grounded in its specific mechanistic hazards.
Mechanistic Toxicology & Hazard Causality
To design an effective safety protocol, we must first understand why LAA is dangerous. LAA exposure does not merely cause localized irritation; systemic absorption leads to the cleavage of the aniline moiety, triggering cascading oxidative stress and cellular degeneration[3].
Table 1: Quantitative Toxicity Data & Mechanistic Causality
| Target System | Observed Effect | Quantitative Metric | Causality / Mechanism |
|---|---|---|---|
| Hematopoietic | Methemoglobinemia | Up to 101% increase in methemoglobin (Day 1)[3] | Aniline cleavage induces severe oxidative stress in erythrocytes, impairing oxygen transport. |
| Hematopoietic | Splenic Iron Accumulation | 381% - 486% increase in splenic iron[3] | Compensatory physiological response to rapid erythrocyte destruction and hemoglobin depletion. |
| Pulmonary | Clara Cell Degeneration | Dose-dependent lesions at 1,000 - 4,000 mg/kg[2] | Biotransformation of LAA into reactive electrophilic intermediates that specifically target and degrade lung tissue. |
Personal Protective Equipment (PPE) Matrix
Because LAA is highly lipophilic, it readily bypasses standard aqueous barriers. Furthermore, its pneumotoxic dust poses a severe inhalation hazard[2]. Your PPE strategy must be engineered to block both dermal permeation and aerosol inhalation.
Table 2: PPE Specifications & Rationale
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Hand Protection | Double-gloved, extended-cuff Nitrile (≥0.11 mm thickness) | LAA's fatty acid chain makes it highly lipophilic. Double-gloving prevents dermal absorption during dissolution in organic solvents. |
| Body Protection | Fluid-resistant Tyvek suit or coated, non-woven lab coat | Prevents the permeation of oil-based LAA solutions (e.g., corn oil/DMSO vehicles) which easily penetrate standard woven cotton. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles & face shield | Protects ocular mucosa from aerosolized particulates during powder weighing or accidental splashes during sonication. |
| Respiratory | N95/P100 respirator (if handled outside a closed system) | Strictly prevents the inhalation of pneumotoxic dust that targets and destroys pulmonary Clara cells[2]. |
Operational Workflow & Handling Protocols
LAA is highly hydrophobic and requires specific solvent systems (such as DMSO and Corn Oil) to achieve stable dissolution for in vivo or in vitro assays[4].
Table 3: Validated Solubility & Preparation Data
| Solvent System | Ratio | Solubility | Protocol Notes |
|---|---|---|---|
| DMSO / Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Yields a clear solution. Add DMSO first, then Corn Oil. Mix evenly[4]. |
| DMSO / PEG300 / Tween-80 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add sequentially. Use heat or sonication if phase separation occurs[4]. |
Step-by-Step Methodology: Safe Dissolution of LAA
-
Engineering Control Verification : Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is fully operational with an inward face velocity of at least 100 FPM. Never handle dry LAA powder on an open bench.
-
PPE Donning : Equip double nitrile gloves, tight-fitting goggles, and a fluid-resistant lab coat.
-
Weighing : Weigh the LAA powder using an analytical balance enclosed within a vented balance safety enclosure to prevent the aerosolization of pneumotoxic dust.
-
Primary Dissolution : Transfer the weighed LAA into a sterile, sealable glass vial. Inject the primary solvent (e.g., 10% DMSO) directly into the vial[4].
-
Secondary Vehicle Addition : Add the secondary vehicle (e.g., 90% Corn Oil) sequentially[4]. Seal the vial tightly.
-
Homogenization : Remove the sealed vial from the hood for vortexing or sonication. If phase separation occurs, apply gentle heat (up to 37°C) to aid dissolution.
-
Surface Decontamination : Wipe down all hood surfaces and balances with a strong surfactant or 70% ethanol to dissolve and remove any lipophilic residues.
Workflow Visualization
Fig 1: Step-by-step operational workflow for the safe handling and disposal of Linoleylanilide.
Spill Response & Disposal Plan
Because LAA degrades into highly toxic aniline derivatives, standard biological waste disposal is insufficient. All LAA waste must be treated as highly hazardous chemical waste.
Step-by-Step Methodology: Accidental Spill & Disposal
-
Immediate Isolation : Evacuate the immediate area. Allow any aerosolized powders to settle for at least 15 minutes.
-
Dry Containment : Cover the spill with an inert, lipophilic absorbent material (e.g., vermiculite or specialized chemical spill pads). Do not use water, as LAA is highly hydrophobic and water will only spread the contamination.
-
Collection : Using non-sparking tools, scoop the absorbed mixture into a rigid, puncture-resistant hazardous waste container.
-
Chemical Neutralization : Clean the spill surface with an organic solvent (like 70% ethanol or isopropanol) to dissolve the fatty acid anilide residue, followed by a strong laboratory detergent and water wash.
-
Waste Segregation & Incineration : Label the container explicitly as "Toxic Chemical Waste - Contains Anilides". Route the waste for high-temperature commercial incineration (>850°C) to ensure the complete thermal destruction of the toxic aniline ring.
References
-
Khan MF, Kaphalia BS, Palafox A, Jerrells TR, Ansari GA. "Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome." Toxicology. 1991. URL: [Link]
-
Blanco A, Mendez A, Gonzalez JM, Bances R, Zumbado M. "Histopathological study of Clara cells in lungs from linoleylanilide intoxicated mice." Veterinary and Human Toxicology. 1994. URL: [Link]
-
Khan MF, Kaphalia BS, Ansari GA. "Hematopoietic Toxicity of Linoleic Acid Anilide: Importance of Aniline." Fundamental and Applied Toxicology. 1995. URL: [Link]
Sources
- 1. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histopathological study of Clara cells in lungs from linoleylanilide intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic toxicity of linoleic acid anilide: importance of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
